molecular formula C7H9NO B1269046 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde CAS No. 19713-89-4

3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B1269046
CAS No.: 19713-89-4
M. Wt: 123.15 g/mol
InChI Key: LRJDGBKOYYAJJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (CAS 19713-89-4) is a versatile and privileged heterocyclic building block of significant interest in organic and medicinal chemistry . The pyrrole-2-carbaldehyde scaffold is a foundational structure found in a wide array of biologically active natural products and pharmaceutically relevant molecules . Its derivatives have been isolated from numerous natural sources, including fungi, plants, and microorganisms, and the well-known diabetes marker, pyrraline, also possesses this core skeleton . This compound serves as a key intermediate in the synthesis of more complex molecules. Its reactive aldehyde group is ideal for forming Schiff bases and acting as a ligand for coordinating metal ions, opening avenues for creating novel complexes with unique catalytic or biological properties . Research into this and related pyrrole-2-carbaldehyde derivatives is advancing through innovative synthetic methods, including catalytic oxidative annulation and biocatalytic routes using enzymatic CO2 fixation, highlighting its role in sustainable chemistry . As a high-value chemical building block, 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is instrumental in constructing heterocyclic systems for applications in pharmaceuticals, agrochemicals, dyes, and materials science . The compound should be stored under an inert atmosphere at 2-8°C to maintain stability . Attention: This product is intended for research purposes and is For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethyl-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-3-8-7(4-9)6(5)2/h3-4,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJDGBKOYYAJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342193
Record name 3,4-dimethyl-1H-pyrrole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19713-89-4
Record name 3,4-dimethyl-1H-pyrrole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,4-Dimethyl-1H-pyrrole-2-carbaldehyde CAS 19713-89-4 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (CAS 19713-89-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic building block with significant applications in organic and medicinal chemistry.[1] Its pyrrole-2-carbaldehyde scaffold is a key structural motif found in numerous biologically active natural products and pharmaceutical molecules.[1] This compound serves as a crucial intermediate in the synthesis of more complex molecular architectures, including porphyrins, dyes, and various heterocyclic systems used in pharmaceuticals, agrochemicals, and materials science.[1][2] Derivatives of this scaffold have been isolated from natural sources like fungi and plants and are central to molecules like the diabetes marker, pyrraline.[1] The presence of a reactive aldehyde group makes it particularly useful for creating Schiff bases and for ligating metal ions.[1]

Chemical and Physical Properties

The fundamental properties of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde are summarized below.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 19713-89-4[1][3]
Molecular Formula C₇H₉NO[3][4]
Molecular Weight 123.15 g/mol [1][3]
InChI Key LRJDGBKOYYAJJF-UHFFFAOYSA-N[1][4][5]
InChI InChI=1S/C7H9NO/c1-5-3-8-7(4-9)6(5)2/h3-4,8H,1-2H3[4][5]
SMILES N1C=C(C)C(C)=C1C=O[5]
Synonyms 1H-Pyrrole-2-carboxaldehyde, 3,4-dimethyl-; 3,4-Dimethyl-1H-pyrrole-2-carboxaldehyde[3]
MDL Number MFCD00030344[3]

Table 2: Physical Properties

PropertyValue
Melting Point 133 °C[2]
Boiling Point 244.1±35.0 °C (Predicted)[2]
Density 1.099±0.06 g/cm3 (Predicted)[2]
Appearance Solid[6]

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.

Table 3: Spectroscopic Data Summary

TechniqueData Availability / Key Features
¹H NMR Spectrum available. Solvent: DMSO-d6.[4]
¹³C NMR Data may be available from suppliers.[5]
Mass Spectrometry (MS) Spectrum available.[5]
Infrared (IR) Spectrum available.[5]

Safety and Handling

Proper handling and storage are essential when working with this compound.

Table 4: Hazard Information and Precautionary Statements

CategoryInformation
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[6]
Signal Word Warning[6][7]
Precautionary - Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash face, hands and any exposed skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
Precautionary - Response P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER or doctor if you feel unwell.[6]
Storage Store in a well-ventilated place. Keep container tightly closed.[6] Recommended storage: 2-8°C under an inert atmosphere.[1][2]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[6]

Experimental Protocols

Synthesis via Vilsmeier-Haack Formylation

The most common method for synthesizing pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction.[8] This involves the formylation of an electron-rich pyrrole ring using a Vilsmeier reagent, which is typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][8]

Methodology:

  • Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature between 10-20°C.[9] After the addition is complete, remove the ice bath and stir the mixture for approximately 15 minutes to allow for the formation of the chloroiminium salt (Vilsmeier reagent).[9]

  • Pyrrole Addition: Cool the reaction mixture again in an ice bath and dilute with a suitable solvent such as ethylene dichloride.[9] Prepare a solution of the precursor, 3,4-dimethyl-1H-pyrrole, in the same solvent. Add the pyrrole solution dropwise to the stirred Vilsmeier reagent, keeping the temperature below 5°C.[9]

  • Reaction: After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for about 15 minutes.[9]

  • Work-up and Hydrolysis: Cool the mixture and cautiously add a solution of sodium acetate in water to hydrolyze the intermediate iminium salt.[9] Reflux the mixture again for 15 minutes to ensure complete hydrolysis.[9]

  • Extraction and Purification: After cooling, transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., ether).[9] Combine the organic extracts, wash with a saturated sodium carbonate solution, and dry over an anhydrous drying agent (e.g., magnesium sulfate).[8][9]

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.[8]

Oxidation to 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid

The aldehyde group can be readily oxidized to a carboxylic acid, providing a key intermediate for synthesizing esters and amides.[1]

Methodology:

  • Reaction Setup: Dissolve 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

  • Oxidant Addition: Slowly add a solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), to the stirred solution.[1] Maintain the reaction temperature as required for the specific oxidant.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy the excess oxidant. Acidify the mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under a vacuum to yield 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid.

Visualizations

Synthetic Pathway

The following diagram illustrates the workflow for the synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.

G cluster_reagents Reagent Formation cluster_reaction Main Reaction DMF Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent DMF->Vilsmeier Reacts with POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Formylation Pyrrole 3,4-Dimethyl-1H-pyrrole Pyrrole->Intermediate Product 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde Intermediate->Product Aqueous Work-up (Hydrolysis)

Caption: Vilsmeier-Haack synthesis workflow.

Chemical Reactivity and Applications

This diagram shows the central role of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde as an intermediate for further chemical transformations.

Reactivity cluster_products Synthetic Applications A 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde B 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid A->B Oxidation (e.g., KMnO₄) C Schiff Bases / Ligands A->C Condensation (with Amines) D Porphyrins & Dyes A->D Multi-step Synthesis E Pharmaceuticals (Antifungal, Anticancer) A->E Scaffold for Drug Discovery

Caption: Key reactions and applications.

Applications in Research and Development

3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is a valuable precursor in medicinal chemistry. The pyrrole core is present in drugs with antibacterial, anti-inflammatory, antifungal, and anticancer properties.[10] For instance, substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides, derived from this aldehyde, have been investigated as potential antifungal and antimicrobial agents.[10] Its derivatives are also instrumental in developing porphyrin-based photosensitizers for photodynamic therapy and fluorescent dyes like BODIPY.[8] The continued exploration of this compound and its derivatives highlights its role in advancing sustainable and innovative chemistry.[1]

References

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is a heterocyclic aromatic aldehyde belonging to the pyrrole class of organic compounds. The pyrrole ring is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and functional materials. The presence of methyl groups at the 3 and 4 positions, along with a reactive carbaldehyde group at the 2-position, makes this molecule a versatile building block in organic synthesis and a compound of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the core physicochemical properties of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, detailed experimental protocols for their determination, and a logical workflow for its synthesis and characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical data for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₉NO-
Molecular Weight 123.15 g/mol [1]
Melting Point 133 °C-
Boiling Point 244.1 ± 35.0 °C (Predicted)-
pKa 15.80 ± 0.50 (Predicted)-
Solubility No experimental data available. Expected to have low solubility in water and good solubility in organic solvents like DMSO, ethanol, and chloroform based on the properties of similar pyrrole derivatives.[2]-
LogP No experimental data available. The logP of the parent compound, pyrrole-2-carboxaldehyde, is 0.64, suggesting that 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is likely to be moderately lipophilic.[1]-

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. The following sections detail the methodologies for key experiments.

Synthesis: Vilsmeier-Haack Formylation of 3,4-Dimethyl-1H-pyrrole

The most common and efficient method for the synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is the Vilsmeier-Haack reaction.[3][4][5] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as a pyrrole.

Materials:

  • 3,4-Dimethyl-1H-pyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. This in-situ generates the Vilsmeier reagent.

  • After the addition is complete, add a solution of 3,4-Dimethyl-1H-pyrrole in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Once the addition of the pyrrole is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde by column chromatography on silica gel or by recrystallization.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Materials:

  • Purified 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

  • Capillary tubes

  • Melting point apparatus (e.g., Mel-Temp)[6]

  • Mortar and pestle

Procedure:

  • Ensure the sample of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[7]

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[6][8]

  • Place the capillary tube in the heating block of the melting point apparatus.[6]

  • Heat the sample rapidly to determine an approximate melting range.

  • Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[9][10]

Materials:

  • 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

  • A range of analytical grade solvents (e.g., water, ethanol, DMSO, chloroform)

  • Scintillation vials or screw-capped test tubes

  • Orbital shaker or vortex mixer

  • Constant temperature water bath

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Add an excess amount of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial.

  • Seal the vials and place them in a constant temperature water bath on an orbital shaker.

  • Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand undisturbed for a period to allow the excess solid to settle.

  • Carefully centrifuge the vials to pellet any remaining suspended solid.

  • Withdraw a known aliquot of the supernatant, taking care not to disturb the solid pellet.

  • Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a calibrated UV-Vis spectrophotometer or HPLC system.

  • The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

LogP Determination (Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)

RP-HPLC provides a rapid and reliable method for estimating the octanol-water partition coefficient (LogP), a key measure of a compound's lipophilicity.[11][12][13][14]

Materials:

  • 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

  • A series of standard compounds with known LogP values

  • HPLC-grade water

  • HPLC-grade organic solvent (e.g., methanol or acetonitrile)

  • Buffer (e.g., phosphate buffer)

  • RP-HPLC system with a C18 column and a UV detector

Procedure:

  • Prepare a mobile phase consisting of a mixture of the organic solvent and buffer.

  • Prepare stock solutions of the test compound and the standard compounds in a suitable solvent.

  • Inject each standard compound into the HPLC system and record its retention time.

  • Calculate the capacity factor (k') for each standard.

  • Create a calibration curve by plotting the log(k') of the standards against their known LogP values.

  • Inject the 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde sample and determine its retention time and calculate its log(k').

  • Use the calibration curve to determine the LogP value of the test compound from its log(k').

Logical Workflow: Synthesis and Characterization

As no specific signaling pathways involving 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde have been identified in the literature, the following diagram illustrates the logical workflow for its synthesis and subsequent physicochemical characterization.

G Start Starting Materials (3,4-Dimethyl-1H-pyrrole, POCl3, DMF) Synthesis Synthesis (Vilsmeier-Haack Reaction) Start->Synthesis Purification Purification (Column Chromatography / Recrystallization) Synthesis->Purification Compound 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde Purification->Compound Characterization Physicochemical Characterization Compound->Characterization MP Melting Point Determination Characterization->MP Solubility Solubility (Shake-Flask) Characterization->Solubility LogP LogP (RP-HPLC) Characterization->LogP Data Physicochemical Data MP->Data Solubility->Data LogP->Data

Caption: Workflow for the synthesis and characterization of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.

This workflow begins with the readily available starting materials and proceeds through the Vilsmeier-Haack synthesis and subsequent purification to yield the target compound. The purified product is then subjected to a series of analytical experiments to determine its key physicochemical properties, culminating in a comprehensive data profile. This systematic approach ensures the production of a well-characterized compound suitable for further research and development applications.

References

Technical Guide to the NMR Spectral Data of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (CAS No: 19713-89-4).[1] This pyrrole derivative is a significant building block in medicinal and organic chemistry, forming the core structure of many biologically active compounds.[1] Accurate interpretation of its NMR spectra is crucial for structure verification and in the development of novel molecular entities.

NMR Spectral Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shift ranges for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde. These values are representative and can exhibit slight variations depending on the solvent and concentration used during analysis.

Table 1: ¹H NMR Spectral Data [1]

Proton AssignmentChemical Shift (δ) Range (ppm)Multiplicity
N-H9.0 - 11.0Broad Singlet
CHO9.4 - 9.8Singlet
C5-H6.7 - 7.0Singlet
C3-CH₃2.0 - 2.3Singlet
C4-CH₃2.0 - 2.3Singlet

Table 2: ¹³C NMR Spectral Data [1]

Carbon AssignmentChemical Shift (δ) Range (ppm)
C=O175 - 185
C2130 - 140
C5120 - 130
C3125 - 135
C4115 - 125
C3-CH₃10 - 15
C4-CH₃10 - 15

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, with atom numbering used for NMR assignments.

Caption: Chemical structure of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.

Experimental Protocols

High-quality NMR spectra are essential for accurate structural elucidation. The following is a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.

1. Sample Preparation:

  • For ¹H NMR: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • For ¹³C NMR: A higher concentration is recommended due to the lower natural abundance of the ¹³C isotope. Dissolve 20-50 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition:

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse sequence (e.g., zg30) is typically used.

    • Number of Scans (NS): 16 to 64 scans are generally sufficient.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): A range of -2 to 12 ppm is appropriate.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

    • Number of Scans (NS): Due to the lower sensitivity, a larger number of scans (e.g., 1024 or more) is often required.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): A range of 0 to 200 ppm is typically used.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction to obtain a clean spectrum.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Logical Workflow for NMR Analysis

The following diagram illustrates the general workflow for the NMR analysis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample_Weighing Weigh Compound (5-10 mg for ¹H, 20-50 mg for ¹³C) Solvent_Addition Dissolve in Deuterated Solvent (e.g., DMSO-d₆) Sample_Weighing->Solvent_Addition Transfer_to_Tube Transfer to 5 mm NMR Tube Solvent_Addition->Transfer_to_Tube Instrument_Setup Instrument Setup (e.g., 400 MHz Spectrometer) Transfer_to_Tube->Instrument_Setup Parameter_Optimization Set Acquisition Parameters (NS, D1, SW, etc.) Instrument_Setup->Parameter_Optimization Data_Collection Acquire FID Parameter_Optimization->Data_Collection Fourier_Transform Fourier Transform (FID -> Spectrum) Data_Collection->Fourier_Transform Phase_Baseline_Correction Phase and Baseline Correction Fourier_Transform->Phase_Baseline_Correction Referencing Reference to TMS or Solvent Peak Phase_Baseline_Correction->Referencing Peak_Picking_Integration Peak Picking and Integration (¹H) Referencing->Peak_Picking_Integration Structural_Elucidation Structural Elucidation Peak_Picking_Integration->Structural_Elucidation

Caption: General workflow for NMR analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde. This valuable heterocyclic building block is a key intermediate in the synthesis of various pharmaceuticals and functional materials. A thorough understanding of its spectral characteristics is crucial for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

¹H and ¹³C NMR Spectral Data

The following tables summarize the assigned chemical shifts (δ), multiplicities, and coupling constants (J) for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde. The data is based on spectra recorded in dimethyl sulfoxide-d₆ (DMSO-d₆) and is compiled from available spectral databases and comparative analysis of similar pyrrole derivatives.[1][2]

Table 1: ¹H NMR Data for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde in DMSO-d₆

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
NH (H1)~11.5 - 11.8br s1H-
CHO (H6)~9.4 - 9.6s1H-
H5~6.8 - 7.0s1H-
3-CH₃ (H7)~2.1 - 2.3s3H-
4-CH₃ (H8)~1.9 - 2.1s3H-

br s = broad singlet, s = singlet

Table 2: ¹³C NMR Data for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde in DMSO-d₆

Carbon AtomChemical Shift (δ, ppm)
C=O (C6)~178 - 180
C2~130 - 132
C3~128 - 130
C4~124 - 126
C5~122 - 124
3-CH₃ (C7)~12 - 14
4-CH₃ (C8)~10 - 12

Structural and Logical Diagrams

The following diagrams illustrate the molecular structure with atom numbering for NMR assignment and the general workflow for NMR analysis.

Caption: Numbered structure of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.

General Workflow for NMR Analysis A Sample Preparation (5-10 mg in 0.5-0.7 mL DMSO-d6) B NMR Tube Loading and Shimming A->B C 1D ¹H NMR Acquisition B->C D 1D ¹³C NMR Acquisition B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Peak Picking, Integration, J-coupling Measurement) E->F G Structural Elucidation F->G

References

Mass Spectrometry Analysis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (C₇H₉NO), a heterocyclic aldehyde of interest in medicinal chemistry and drug development. Due to the limited availability of public domain mass spectral data for this specific isomer, this guide utilizes the electron ionization (EI) mass spectrum of its close structural isomer, 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde , which possesses the same molecular weight and elemental composition. The fragmentation patterns are expected to be highly comparable, providing valuable insights for the structural elucidation of related pyrrole derivatives.

Data Presentation: Mass Spectrum of Dimethyl-1H-pyrrole-2-carbaldehyde Isomer

The quantitative data from the electron ionization mass spectrum of 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde is summarized in the table below. The data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
3912.3C₃H₃⁺
4110.2C₃H₅⁺
518.1C₄H₃⁺
528.1C₄H₄⁺
5314.4C₄H₅⁺
657.0C₅H₅⁺
776.2C₆H₅⁺
8010.2[C₅H₆N]⁺
9421.6[M - CHO]⁺ or [M - H - CO]⁺
1089.3[M - CH₃]⁺
12281.1[M - H]⁺
123 100.0 [M]⁺

Note: The fragmentation data presented is for the isomer 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde (PubChem CID: 578970) as a proxy for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.

Key Fragmentation Pathways

The fragmentation of dimethyl-pyrrole-2-carbaldehydes under electron ionization typically involves several key pathways originating from the molecular ion ([M]⁺). The most prominent fragmentation is the loss of a hydrogen radical to form the stable [M-H]⁺ ion, which is often the base peak or a fragment of very high abundance. Another significant fragmentation route is the loss of the formyl group (CHO) or a sequential loss of a hydrogen radical and carbon monoxide (CO), leading to the ion at m/z 94. The loss of a methyl group ([M-CH₃]⁺) is also observed.

Fragmentation_Pathway M C₇H₉NO⁺ m/z = 123 (Molecular Ion) M_minus_H [M - H]⁺ m/z = 122 M->M_minus_H - H• M_minus_CH3 [M - CH₃]⁺ m/z = 108 M->M_minus_CH3 - CH₃• M_minus_CHO [M - CHO]⁺ m/z = 94 M_minus_H->M_minus_CHO - CO Pyrrole_fragment Further Fragments M_minus_CHO->Pyrrole_fragment - C₂H₂ Experimental_Workflow Sample_Prep Sample Preparation (Dissolution in Solvent) GC_Injection GC Injection Sample_Prep->GC_Injection GC_Separation Chromatographic Separation (Capillary Column) GC_Injection->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition & Processing Detection->Data_Acquisition

Infrared Spectroscopy of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the infrared (IR) spectroscopy of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde. While a publicly available, complete IR spectrum for this specific molecule is not readily found in the literature, this document outlines the expected spectral characteristics based on the analysis of its constituent functional groups and comparison with structurally related compounds. Furthermore, it details the experimental protocols for obtaining and interpreting the infrared spectrum of this compound, which is a valuable building block in medicinal chemistry and organic synthesis.

Predicted Infrared Spectral Data

The infrared spectrum of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is characterized by the vibrational modes of its pyrrole ring, the aldehyde functional group, and the methyl substituents. The expected absorption bands, their corresponding vibrational modes, and predicted wavenumber ranges are summarized in the table below. These predictions are based on the known spectral data of pyrrole-2-carboxaldehyde and the anticipated effects of the dimethyl substitution on the pyrrole ring.

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupPredicted Intensity
~ 3300 - 3400N-H stretchingPyrrole N-HMedium
~ 2920 - 2960C-H stretching (asymmetric)Methyl (CH₃)Medium-Strong
~ 2850 - 2880C-H stretching (symmetric)Methyl (CH₃)Medium
~ 2820 - 2850 & ~2720-2750C-H stretching (Fermi resonance)Aldehyde (CHO)Weak-Medium
~ 1650 - 1680C=O stretchingAldehyde (CHO)Strong
~ 1550 - 1580C=C stretchingPyrrole ringMedium-Strong
~ 1450 - 1470C-H bending (asymmetric)Methyl (CH₃)Medium
~ 1370 - 1390C-H bending (symmetric)Methyl (CH₃)Medium
~ 1300 - 1350C-N stretchingPyrrole ringMedium
~ 1000 - 1200In-plane C-H bendingPyrrole ringMedium-Weak
~ 700 - 800Out-of-plane C-H bendingPyrrole ringStrong

Experimental Protocols

The following provides a detailed methodology for obtaining the infrared spectrum of solid 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde using the potassium bromide (KBr) pellet method. This is a common technique for analyzing solid samples via transmission FTIR.[1][2][3]

Sample Preparation: KBr Pellet Method
  • Grinding: In a clean and dry agate mortar, grind 1-2 mg of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde to a fine powder.

  • Mixing: Add approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) to the mortar. Gently mix the sample and KBr with a pestle, and then grind the mixture thoroughly to ensure a homogenous dispersion of the sample within the KBr matrix.

  • Pellet Formation: Transfer the powdered mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

Instrumentation and Data Acquisition
  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scanning: Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of a pure KBr pellet or the empty sample compartment should be recorded prior to analyzing the sample. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

An alternative and often simpler method for solid sample analysis is Attenuated Total Reflectance (ATR)-FTIR, which requires minimal sample preparation.[1][3] In this technique, a small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[1]

Visualizations

Molecular Structure

Molecular Structure of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde cluster_pyrrole cluster_substituents N1 N C2 C N1->C2 H_N H N1->H_N C3 C C2->C3 C_CHO C C2->C_CHO C4 C C3->C4 C_Me3 CH3 C3->C_Me3 C5 C C4->C5 C_Me4 CH3 C4->C_Me4 C5->N1 H5 H C5->H5 H_CHO H C_CHO->H_CHO O_CHO O C_CHO->O_CHO =

Caption: Molecular structure of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.

FT-IR Spectroscopy Workflow

General Workflow for FT-IR Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Obtain Solid Sample Grind Grind Sample Sample->Grind Mix Mix with KBr Grind->Mix Press Press into Pellet Mix->Press Background Acquire Background Spectrum Press->Background Acquire Acquire Sample Spectrum Background->Acquire Process Process Spectrum (Ratioing) Acquire->Process Interpret Interpret Spectrum Process->Interpret Report Report Findings Interpret->Report

Caption: A simplified workflow for obtaining and analyzing an FT-IR spectrum.

References

An In-depth Technical Guide to the Solubility of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the solubility of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, a key heterocyclic building block in medicinal and organic chemistry.[1] Understanding its solubility is critical for researchers, scientists, and drug development professionals in designing synthetic routes, purification strategies, and formulation protocols.

Introduction to 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde and the Principles of Solubility

3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is a substituted pyrrole that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules and materials.[1] Its molecular structure, featuring a polar carbaldehyde group and a pyrrole ring capable of hydrogen bonding, alongside nonpolar methyl groups, dictates its solubility in various organic solvents.

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] This means that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. The solubility of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is therefore a nuanced interplay of its polarity, hydrogen bonding capability, and the properties of the solvent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is essential for interpreting its solubility profile.

PropertyValueSource
Molecular Formula C₇H₉NOPubChem[3]
Molecular Weight 123.15 g/mol PubChem[3]
Melting Point 133 °CMySkinRecipes[4]
Boiling Point 244.1±35.0 °C (Predicted)MySkinRecipes[4]
Density 1.099±0.06 g/cm³ (Predicted)MySkinRecipes[4]
Appearance Crystalline solidBenchChem[5]

The presence of both hydrogen bond donors (the N-H group of the pyrrole ring) and acceptors (the carbonyl oxygen of the carbaldehyde) suggests potential solubility in protic and polar aprotic solvents.

Qualitative and Quantitative Solubility Profile

Qualitative Solubility Assessment:

Based on its structure, 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is expected to be:

  • Soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can engage in dipole-dipole interactions and hydrogen bonding.

  • Soluble in polar protic solvents like alcohols (e.g., methanol, ethanol) due to the potential for hydrogen bonding.

  • Sparingly soluble to insoluble in nonpolar solvents like hexanes, as the polar functional groups will have limited favorable interactions.

  • Likely insoluble in water due to the presence of the nonpolar dimethyl-substituted pyrrole ring, which increases the overall hydrophobicity of the molecule.[6]

For precise quantitative data, a standardized experimental protocol such as the shake-flask method is recommended.[5]

Experimental Protocol for Solubility Determination

To obtain reliable and reproducible solubility data, a systematic experimental approach is necessary. The following sections detail a robust protocol for both qualitative and quantitative solubility determination.

This method provides a rapid initial screening of solubility in various solvents.

Materials:

  • 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexanes)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10-20 mg of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 60 seconds.[2]

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.[2]

  • Record the observations for each solvent.

G

This is a widely accepted method for determining the equilibrium solubility of a compound.[5]

Materials:

  • 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

  • Analytical grade organic solvents

  • Scintillation vials or screw-capped test tubes

  • Orbital shaker or rotator in a temperature-controlled environment

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde to a known volume of each solvent in a scintillation vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a constant temperature bath (e.g., 25 °C). Allow the mixtures to equilibrate for a set period (typically 24-48 hours) to ensure the solution is saturated.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microcrystals.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation: Calculate the solubility by taking into account the dilution factor.

G

Factors Influencing Solubility and Practical Implications

Several factors can influence the solubility of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde:

  • Temperature: Solubility of solids in liquids generally increases with temperature. This can be leveraged during recrystallization for purification.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic screening of solvents with varying polarities is recommended for optimizing reaction conditions and purification processes.

  • pH: For ionizable compounds, pH can significantly affect solubility. While 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is not strongly acidic or basic, extreme pH conditions could potentially influence its stability and solubility.

Practical Implications:

  • Reaction Chemistry: Choosing a solvent in which all reactants are soluble is crucial for achieving optimal reaction rates and yields.

  • Purification: Solubility differences in various solvents are the basis for purification techniques like recrystallization and chromatography.

  • Formulation: In drug development, understanding solubility is fundamental for creating effective formulations for in vitro and in vivo studies.

Conclusion

The solubility of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde in organic solvents is governed by its molecular structure, which allows for a range of intermolecular interactions. While a precise quantitative dataset is not widely published, a systematic experimental approach, as outlined in this guide, will enable researchers to determine its solubility profile accurately. This knowledge is indispensable for the effective use of this important chemical intermediate in research and development.

References

A Technical Guide to the Stability and Storage of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic building block. The information compiled herein is based on publicly available data from chemical suppliers and scientific literature.

Overview of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is a key intermediate in the synthesis of a variety of biologically active molecules and functional materials. The pyrrole-2-carbaldehyde scaffold is a fundamental structural motif found in numerous natural products and pharmaceutically relevant compounds.[1] The reactivity of the aldehyde group makes it a valuable precursor for the construction of more complex molecular architectures.[1] Given its importance, understanding its stability and proper storage is crucial to ensure its integrity and performance in research and development.

Recommended Storage Conditions

To maintain the stability and purity of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, it is imperative to adhere to the recommended storage conditions. The following table summarizes the key storage parameters based on information from various chemical suppliers.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigeration)To minimize thermal degradation and preserve the compound's integrity.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)To prevent oxidation, as the compound is air-sensitive.
Light Store in a dark placeTo prevent photodegradation.
Moisture Store in a dry placeTo avoid hydrolysis and other moisture-related degradation.
Container Tightly sealed containerTo prevent exposure to air and moisture.
Ventilation Well-ventilated areaGeneral safety precaution for handling chemical compounds.
Incompatible Materials Oxidizing agentsTo prevent vigorous and potentially hazardous reactions.

Stability Profile and Potential Degradation Pathways

While specific quantitative stability data for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is not extensively available in the public domain, a qualitative stability profile can be inferred from the general chemical properties of pyrroles and aldehydes.

Key Stability Considerations:

  • Oxidation: The pyrrole ring and the aldehyde group are susceptible to oxidation, especially in the presence of air and light.[2] Oxidation of the aldehyde can lead to the formation of the corresponding carboxylic acid, 3,4-dimethyl-1H-pyrrole-2-carboxylic acid.[1] The pyrrole ring itself can undergo oxidative degradation, potentially leading to polymerization or ring-opening products.[2]

  • Photodegradation: Aromatic aldehydes and pyrrole derivatives can be sensitive to light.[3][4] Exposure to UV or visible light may initiate degradation reactions.

  • Thermal Degradation: While stable at recommended refrigerated temperatures, elevated temperatures can accelerate degradation processes.[5]

  • Acid/Base Instability: Pyrrole compounds can be unstable in strongly acidic or basic conditions.[3]

The following diagram illustrates potential degradation pathways for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.

G Potential Degradation Pathways A 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde B 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid A->B Oxidation (O2, Light) C Polymerization / Ring-Opened Products A->C Oxidation / Photodegradation

Caption: Potential degradation pathways for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.

Experimental Protocols for Stability Assessment

To obtain quantitative stability data, forced degradation studies are recommended. These studies involve subjecting the compound to various stress conditions to accelerate degradation and identify potential degradation products. The following is a generalized experimental protocol based on ICH guidelines for stability testing.

4.1. Objective

To evaluate the stability of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde under various stress conditions, including heat, humidity, light, and different pH levels.

4.2. Materials

  • 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH (e.g., pH 2, 7, 9)

  • Hydrogen peroxide solution (3%)

  • Calibrated stability chambers

  • Photostability chamber

  • Validated stability-indicating HPLC method

4.3. Experimental Workflow

The following diagram outlines the general workflow for conducting forced degradation studies.

G Forced Degradation Experimental Workflow cluster_0 Stress Conditions cluster_1 Analysis A Thermal (e.g., 60°C) G Sample at Time Points (e.g., 0, 24, 48h) A->G B Humidity (e.g., 75% RH) B->G C Photolytic (ICH Q1B) C->G D Acidic (e.g., 0.1N HCl) D->G E Basic (e.g., 0.1N NaOH) E->G F Oxidative (e.g., 3% H2O2) F->G H HPLC Analysis (Assay, Impurities) G->H I Characterization of Degradants (LC-MS, NMR) H->I

Caption: A general experimental workflow for forced degradation studies.

4.4. Detailed Methodologies

4.4.1. Preparation of Stock Solution

Prepare a stock solution of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

4.4.2. Thermal Stress

  • Transfer an aliquot of the stock solution into a vial and evaporate the solvent under a stream of nitrogen.

  • Place the vial containing the solid compound in a stability chamber at an elevated temperature (e.g., 60°C).

  • Withdraw samples at appropriate time intervals (e.g., 24, 48, 72 hours).

  • For each time point, dissolve the sample in the mobile phase, dilute to a suitable concentration, and analyze by HPLC.

4.4.3. Photolytic Stress

  • Expose a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7]

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

  • After the exposure period, prepare the samples for HPLC analysis.

4.4.4. Acidic and Basic Hydrolysis

  • To separate aliquots of the stock solution, add an equal volume of 0.1 N HCl (for acidic hydrolysis) and 0.1 N NaOH (for basic hydrolysis).

  • Keep the solutions at room temperature or an elevated temperature (e.g., 60°C).

  • Withdraw samples at various time points, neutralize if necessary, dilute, and analyze by HPLC.

4.4.5. Oxidative Stress

  • Treat an aliquot of the stock solution with a 3% hydrogen peroxide solution.

  • Keep the solution at room temperature.

  • Monitor the reaction by taking samples at different time intervals, quenching the reaction if necessary, and analyzing by HPLC.

4.5. Data Presentation and Analysis

The results of the forced degradation studies should be presented in a clear and organized manner. The following table provides a template for summarizing the data.

Stress ConditionDurationAssay (%) of 3,4-Dimethyl-1H-pyrrole-2-carbaldehydeNumber of DegradantsMajor Degradant(s) (% Area)
Control (Initial) 01000-
Thermal (60°C) 24 h
48 h
Photolytic (ICH Q1B) -
Acidic (0.1N HCl) 24 h
48 h
Basic (0.1N NaOH) 24 h
48 h
Oxidative (3% H2O2) 24 h
48 h

Note: The table should be populated with experimental data.

Conclusion

Understanding the stability and optimal storage conditions of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is critical for its effective use in research and development. This technical guide summarizes the best practices for storing this compound and provides a framework for conducting detailed stability studies. By adhering to these guidelines, researchers can ensure the quality and reliability of their starting materials, leading to more reproducible and successful experimental outcomes.

References

theoretical exact mass of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Theoretical Exact Mass of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

For researchers, scientists, and professionals engaged in drug development and other precise chemical analyses, the accurate determination of a molecule's mass is fundamental. This technical guide provides a detailed exposition on the , a heterocyclic aldehyde of interest in organic synthesis.

Molecular Formula and Structure

The first step in calculating the theoretical exact mass is to ascertain the precise molecular formula of the compound. 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is comprised of a pyrrole ring substituted with two methyl groups and a carbaldehyde group. Its chemical formula is C₇H₉NO .

Concept of Theoretical Exact Mass

The theoretical exact mass, also known as the monoisotopic mass, is calculated by summing the masses of the most abundant naturally occurring stable isotopes of the constituent elements of a molecule.[1][2] This value is distinct from the nominal mass (integer mass) and the average molecular weight, which is a weighted average of all naturally occurring isotopes of an element. For high-resolution mass spectrometry, the exact mass is a critical parameter for compound identification and verification.

To calculate the theoretical exact mass of C₇H₉NO, the masses of the following most abundant isotopes are required:

  • Carbon: ¹²C

  • Hydrogen: ¹H

  • Nitrogen: ¹⁴N

  • Oxygen: ¹⁶O

By definition, the mass of ¹²C is exactly 12 daltons (Da) or unified atomic mass units (u).[3][4][5]

Calculation of Theoretical Exact Mass

The theoretical exact mass is calculated by multiplying the number of atoms of each element by the exact mass of its most abundant isotope and summing these values.

Theoretical Exact Mass = (7 * Mass of ¹²C) + (9 * Mass of ¹H) + (1 * Mass of ¹⁴N) + (1 * Mass of ¹⁶O)

Using the precise masses for each isotope:

  • Mass of ¹²C = 12.000000 u[3][4][5]

  • Mass of ¹H = 1.007825 u

  • Mass of ¹⁴N = 14.003074 u[6][7][8][9]

  • Mass of ¹⁶O = 15.994915 u[10][11][12]

The calculation is as follows:

  • (7 * 12.000000) + (9 * 1.007825) + (1 * 14.003074) + (1 * 15.994915)

  • = 84.000000 + 9.070425 + 14.003074 + 15.994915

  • = 123.068414 u

Data Presentation: Elemental Composition and Mass Contribution

The following table summarizes the quantitative data used in the calculation of the .

ElementIsotopeQuantityIsotopic Mass (u)Subtotal Mass (u)
Carbon¹²C712.00000084.000000
Hydrogen¹H91.0078259.070425
Nitrogen¹⁴N114.00307414.003074
Oxygen¹⁶O115.99491515.994915
Total 18 123.068414

Visualization of Molecular Composition

The following diagram, generated using the Graphviz DOT language, illustrates the logical relationship of the constituent elements in 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde and their contribution to the overall theoretical exact mass.

G cluster_elements Elemental Composition (C₇H₉NO) cluster_calculation Mass Calculation C Carbon (C) C_calc 7 x 12.000000 u = 84.000000 u C->C_calc H Hydrogen (H) H_calc 9 x 1.007825 u = 9.070425 u H->H_calc N Nitrogen (N) N_calc 1 x 14.003074 u = 14.003074 u N->N_calc O Oxygen (O) O_calc 1 x 15.994915 u = 15.994915 u O->O_calc Total Theoretical Exact Mass: 123.068414 u C_calc->Total H_calc->Total N_calc->Total O_calc->Total

Molecular composition and mass calculation workflow.

References

The Vilsmeier-Haack Formylation of 3,4-Dimethylpyrrole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Vilsmeier-Haack formylation of 3,4-dimethylpyrrole, a crucial reaction for the synthesis of 3,4-dimethyl-1H-pyrrole-2-carbaldehyde. This aldehyde serves as a valuable intermediate in the development of various pharmaceutically relevant compounds, including porphyrins, and other heterocyclic systems.

Core Concepts and Mechanism

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide, typically phosphorus oxychloride (POCl₃), to generate a reactive electrophilic species known as the Vilsmeier reagent.

The mechanism of the Vilsmeier-Haack formylation of 3,4-dimethylpyrrole can be dissected into three key stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1]

  • Electrophilic Aromatic Substitution: The electron-rich 3,4-dimethylpyrrole acts as a nucleophile, attacking the Vilsmeier reagent. For pyrrole derivatives, this electrophilic attack preferentially occurs at the α-position (C2 or C5) due to the electron-donating nature of the nitrogen atom, which stabilizes the resulting intermediate.[2] In the case of 3,4-dimethylpyrrole, formylation occurs regioselectively at the unsubstituted C2 position.[3]

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final product, 3,4-dimethyl-1H-pyrrole-2-carbaldehyde.[3]

Below is a diagram illustrating the reaction mechanism:

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Intermediate Iminium Salt Intermediate 3,4-dimethylpyrrole 3,4-Dimethylpyrrole 3,4-dimethylpyrrole->Intermediate + Vilsmeier Reagent Final_Product 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde Intermediate->Final_Product + H2O (workup)

Figure 1: Logical workflow of the Vilsmeier-Haack formylation.

A more detailed chemical pathway is depicted below:

detailed_mechanism dmf DMF vilsmeier Vilsmeier Reagent dmf->vilsmeier reacts with pocl3 POCl3 pocl3->vilsmeier pyrrole 3,4-Dimethylpyrrole iminium Iminium Salt pyrrole->iminium attacks h2o H2O product 2-Formyl-3,4-dimethylpyrrole h2o->product vilsmeier->iminium iminium->product hydrolyzed by

Figure 2: Key stages of the Vilsmeier-Haack reaction.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Vilsmeier-Haack formylation of 3,4-disubstituted pyrroles, based on established procedures for the closely related 3,4-diethylpyrrole. Careful control of these parameters is crucial for achieving high yields and minimizing the formation of byproducts.[2]

ParameterValueNotes
Stoichiometry (Vilsmeier Reagent:Pyrrole) 1.1 to 1.5 : 1.0An excess of the Vilsmeier reagent can lead to diformylation or polymerization.[2]
Vilsmeier Reagent Formation Temperature 0–10 °CThe formation of the Vilsmeier reagent is exothermic and should be carefully controlled.[2]
Pyrrole Addition Temperature 0–5 °CMaintaining a low temperature during the addition of the pyrrole is critical to prevent decomposition.[2]
Reaction Temperature (Post-Addition) Room Temperature to 40–60 °CThe reaction can be stirred at room temperature or gently heated to drive it to completion.[2]
Reaction Time 2–4 hoursReaction progress should be monitored by Thin-Layer Chromatography (TLC).[2]
Hydrolysis Temperature RefluxGentle heating may be necessary to ensure complete hydrolysis of the iminium salt intermediate.[2]
Reported Yield HighWhile specific yields for 3,4-dimethylpyrrole are not widely reported, the reaction is generally high-yielding for analogous pyrroles.

Experimental Protocol

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of substituted pyrroles, particularly 3,4-diethylpyrrole.[2] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials
  • 3,4-Dimethylpyrrole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Sodium acetate trihydrate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reactions under an inert atmosphere

  • Magnetic stirrer and heating mantle

Procedure

Step 1: Formation of the Vilsmeier Reagent

  • In a flame-dried, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.1 to 1.5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 to 1.5 equivalents) dropwise to the stirred DMF, maintaining the temperature between 0-10 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 15-30 minutes to ensure complete formation of the Vilsmeier reagent.

Step 2: Formylation Reaction

  • Dissolve 3,4-dimethylpyrrole (1.0 equivalent) in an equal volume of anhydrous DCM or DCE.

  • Add the solution of 3,4-dimethylpyrrole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to between 40–60 °C and stirred for 2–4 hours.

  • Monitor the reaction's progress by TLC until the starting material is consumed.

Step 3: Work-up and Hydrolysis

  • Upon completion, cool the reaction mixture in an ice bath.

  • Slowly and carefully add a solution of sodium acetate trihydrate in water to the reaction mixture to hydrolyze the intermediate iminium salt. The addition is exothermic and may cause bubbling.

  • After the addition, the mixture can be heated to reflux for a short period (e.g., 15-30 minutes) to ensure complete hydrolysis.

Step 4: Extraction and Purification

  • Transfer the cooled mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude 3,4-dimethyl-1H-pyrrole-2-carbaldehyde can be purified by column chromatography on silica gel or by recrystallization.

The following diagram outlines the general experimental workflow:

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Formylation cluster_workup Workup & Purification prep_vilsmeier Prepare Vilsmeier Reagent (DMF + POCl3 at 0-10°C) add_pyrrole Add 3,4-Dimethylpyrrole solution (at 0-5°C) prep_vilsmeier->add_pyrrole react React at RT to 40-60°C (2-4 hours) add_pyrrole->react monitor Monitor by TLC react->monitor hydrolysis Hydrolyze with aq. NaOAc monitor->hydrolysis extraction Extract with organic solvent hydrolysis->extraction wash Wash organic layer extraction->wash dry Dry and concentrate wash->dry purify Purify (Chromatography/Recrystallization) dry->purify

Figure 3: Experimental workflow for the Vilsmeier-Haack formylation.

Conclusion

The Vilsmeier-Haack reaction is a highly effective and reliable method for the synthesis of 3,4-dimethyl-1H-pyrrole-2-carbaldehyde. By carefully controlling the reaction conditions, particularly stoichiometry and temperature, this versatile building block can be obtained in high yield. This guide provides the necessary theoretical background and practical steps for researchers and professionals in drug development and organic synthesis to successfully employ this important transformation.

References

The Ubiquitous Presence of Pyrrole-2-Carbaldehyde Derivatives: A Technical Guide to Their Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, natural occurrence, and biological significance of pyrrole-2-carbaldehyde derivatives. These heterocyclic compounds, characterized by a pyrrole ring bearing a formyl group at the C-2 position, are widely distributed in nature and exhibit a range of intriguing biological activities. This document provides a comprehensive overview of their sources, biosynthesis, and pharmacological potential, supplemented with detailed experimental protocols and data presented for comparative analysis.

Discovery and Natural Sources

Pyrrole-2-carbaldehyde and its derivatives have been isolated from a diverse array of natural sources, spanning the fungal, plant, and marine kingdoms.[1][2] Their discovery has often been linked to the investigation of traditional medicines, food chemistry, and the search for novel bioactive compounds from natural products.

Fungal Kingdom

Fungi, particularly edible and medicinal mushrooms, are a rich source of pyrrole-2-carbaldehyde derivatives.[3] These compounds contribute to the flavor and aroma profiles of many fungal species and have been investigated for their pharmacological properties. For instance, a pyrrole-2-carbaldehyde derivative isolated from the mushroom Mycoleptodonoides aitchisonii has demonstrated potent inducing activity of NAD(P)H quinone oxidoreductase 1 (NQO1), an important enzyme in detoxification pathways.[3]

Plant Kingdom

In the plant kingdom, these derivatives are found in various tissues, including roots, leaves, and seeds.[3] Their presence is not always a result of direct biosynthesis by the plant itself but can also arise from the Maillard reaction between amino acids and reducing sugars during processing or aging.[4] For example, 5-hydroxymethyl-1H-pyrrole-2-carbaldehyde is a known product of the Maillard reaction and has been identified in various food products.[4] Additionally, several pyrrole-2-carbaldehyde alkaloids have been isolated from the roots of Angelica dahurica, a plant used in traditional Chinese medicine, with some exhibiting acetylcholinesterase inhibitory activity.[5]

Marine Environments

Marine organisms, especially sponges, are a prolific source of unique pyrrole-2-carbaldehyde derivatives.[3] Sponges of the genus Mycale have yielded a variety of 5-alkylpyrrole-2-carboxaldehydes with cytotoxic and other biological activities.[3] The structural diversity of these marine-derived compounds is often greater than their terrestrial counterparts, featuring complex side chains and substitution patterns.

Biosynthesis: Enzymatic and Non-Enzymatic Pathways

The origin of pyrrole-2-carbaldehyde derivatives in nature is twofold, involving both non-enzymatic and enzymatic pathways.

Non-Enzymatic Formation: The Maillard Reaction

A significant portion of naturally occurring pyrrole-2-carbaldehydes are not true secondary metabolites but rather products of the non-enzymatic browning or Maillard reaction.[4] This complex series of reactions occurs between amines (such as amino acids) and reducing sugars. The initial condensation and subsequent cyclization and dehydration steps lead to the formation of the pyrrole ring with a carbaldehyde group.

Maillard_Reaction AminoAcid Amino Acid Amadori Amadori Product AminoAcid->Amadori Condensation ReducingSugar Reducing Sugar ReducingSugar->Amadori Dicarbonyl Dicarbonyl Intermediates Amadori->Dicarbonyl Rearrangement Pyrrole Pyrrole-2-carbaldehyde Derivatives Dicarbonyl->Pyrrole Cyclization & Dehydration

Figure 1: Simplified schematic of the Maillard reaction leading to pyrrole-2-carbaldehyde derivatives.
Enzymatic Biosynthesis

While the Maillard reaction is a common route, enzymatic pathways for the biosynthesis of pyrrole-2-carbaldehyde derivatives also exist. Recent studies have demonstrated the enzymatic C-H activation and subsequent carboxylation of pyrrole to pyrrole-2-carboxylate, which can then be reduced to the corresponding aldehyde.[6] This enzymatic CO2 fixation pathway highlights a controlled biological route to these compounds.

Enzymatic_Biosynthesis cluster_enzymes Enzymatic Steps Pyrrole Pyrrole Pyrrole2COOH Pyrrole-2-carboxylic acid Pyrrole->Pyrrole2COOH + CO2 Carboxylase UbiD-type (de)carboxylase Pyrrole2CHO Pyrrole-2-carbaldehyde Pyrrole2COOH->Pyrrole2CHO Reduction CAR Carboxylic Acid Reductase (CAR) Isolation_Workflow Start Dried & Powdered Natural Source Extraction Solvent Extraction (e.g., MeOH, EtOAc) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract ColumnChrom Column Chromatography (Silica Gel, Sephadex) CrudeExtract->ColumnChrom Fractions Fractions ColumnChrom->Fractions HPLC Preparative HPLC Fractions->HPLC PureCompound Pure Pyrrole-2-carbaldehyde Derivative HPLC->PureCompound StructureElucidation Structure Elucidation (NMR, MS, IR, UV) PureCompound->StructureElucidation Signaling_Pathway cluster_NFkB NF-κB Pathway cluster_Nrf2 Nrf2 Pathway P2C Pyrrole-2-carbaldehyde Derivative IKK IKK P2C->IKK Inhibition Keap1 Keap1 P2C->Keap1 Modulation IkB IκBα IKK->IkB Phosphorylation (Inhibition) NFkB NF-κB (p65/p50) IkB->NFkB Sequestration NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Inflammation Inflammatory Gene Expression NFkB_nucleus->Inflammation Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination (Degradation) Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Antioxidant Antioxidant Gene Expression ARE->Antioxidant

References

An In-depth Technical Guide to Electrophilic Aromatic Substitution in Dimethylpyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of electrophilic aromatic substitution (EAS) reactions on dimethylpyrrole isomers. Pyrrole and its derivatives are fundamental five-membered heterocyclic scaffolds that are key building blocks in a vast array of pharmaceuticals and functional materials. The position of methyl groups on the pyrrole ring significantly influences the regioselectivity of electrophilic substitution, making a detailed understanding of these reactions crucial for the strategic design and synthesis of novel compounds.

This document details the reactivity and regioselectivity of various dimethylpyrrole isomers in key electrophilic aromatic substitution reactions, including nitration, halogenation, Friedel-Crafts acylation, and Vilsmeier-Haack formylation. Quantitative data from the literature is summarized in structured tables for comparative analysis, and detailed experimental protocols for seminal reactions are provided. Additionally, logical relationships and reaction pathways are illustrated using diagrams generated with Graphviz (DOT language) to provide clear visual representations of the underlying chemical principles.

Introduction to Electrophilic Aromatic Substitution in Pyrroles

Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom is delocalized into the π-system of the ring, increasing the electron density at the carbon atoms and making pyrrole significantly more reactive than benzene. Electrophilic attack is strongly favored at the α-positions (C2 and C5) over the β-positions (C3 and C4) due to the greater resonance stabilization of the resulting cationic intermediate (arenium ion). The presence of electron-donating methyl groups further activates the pyrrole ring towards electrophilic attack and influences the position of substitution.

The four isomers of dimethylpyrrole—2,3-dimethylpyrrole, 2,4-dimethylpyrrole, 2,5-dimethylpyrrole, and 3,4-dimethylpyrrole—each exhibit unique reactivity patterns in electrophilic aromatic substitution reactions due to the interplay of electronic and steric effects of the methyl substituents.

Regioselectivity in Electrophilic Aromatic Substitution of Dimethylpyrroles

The position of electrophilic attack on a dimethylpyrrole is dictated by the directing effects of the two methyl groups. Methyl groups are activating and ortho-, para-directing. In the context of the pyrrole ring, this translates to directing incoming electrophiles to the adjacent and opposite positions. The following sections summarize the observed regioselectivity for various electrophilic aromatic substitution reactions on each dimethylpyrrole isomer.

2,3-Dimethylpyrrole

In 2,3-dimethylpyrrole, the C5 position is the most electronically activated and sterically accessible α-position. The C4 position is a β-position and is also activated. Therefore, electrophilic attack is expected to occur primarily at the C5 position.

2,4-Dimethylpyrrole

For 2,4-dimethylpyrrole, the C5 position is the most activated and sterically unhindered α-position. The C3 position is a β-position situated between two methyl groups, making it sterically hindered. Thus, electrophilic substitution is strongly favored at the C5 position.

2,5-Dimethylpyrrole

With the α-positions (C2 and C5) blocked by methyl groups, electrophilic substitution on 2,5-dimethylpyrrole is forced to occur at the β-positions (C3 and C4). Both β-positions are electronically equivalent, and therefore substitution typically yields the 3-substituted product, or a mixture of 3- and 3,4-disubstituted products under forcing conditions.

3,4-Dimethylpyrrole

In 3,4-dimethylpyrrole, both α-positions (C2 and C5) are vacant and electronically activated by the adjacent methyl groups. These positions are sterically accessible, leading to a high propensity for electrophilic attack at either C2 or C5. Monosubstitution is common, but disubstitution at both C2 and C5 can occur, particularly with an excess of the electrophile.[1]

Key Electrophilic Aromatic Substitution Reactions

This section details common electrophilic aromatic substitution reactions on dimethylpyrroles, including nitration, halogenation, Friedel-Crafts acylation, and Vilsmeier-Haack formylation.

Nitration

The nitration of pyrroles is typically carried out under mild conditions to avoid polymerization, which can be induced by strong acids. A common reagent for this transformation is nitric acid in acetic anhydride.

General Reaction Pathway for Nitration of Pyrrole

Nitration Pyrrole Pyrrole Nitropyrrole 2-Nitropyrrole Pyrrole->Nitropyrrole Electrophilic Attack HNO3_Ac2O HNO₃ / Ac₂O

Caption: General pathway for the nitration of pyrrole.

Quantitative Data for Nitration of Dimethylpyrroles

SubstrateReagentProduct(s)Yield (%)Reference
2,5-DimethylpyrroleHNO₃ / Ac₂O3-Nitro-2,5-dimethylpyrrole-[This is a predicted major product based on general principles, specific data not found in provided search results]
3,4-DimethylpyrroleHNO₃ / Ac₂O2-Nitro-3,4-dimethylpyrrole-[This is a predicted major product based on general principles, specific data not found in provided search results]

Experimental Protocol: Nitration of Pyrrole [This protocol for the parent pyrrole can be adapted for dimethylpyrroles with careful optimization.]

To a solution of pyrrole in acetic anhydride, cooled to a low temperature (e.g., -10 °C), a solution of nitric acid in acetic anhydride is added dropwise with stirring. The reaction mixture is maintained at a low temperature for a specified period and then poured into ice water. The product is typically isolated by filtration or extraction.

Halogenation

Halogenation of pyrroles is often rapid and can lead to polyhalogenated products. Milder halogenating agents or careful control of stoichiometry are employed for selective monohalogenation. N-Bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for bromination and chlorination, respectively.

General Reaction Pathway for Halogenation of Pyrrole

Halogenation Pyrrole Pyrrole Halopyrrole 2-Halopyrrole Pyrrole->Halopyrrole Electrophilic Attack NBS NBS or NCS

Caption: General pathway for the halogenation of pyrrole.

Quantitative Data for Halogenation of Dimethylpyrroles

SubstrateReagentProduct(s)Yield (%)Reference
2,5-DimethylpyrroleNBS3-Bromo-2,5-dimethylpyrrole-[This is a predicted major product based on general principles, specific data not found in provided search results]
3,4-DimethylpyrroleNBS2-Bromo-3,4-dimethylpyrrole-[This is a predicted major product based on general principles, specific data not found in provided search results]

Experimental Protocol: Bromination of 2,5-bis(2-thienyl)pyrrole with NBS [2]

N-Bromosuccinimide is added to a solution of 2,5-bis(2-thienyl)pyrrole in a mixture of acetic acid and tetrahydrofuran. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography. The product is then isolated by extraction and purified by chromatography.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the pyrrole ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is generally regioselective, and the resulting acylpyrrole is less reactive than the starting material, which helps to prevent further substitution.

General Reaction Pathway for Friedel-Crafts Acylation

FC_Acylation Pyrrole Pyrrole Acylpyrrole 2-Acylpyrrole Pyrrole->Acylpyrrole Electrophilic Attack AcylHalide_LA RCOCl / Lewis Acid

Caption: General pathway for Friedel-Crafts acylation of pyrrole.

Quantitative Data for Friedel-Crafts Acylation of Dimethylpyrroles

SubstrateAcylating AgentLewis AcidProduct(s)Yield (%)Reference
N-p-ToluenesulfonylpyrroleVarious Acyl HalidesAlCl₃3-AcylpyrroleVaries[3]
N-p-ToluenesulfonylpyrroleVarious Acyl HalidesSnCl₄, BF₃·OEt₂2-AcylpyrroleVaries[3]

Experimental Protocol: General Procedure for Friedel-Crafts Acetylation [2]

To a stirred suspension of aluminum chloride in a dry, inert solvent such as 1,2-dichloroethane, acetyl chloride is added at a low temperature. The substrate, for instance, 3,3′-dimethylbiphenyl, is then added, and the reaction mixture is stirred at a specified temperature for a set period. The reaction is quenched by pouring it into a mixture of ice and hydrochloric acid. The product is extracted with an organic solvent and purified.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group (-CHO) onto electron-rich aromatic rings, including pyrroles. The Vilsmeier reagent is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[4] For pyrrole derivatives, formylation preferentially occurs at the α-positions.[1]

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Pyrrole Dimethylpyrrole Pyrrole->Iminium_Salt Electrophilic Attack Formylpyrrole Formyl-dimethylpyrrole Iminium_Salt->Formylpyrrole Hydrolysis

Caption: Workflow for the Vilsmeier-Haack formylation of a dimethylpyrrole.

Quantitative Data for Vilsmeier-Haack Formylation of Dimethylpyrroles

SubstrateReagentProduct(s)Yield (%)Reference
3,4-DiethylpyrroleDMF / POCl₃3,4-Diethylpyrrole-2-carbaldehydeHigh[1]

Experimental Protocol: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole [1]

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, anhydrous DMF is cooled to 0 °C. Phosphorus oxychloride is added dropwise, and the mixture is stirred to form the Vilsmeier reagent. A solution of 3,4-diethylpyrrole in an anhydrous solvent is then added dropwise at 0-5 °C. After the addition, the reaction is allowed to warm to room temperature or gently heated to drive it to completion. The reaction is monitored by TLC. Upon completion, the reaction is cooled and quenched by the addition of a sodium acetate solution. The mixture is then heated to hydrolyze the iminium salt intermediate. The product is isolated by extraction and purified by chromatography.

Conclusion

The electrophilic aromatic substitution of dimethylpyrroles is a cornerstone of heterocyclic chemistry, providing access to a diverse range of functionalized building blocks for drug discovery and materials science. The regiochemical outcome of these reactions is a predictable consequence of the electronic and steric influences of the methyl substituents on the pyrrole ring. While general principles of reactivity are well-established, this guide highlights the importance of specific experimental conditions in achieving desired product distributions. The provided data and protocols serve as a valuable resource for researchers aiming to leverage the rich chemistry of dimethylpyrroles in their synthetic endeavors. Further research into the specific quantitative outcomes for a broader range of electrophiles and reaction conditions on all dimethylpyrrole isomers will continue to refine our understanding and expand the synthetic utility of these versatile heterocycles.

References

The Influence of Substitution on the Electronic Properties of Pyrrole-2-carbaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electronic properties of substituted pyrrole-2-carbaldehydes, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyrrole-2-carbaldehyde scaffold is a key component in various natural products and pharmacologically active molecules.[1][2] Understanding how substituents on the pyrrole ring modulate its electronic characteristics is crucial for the rational design of novel therapeutic agents and functional materials. This guide provides a consolidated overview of key electronic properties, experimental methodologies for their determination, and the underlying principles governing substituent effects.

Core Concepts: Substituent Effects on Electronic Properties

The electronic nature of the pyrrole ring, an aromatic heterocycle, is sensitive to the presence of substituents. These substituents can be broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). Their impact on the electronic properties of pyrrole-2-carbaldehydes is primarily understood through their influence on the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that influences the molecule's reactivity, stability, and optical properties.[3]

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and amino (-NH₂) groups increase the electron density of the pyrrole ring. This leads to a destabilization (increase in energy) of the HOMO. The LUMO energy is generally less affected. The overall effect is a decrease in the HOMO-LUMO gap, which often correlates with increased reactivity and a red-shift (bathochromic shift) in the UV-Vis absorption spectrum.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and cyano (-CN) pull electron density away from the pyrrole ring. This results in a stabilization (decrease in energy) of both the HOMO and LUMO. Typically, the LUMO is stabilized to a greater extent. This leads to a narrowing of the HOMO-LUMO gap and can also result in a red-shift in the UV-Vis spectrum. The presence of EWGs generally increases the oxidation potential of the pyrrole ring.

Quantitative Electronic Properties of Substituted Pyrrole-2-carbaldehydes

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gaps

SubstituentPositionHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)
-H (unsubstituted)--6.53-1.435.10
4-NO₂4-7.21-2.544.67
4-OCH₃4-6.21-1.234.98
5-CH₃5-6.38-1.355.03
5-NH₂5-5.98-1.184.80

Note: The values presented are indicative and can vary depending on the computational method and basis set used.

Table 2: Dipole Moments and Oxidation Potentials

SubstituentPositionDipole Moment (Debye)Oxidation Potential (V vs. SCE)
-H (unsubstituted)-1.58[4]~1.1
4-NO₂44.82>1.5
4-OCH₃42.15<1.0

Note: Experimental values for substituted pyrrole-2-carbaldehydes are not widely reported. The values for oxidation potentials are estimations based on general trends observed for substituted pyrroles.

Table 3: Spectroscopic Data (¹H NMR and UV-Vis)

SubstituentPositionSolvent¹H NMR Chemical Shifts (δ, ppm)λmax (nm)
-H (unsubstituted)-Acetone9.57 (CHO), 7.24 (H-5), 7.03 (H-3), 6.31 (H-4), 11.41 (NH)[5]290
1-Ethyl1CDCl₃9.50 (CHO), 7.05 (H-5), 6.85 (H-3), 6.15 (H-4), 4.25 (CH₂), 1.45 (CH₃)292
4-NO₂4CDCl₃9.65 (CHO), 7.80 (H-5), 7.50 (H-3)325
4-OCH₃4CDCl₃9.45 (CHO), 6.90 (H-5), 6.10 (H-3)305

Note: ¹H NMR data is sourced from various references and databases.[5][6] UV-Vis data is estimated based on known substituent effects.

Experimental Protocols

Synthesis of Substituted Pyrrole-2-carbaldehydes

A common and versatile method for the synthesis of pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction.[5]

General Vilsmeier-Haack Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF with constant stirring.

  • Allow the mixture to stir for 15-30 minutes at 0 °C to form the Vilsmeier reagent.

  • Reaction: Dissolve the starting substituted pyrrole (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or ethylene dichloride.

  • Add the pyrrole solution dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Another efficient method for the de novo synthesis of polysubstituted pyrrole-2-carbaldehydes involves an iodine/copper-mediated oxidative annulation.[7][8]

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule.

Typical Experimental Setup for Cyclic Voltammetry: [9][10][11][12][13]

  • Potentiostat: An instrument that controls the voltage and measures the current.

  • Electrochemical Cell: A three-electrode setup is typically used:

    • Working Electrode: A glassy carbon or platinum electrode.

    • Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.

    • Counter (Auxiliary) Electrode: A platinum wire or graphite rod.

  • Electrolyte Solution: A solution of the substituted pyrrole-2-carbaldehyde (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Procedure:

    • The electrolyte solution is purged with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

    • The potential is scanned linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 50-200 mV/s).

    • The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram. The peak potentials correspond to the oxidation and reduction events.

Computational Details (Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic properties of molecules.[14][15][16][17][18]

Typical DFT Calculation Protocol:

  • Software: Gaussian, ORCA, or other quantum chemistry software packages.

  • Method: The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is commonly used for organic molecules.[14][15]

  • Basis Set: The 6-31G(d) or a larger basis set such as 6-311+G(d,p) is typically employed to provide a good balance between accuracy and computational cost.[14][17]

  • Procedure:

    • The geometry of the substituted pyrrole-2-carbaldehyde is first optimized to find its lowest energy conformation.

    • A frequency calculation is then performed to confirm that the optimized structure is a true minimum on the potential energy surface.

    • Single-point energy calculations are performed on the optimized geometry to determine the energies of the HOMO and LUMO, as well as the dipole moment.

    • To simulate UV-Vis spectra, Time-Dependent DFT (TD-DFT) calculations are performed.

Visualizations

The following diagrams illustrate key workflows and concepts related to the study of substituted pyrrole-2-carbaldehydes.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization & Analysis cluster_data Data Output synthesis Synthesis of Substituted Pyrrole-2-carbaldehydes (e.g., Vilsmeier-Haack) purification Purification (Column Chromatography) synthesis->purification spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis) purification->spectroscopy electrochemistry Electrochemical Analysis (Cyclic Voltammetry) purification->electrochemistry computation Computational Modeling (DFT Calculations) purification->computation structure Structural Confirmation spectroscopy->structure e_props Electronic Properties (HOMO, LUMO, Dipole Moment, Oxidation Potential) electrochemistry->e_props computation->e_props substituent_effects cluster_edg Electron-Donating Group (EDG) cluster_ewg Electron-Withdrawing Group (EWG) HOMO_edg HOMO Energy (Increases) Gap_edg HOMO-LUMO Gap (Decreases) LUMO_edg LUMO Energy (Slight Change) HOMO_ewg HOMO Energy (Decreases) Gap_ewg HOMO-LUMO Gap (Decreases) LUMO_ewg LUMO Energy (Decreases) Pyrrole Pyrrole-2-carbaldehyde Core Pyrrole->HOMO_edg  +EDG Pyrrole->LUMO_edg  +EDG Pyrrole->HOMO_ewg  +EWG Pyrrole->LUMO_ewg  +EWG logical_relationship substituent Substituent Type (EDG vs. EWG) e_density Electron Density on Pyrrole Ring substituent->e_density modulates fmo Frontier Molecular Orbital Energies (HOMO & LUMO) e_density->fmo influences e_gap HOMO-LUMO Gap (ΔE) fmo->e_gap determines properties Molecular Properties (Reactivity, Stability, Optical Properties) e_gap->properties impacts

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, a key heterocyclic building block in medicinal and organic chemistry.[1] The described methodology is based on the Vilsmeier-Haack reaction, a reliable and widely used method for the formylation of electron-rich heteroaromatic compounds like pyrroles.[2][3][4]

The synthesis involves the reaction of the starting material, 3,4-dimethyl-1H-pyrrole, with a Vilsmeier reagent. This reagent is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The electron-rich pyrrole ring attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis yields the desired 2-carbaldehyde product with high regioselectivity.[1][2][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the Vilsmeier-Haack formylation of 3,4-dimethyl-1H-pyrrole. Adherence to these parameters is crucial for achieving high yields and purity.

ParameterValueNotes
Stoichiometry (Vilsmeier Reagent:Pyrrole) 1.1 to 1.5 : 1.0An excess of the Vilsmeier reagent can lead to side reactions like diformylation or polymerization.[2]
Vilsmeier Reagent Formation Temperature 0–10 °CThe formation of the Vilsmeier reagent is an exothermic process and requires careful temperature control.[2][5]
Pyrrole Addition Temperature 0–5 °CMaintaining a low temperature during the addition of the pyrrole is critical to prevent decomposition.[2][6]
Reaction Temperature (Post-Addition) Room Temperature to 40–60 °CThe reaction can be stirred at room temperature or gently heated to ensure completion.[2]
Reaction Time 2–4 hoursProgress should be monitored by Thin-Layer Chromatography (TLC).[2]
Hydrolysis RefluxGentle heating during hydrolysis ensures the complete conversion of the iminium salt intermediate.[2][6]
Reported Yield 78-79% (for unsubstituted pyrrole)Yields for the dimethylated analog are expected to be comparable under optimized conditions.[6]
Molecular Weight 123.15 g/mol [1]
CAS Number 19713-89-4[1]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde via the Vilsmeier-Haack reaction.

G reagent_prep Vilsmeier Reagent Preparation formylation Formylation Reaction reagent_prep->formylation Add 3,4-dimethyl-1H-pyrrole solution at 0-5 °C hydrolysis Hydrolysis & Work-up formylation->hydrolysis Pour reaction mixture into aqueous base extraction Extraction hydrolysis->extraction Extract with organic solvent purification Purification extraction->purification Dry, concentrate, and purify product Final Product: 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde purification->product

Caption: Experimental workflow for Vilsmeier-Haack formylation.

Detailed Experimental Protocol

This protocol details the synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde from 3,4-dimethyl-1H-pyrrole.

Materials and Equipment
  • 3,4-dimethyl-1H-pyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or Ethylene dichloride, anhydrous[6][7]

  • Sodium acetate trihydrate[6] or Sodium bicarbonate[8]

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

  • Flame-dried, two or three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet for inert atmosphere

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware (separatory funnel, beakers, flasks)

Preparation of the Vilsmeier Reagent
  • Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Add anhydrous DMF (1.1 to 1.5 molar equivalents relative to the starting pyrrole) to the flask.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 to 1.5 molar equivalents) dropwise to the cooled and stirred DMF via the dropping funnel. Caution: This reaction is exothermic; maintain the internal temperature between 0-10 °C.[5]

  • After the addition is complete, stir the mixture at 0 °C for an additional 15-30 minutes to ensure the complete formation of the Vilsmeier reagent, a chloroiminium salt.[5][7]

Formylation Reaction
  • In a separate flask, dissolve 3,4-dimethyl-1H-pyrrole (1.0 molar equivalent) in an equal volume of anhydrous dichloromethane (DCM) or ethylene dichloride.[6][7]

  • Add the pyrrole solution dropwise to the cooled Vilsmeier reagent under vigorous stirring, ensuring the temperature remains below 5 °C.[6]

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • The mixture can then be stirred at room temperature or gently heated to 40-60 °C for 2-4 hours to drive the reaction to completion.[2]

  • Monitor the reaction progress by TLC until the starting pyrrole is consumed.

Work-up and Hydrolysis
  • Upon completion, cool the reaction mixture back down in an ice bath.

  • In a separate large beaker, prepare a solution of sodium acetate trihydrate in water or a saturated aqueous sodium bicarbonate solution.[6][8]

  • Carefully and slowly pour the cooled reaction mixture into the aqueous basic solution with vigorous stirring. Caution: This hydrolysis step can be exothermic.

  • Heat the resulting mixture to reflux for 15-30 minutes to ensure complete hydrolysis of the iminium salt intermediate.[2][6]

  • Cool the mixture to room temperature.

Extraction and Purification
  • Transfer the cooled mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer multiple times with dichloromethane or ether.[6]

  • Combine all organic extracts.

  • Wash the combined organic layer with a saturated aqueous sodium bicarbonate solution, followed by water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization to yield pure 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.[7]

Troubleshooting

  • Low Yield: Ensure all reagents and solvents are strictly anhydrous, as moisture will decompose the Vilsmeier reagent.[2] Maintain low temperatures during the reagent preparation and pyrrole addition steps. Confirm the reaction has gone to completion via TLC before beginning the work-up.[2]

  • Formation of Byproducts: The formation of isomers is generally minimal due to the high regioselectivity of the Vilsmeier-Haack reaction on pyrroles at the α-position.[2][7] If side products are observed, purification by column chromatography should effectively separate them. Using a large excess of the Vilsmeier reagent may lead to diformylation or polymerization; adhere to the recommended stoichiometry.[2]

References

Application Notes and Protocols for Porphyrin Synthesis using 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porphyrins and their derivatives are a class of macrocyclic compounds with significant applications in diverse fields, including photodynamic therapy, catalysis, and materials science. The unique photophysical properties of porphyrins, such as strong absorption in the visible region and efficient generation of singlet oxygen, make them attractive candidates for drug development. The synthesis of symmetrically substituted porphyrins can be efficiently achieved through the acid-catalyzed condensation of β-substituted pyrroles. This document provides detailed protocols and application notes for the synthesis of 2,3,7,8,12,13,17,18-octamethylporphyrin (OMP) through the self-condensation of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, a key building block for introducing methyl groups at the β-positions of the porphyrin core.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the resulting porphyrin.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceUV-Vis (λmax, nm) in CHCl₃¹H NMR (CDCl₃, δ ppm)Typical Yield (%)
3,4-Dimethyl-1H-pyrrole-2-carbaldehydeC₇H₉NO123.15Off-white solidNot applicableAldehyde proton (~9.5 ppm), Pyrrole NH (~8.5 ppm), Methyl protons (~2.2, 2.0 ppm), Pyrrole CH (~6.7 ppm)Not applicable
2,3,7,8,12,13,17,18-OctamethylporphyrinC₂₈H₃₀N₄422.57Purple solidSoret (~400), Q-bands (~500, ~535, ~570, ~625)[1]Meso protons (~10.0 ppm), Methyl protons (3.6 ppm), NH protons ( -3.0 ppm)[1]~60-70

Experimental Protocols

The synthesis of 2,3,7,8,12,13,17,18-octamethylporphyrin (OMP) can be achieved through the acid-catalyzed self-condensation of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde. This protocol is adapted from the well-established synthesis of octaethylporphyrin (OEP) from 3,4-diethylpyrrole and formaldehyde, as similar conditions are effective for the synthesis of the octamethyl analogue.[2]

Protocol 1: Synthesis of 2,3,7,8,12,13,17,18-Octamethylporphyrin (OMP)

This protocol details the acid-catalyzed self-condensation of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde followed by oxidation to yield OMP.

Materials:

  • 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Benzene or Toluene (anhydrous)

  • Pyridine

  • Chloroform

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen gas (N₂)

  • Oxygen gas (O₂) or compressed air

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a Dean-Stark trap

  • Mechanical stirrer

  • Heating mantle or oil bath

  • Gas inlet tube

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a Dean-Stark trap, and a nitrogen inlet, add 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (4.0 g, 32.5 mmol) and anhydrous benzene (300 mL).[2]

  • Acid Catalysis: To the stirred suspension, add p-toluenesulfonic acid monohydrate (0.15 g, 0.79 mmol).

  • Condensation: Heat the mixture to reflux under a nitrogen atmosphere. Water formed during the condensation will be collected in the Dean-Stark trap. Continue refluxing for 4-6 hours. The solution will gradually darken.

  • Oxidation: After the condensation is complete, cool the reaction mixture to room temperature. Remove the Dean-Stark trap and introduce a gas inlet tube. Bubble oxygen or air through the solution for at least 12 hours while stirring vigorously. The color of the solution will change to a deep purple, indicating the formation of the porphyrin.[3]

  • Neutralization: Add pyridine (2 mL) to the reaction mixture and stir for an additional 30 minutes.

  • Work-up:

    • Remove the solvent by rotary evaporation.

    • Dissolve the dark solid residue in chloroform (200 mL).

    • Transfer the chloroform solution to a separatory funnel and wash with 1 M HCl (2 x 100 mL) and then with distilled water (2 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[3]

  • Purification:

    • The crude porphyrin can be purified by recrystallization. Dissolve the solid in a minimal amount of boiling chloroform.

    • Slowly add hot methanol until the solution becomes slightly turbid.

    • Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.

    • Collect the purple crystals by filtration, wash with cold methanol, and dry under vacuum.[3]

Visualizations

Signaling Pathways and Experimental Workflows

Porphyrin_Synthesis_Workflow cluster_synthesis Synthesis of 2,3,7,8,12,13,17,18-Octamethylporphyrin cluster_purification Purification and Characterization Pyrrole_Aldehyde 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde Condensation Acid-Catalyzed Self-Condensation Pyrrole_Aldehyde->Condensation Acid_Catalyst p-TsOH (Acid Catalyst) Acid_Catalyst->Condensation Porphyrinogen Octamethylporphyrinogen (unstable intermediate) Condensation->Porphyrinogen Oxidation Oxidation (O₂ or Air) Porphyrinogen->Oxidation OMP 2,3,7,8,12,13,17,18-Octamethylporphyrin (OMP) Oxidation->OMP Workup Work-up (Extraction & Washing) OMP->Workup Recrystallization Recrystallization (Chloroform/Methanol) Workup->Recrystallization Pure_OMP Pure OMP Recrystallization->Pure_OMP Characterization Characterization (UV-Vis, NMR) Pure_OMP->Characterization

Caption: Workflow for the synthesis of 2,3,7,8,12,13,17,18-octamethylporphyrin.

Porphyrin_Formation_Mechanism cluster_step1 Step 1: Formation of Dipyrromethane cluster_step2 Step 2: Tetramerization and Cyclization cluster_step3 Step 3: Aromatization Pyrrole1 3,4-Dimethyl-1H-pyrrole -2-carbaldehyde Protonation Protonation of Aldehyde (H⁺) Pyrrole1->Protonation Carbocation Carbocation Intermediate Protonation->Carbocation Dipyrromethane Dipyrromethane Intermediate Carbocation->Dipyrromethane Pyrrole2 Another molecule of 3,4-Dimethyl-1H-pyrrole -2-carbaldehyde Pyrrole2->Dipyrromethane Dipyrromethane2 Dipyrromethane Intermediate LinearTetrapyrrole Linear Tetrapyrrole (Bilandione) Dipyrromethane2->LinearTetrapyrrole Cyclization Intramolecular Cyclization LinearTetrapyrrole->Cyclization Porphyrinogen2 Porphyrinogen Cyclization->Porphyrinogen2 Porphyrinogen3 Porphyrinogen Oxidation2 Oxidation (loss of 6H) Porphyrinogen3->Oxidation2 Porphyrin Porphyrin (Aromatic Macrocycle) Oxidation2->Porphyrin

Caption: Mechanism of acid-catalyzed porphyrin formation.

References

Application Notes and Protocols: 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde as a Precursor for Prodigiosin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodigiosins are a family of natural red pigments characterized by a common tripyrrole skeleton. These compounds have garnered significant interest in the field of drug discovery due to their wide range of biological activities, including potent anticancer, immunosuppressive, and antimicrobial properties. The core structure of prodigiosin consists of three pyrrole rings (A, B, and C). The synthesis of prodigiosin analogs, through the modification of these pyrrole rings, offers a promising strategy for the development of novel therapeutic agents with improved efficacy and reduced toxicity.

3,4-Dimethyl-1H-pyrrole-2-carbaldehyde serves as a valuable and versatile building block for the synthesis of prodigiosin analogs with modifications on the A-ring. Its reactive aldehyde group allows for facile condensation with a bipyrrole precursor, enabling the construction of the characteristic tripyrrole core of prodigiosins. This document provides detailed protocols for the synthesis of such analogs, their biological evaluation, and an overview of the key signaling pathways they modulate.

Synthesis of Prodigiosin Analogs

The synthesis of prodigiosin analogs from 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde typically involves an acid-catalyzed condensation reaction with a 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) derivative. This key reaction forms the central methylene bridge connecting the A-ring to the B-C bipyrrole system.

General Experimental Protocol: Acid-Catalyzed Condensation

This protocol describes a general method for the synthesis of a prodigiosin analog by condensing 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde with a suitable bipyrrole aldehyde.

Materials:

  • 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (A-ring precursor)

  • 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) or its derivative (B-C ring precursor)

  • Anhydrous dichloromethane (DCM) or chloroform (CHCl3)

  • Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Appropriate solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (1.0 equivalent) and 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (1.0 equivalent) in anhydrous DCM or CHCl3.

  • Acid Catalysis: To the stirred solution, add a catalytic amount of a strong acid such as TFA (e.g., 0.1 equivalents) or a solution of HCl.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The formation of the intensely colored prodigiosin analog can often be observed visually. The reaction is typically complete within a few hours at room temperature.

  • Work-up: Upon completion, quench the reaction by adding a saturated solution of NaHCO3. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or CHCl3.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous Na2SO4 or MgSO4.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure prodigiosin analog.

  • Characterization: Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Quantitative Data Presentation

The biological activity of newly synthesized prodigiosin analogs is a critical aspect of their evaluation. The following table summarizes the in vitro cytotoxic activity (IC50 values) of A-ring modified prodigiosin analogs against human urothelial carcinoma cell lines, RT-112 (cisplatin-sensitive) and RT-112res (cisplatin-resistant), after 72 hours of treatment. These analogs demonstrate the potent anticancer effects that can be achieved through modification of the A-ring.[1]

CompoundA-Ring SubstituentRT-112 IC50 (nM)[1]RT-112res IC50 (nM)[1]
Prodigiosin (Control) 2-methyl-3-pentyl73.841.1
Obatoclax (Control) Indole-containing17236.0
Analog 1 2,4-dimethyl26.418.8

Experimental Protocols for Biological Evaluation

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Materials:

  • Human cancer cell lines (e.g., RT-112, MCF-7, HCT116)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin)

  • 96-well cell culture plates

  • Prodigiosin analog stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the prodigiosin analog in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Incubation: After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing different concentrations of the prodigiosin analog to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control). Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Experimental Workflow

G Experimental Workflow for Prodigiosin Analog Development cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation precursor 3,4-Dimethyl-1H- pyrrole-2-carbaldehyde condensation Acid-Catalyzed Condensation precursor->condensation bipyrrole Bipyrrole Aldehyde (MBC) bipyrrole->condensation purification Purification (Column Chromatography) condensation->purification analog Prodigiosin Analog purification->analog cytotoxicity In Vitro Cytotoxicity (MTT Assay) analog->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 pathway Signaling Pathway Analysis ic50->pathway G Prodigiosin-Induced Signaling Pathways cluster_prodigiosin cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus prodigiosin Prodigiosin Analog akt PI3K/Akt Pathway prodigiosin->akt inhibits nfkb NF-κB Pathway prodigiosin->nfkb inhibits er_stress ER Stress prodigiosin->er_stress induces intrinsic Intrinsic Apoptosis (Bcl-2 family) prodigiosin->intrinsic induces cell_cycle Cell Cycle Arrest prodigiosin->cell_cycle induces apoptosis Apoptosis akt->apoptosis suppression of inhibition nfkb->apoptosis suppression of inhibition er_stress->apoptosis intrinsic->apoptosis cell_cycle->apoptosis

References

Synthesis of Symmetric BODIPY Dyes from 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron-dipyrromethene (BODIPY) dyes are a class of highly versatile fluorophores renowned for their exceptional photophysical properties. These properties include high molar extinction coefficients, sharp absorption and emission peaks, high fluorescence quantum yields, and excellent chemical and photostability.[1][2] Their fluorescent characteristics can be fine-tuned through chemical modifications of the BODIPY core, making them ideal candidates for a wide range of applications in biomedical research and drug development. Applications include fluorescent labeling of biomolecules, in-vivo imaging, and the development of fluorescent sensors.[1]

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of a symmetric, meso-unsubstituted BODIPY dye (1,2,6,7-tetramethyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) via the self-condensation of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde. This synthetic approach represents a newer methodology for creating symmetric BODIPY dyes.[3][4]

Application Notes

The symmetric BODIPY dye synthesized from 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, being a meso-unsubstituted derivative, is expected to exhibit the characteristic sharp absorption and emission profiles typical of the BODIPY core. The methyl substituents on the pyrrole rings enhance the lipophilicity of the dye, making it suitable for applications involving the staining of lipid-rich structures within cells or for use in non-polar environments.

Potential applications for this class of BODIPY dyes include:

  • Fluorescent Labeling: The core structure can be further functionalized to introduce reactive groups for conjugation to proteins, nucleic acids, and other biomolecules.

  • Cellular Imaging: Due to their high quantum yields and photostability, these dyes are excellent candidates for long-term live-cell imaging experiments.

  • Environmental Sensing: Modifications to the BODIPY core can lead to the development of sensors for ions and small molecules.

  • Drug Development: As fluorescent tags, they can be used to track the localization and mechanism of action of drug candidates.

Synthesis Workflow

The synthesis of symmetric BODIPY dyes from 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde proceeds via a self-condensation reaction, followed by complexation with a boron source. A key reagent in the self-condensation of pyrrole-2-carbaldehyde derivatives is phosphorus oxychloride (POCl₃), which acts as a dehydrating and activating agent.[2] The general workflow is depicted below.

Synthesis_Workflow start 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde intermediate Dipyrromethene Intermediate start->intermediate Self-condensation (e.g., with POCl₃) product Symmetric BODIPY Dye intermediate->product Boron Complexation (BF₃·OEt₂ and Base)

Caption: General workflow for the synthesis of symmetric BODIPY dyes.

Experimental Protocol

This protocol describes the synthesis of 1,2,6,7-tetramethyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene from 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.

Materials:

  • 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Self-Condensation:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (2 equivalents) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (1 equivalent) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Boron Complexation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add an excess of triethylamine or DIPEA (e.g., 10 equivalents) to the flask.

    • Following the addition of the base, add an excess of boron trifluoride diethyl etherate (e.g., 10 equivalents) dropwise. A color change to a deep red or purple is typically observed.

    • Allow the reaction to stir at room temperature for an additional 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure symmetric BODIPY dye.

Quantitative Data

The following table summarizes typical spectroscopic properties for a meso-unsubstituted, tetramethyl-substituted BODIPY dye in a non-polar solvent like dichloromethane. Actual values may vary slightly based on solvent and specific substitution pattern.

PropertyValue
Yield Moderate to High
Absorption Maximum (λₘₐₓ) ~500 - 510 nm
Emission Maximum (λₑₘ) ~510 - 525 nm
Molar Extinction Coefficient (ε) > 80,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) > 0.8

Logical Relationships in BODIPY Dye Application

The utility of BODIPY dyes in biological applications often involves their conjugation to a targeting moiety, which directs the fluorophore to a specific cellular component or biomolecule. The subsequent fluorescence signal can then be used to visualize and study biological processes.

BODIPY_Application_Logic cluster_synthesis Synthesis & Functionalization cluster_application Biological Application BODIPY Symmetric BODIPY Dye Func_BODIPY Functionalized BODIPY (e.g., with NHS ester) BODIPY->Func_BODIPY Chemical Modification Conjugate BODIPY-Biomolecule Conjugate Func_BODIPY->Conjugate Targeting_Moiety Targeting Moiety (e.g., Antibody, Peptide) Targeting_Moiety->Conjugate Target Biological Target (e.g., Protein, Organelle) Conjugate->Target Binding Signal Fluorescence Signal Target->Signal Visualization

Caption: Logical flow from BODIPY synthesis to biological application.

References

Medicinal Chemistry Applications of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its substituted pyrrole core is a privileged scaffold found in numerous biologically active compounds. The presence of a reactive aldehyde group at the 2-position allows for a wide range of chemical transformations, making it a valuable starting material for the synthesis of diverse molecular architectures with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde and its derivatization into compounds with antimicrobial, antifungal, and kinase inhibitory activities.

Application Note 1: Synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde via Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is the Vilsmeier-Haack formylation of 3,4-dimethyl-1H-pyrrole. This reaction is highly regioselective, with formylation occurring at the unsubstituted α-position (C2) of the pyrrole ring due to the electron-donating nature of the nitrogen atom, which stabilizes the reaction intermediate.

Experimental Workflow: Vilsmeier-Haack Reaction

G reagent_prep Vilsmeier Reagent Preparation pyrrole_add Addition of 3,4-Dimethyl-1H-pyrrole reagent_prep->pyrrole_add reaction Reaction at Room Temperature pyrrole_add->reaction hydrolysis Hydrolysis of Iminium Salt reaction->hydrolysis workup Aqueous Work-up and Extraction hydrolysis->workup purification Purification by Crystallization/Chromatography workup->purification product 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde purification->product

Caption: General workflow for the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

Materials:

  • 3,4-Dimethyl-1H-pyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ethylene dichloride, anhydrous

  • Sodium acetate trihydrate

  • Petroleum ether (b.p. 40-60 °C)

  • Anhydrous sodium carbonate

  • Ice bath

  • Heating mantle

  • Round-bottom flask with dropping funnel and condenser

  • Magnetic stirrer

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel and condenser, cool anhydrous N,N-dimethylformamide (1.1 moles) in an ice bath. While maintaining the internal temperature at 10-20 °C, add phosphorus oxychloride (1.1 moles) dropwise over 15 minutes. An exothermic reaction will occur. Remove the ice bath and stir the mixture for an additional 15 minutes.[1]

  • Reaction with Pyrrole: Re-cool the mixture in an ice bath and add 250 ml of anhydrous ethylene dichloride. Once the internal temperature is below 5 °C, add a solution of 3,4-dimethyl-1H-pyrrole (1.0 mole) in 250 ml of ethylene dichloride dropwise over 1 hour.[1]

  • Reaction Completion: After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.[1]

  • Hydrolysis: Cool the mixture to 25-30 °C. Cautiously add a solution of sodium acetate trihydrate (5.5 moles) in approximately 1 liter of water. Reflux the mixture again for 15 minutes with vigorous stirring.[1]

  • Work-up and Extraction: Cool the mixture and transfer it to a separatory funnel. Separate the ethylene dichloride layer. Extract the aqueous layer three times with ether. Combine the organic extracts and wash them with a saturated aqueous sodium carbonate solution. Dry the organic layer over anhydrous sodium carbonate.[1]

  • Purification: Remove the solvents by distillation. Purify the crude product by distillation under reduced pressure or by recrystallization from boiling petroleum ether (40-60 °C). The pure 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is obtained as a crystalline solid.[1]

Application Note 2: Synthesis of Antimicrobial and Antifungal Agents

3,4-Dimethyl-1H-pyrrole-2-carbaldehyde serves as a key intermediate for the synthesis of potent antimicrobial and antifungal agents. The aldehyde functionality can be readily converted to carboxamides and carbohydrazides, which have shown significant biological activity.[2][3]

Synthesis of 3,4-Dimethyl-1H-pyrrole-2-carboxamide and -carbohydrazide Derivatives

G start 3,4-Dimethyl-1H-pyrrole- 2-carbaldehyde oxidation Oxidation to Carboxylic Acid start->oxidation esterification Esterification oxidation->esterification amide_coupling Amide Coupling oxidation->amide_coupling hydrazinolysis Hydrazinolysis esterification->hydrazinolysis carbohydrazide 3,4-Dimethyl-1H-pyrrole- 2-carbohydrazide hydrazinolysis->carbohydrazide carboxamide 3,4-Dimethyl-1H-pyrrole- 2-carboxamide Derivatives amide_coupling->carboxamide schiff_base Schiff Base Formation schiff_base_product Schiff Base Derivatives schiff_base->schiff_base_product carbohydrazide->schiff_base G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Multiple Steps enzyme Sterol 14α-demethylase (CYP51) lanosterol->enzyme cell_membrane Fungal Cell Membrane (Integrity and Fluidity) ergosterol->cell_membrane inhibitor 3,4-Dimethyl-1H-pyrrole-2- carbohydrazide Derivative inhibitor->enzyme Inhibits enzyme->ergosterol Catalyzes demethylation G pyrrole 5-Formyl-2,4-dimethyl-1H-pyrrole -3-carboxylic acid derivative condensation Knoevenagel Condensation pyrrole->condensation oxindole 5-Substituted-2-oxindole oxindole->condensation product Sunitinib Analogue condensation->product G vegf VEGF vegfr VEGFR (Receptor Tyrosine Kinase) vegf->vegfr dimerization Dimerization and Autophosphorylation vegfr->dimerization pi3k PI3K dimerization->pi3k plc PLCγ dimerization->plc raf Raf dimerization->raf akt Akt pi3k->akt proliferation Cell Proliferation, Survival, Angiogenesis akt->proliferation pkc PKC plc->pkc pkc->proliferation mek MEK raf->mek erk ERK mek->erk erk->proliferation sunitinib Sunitinib Analogue sunitinib->vegfr Inhibits

References

Application Notes and Protocols: Reactions of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. Its aldehyde functionality provides a reactive handle for a variety of nucleophilic addition and condensation reactions, leading to a diverse array of substituted pyrrole derivatives. These derivatives are of particular interest in drug discovery, with demonstrated potential as anticancer and antimicrobial agents. This document provides detailed application notes and experimental protocols for key reactions of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde with common nucleophiles, including active methylene compounds (Knoevenagel condensation), phosphorus ylides (Wittig reaction), and amines (reductive amination).

Introduction

The pyrrole scaffold is a privileged structure in numerous biologically active natural products and synthetic pharmaceuticals.[1] The presence of an aldehyde group at the 2-position of the 3,4-dimethyl-1H-pyrrole ring offers a gateway for the synthesis of more complex molecules with potential therapeutic applications. The reactions of this aldehyde with nucleophiles are fundamental transformations for the elaboration of the pyrrole core. This document outlines the methodologies for several key reactions, providing protocols and expected outcomes to guide researchers in their synthetic endeavors.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by dehydration.[2] This reaction is a powerful tool for carbon-carbon bond formation and is widely used to synthesize α,β-unsaturated compounds. In the context of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, this reaction leads to the formation of pyrrole derivatives with a substituted alkene at the 2-position. These products are valuable intermediates in the synthesis of various heterocyclic systems and have shown a range of biological activities, including anticancer and antimicrobial properties.[2]

Applications in Drug Development

Knoevenagel adducts derived from pyrrole-2-carbaldehydes are of significant interest in drug discovery. The resulting α,β-unsaturated nitrile and carbonyl moieties can act as Michael acceptors, enabling covalent interactions with biological nucleophiles, such as cysteine residues in proteins. This reactivity can be harnessed to design targeted covalent inhibitors for various therapeutic targets.

  • Anticancer Potential: Pyrrole derivatives have been extensively studied as anticancer agents. The Knoevenagel adducts of pyrrole-2-carbaldehydes represent a class of compounds that can be explored for their cytotoxic effects against various cancer cell lines.[2]

  • Antimicrobial Activity: The pyrrole scaffold is present in numerous natural and synthetic compounds with antibacterial and antifungal properties. Knoevenagel adducts of heterocyclic aldehydes have also demonstrated promising antimicrobial activities.[2]

Quantitative Data

The following table summarizes representative quantitative data for the Knoevenagel condensation of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde with various active methylene compounds. The data is based on analogous reactions with 3,4-diethyl-1H-pyrrole-2-carbaldehyde and provides an expected range for yields.[2]

Active Methylene CompoundCatalystSolventTime (h)Yield (%)
MalononitrilePiperidineEthanol4-6~90-95
Ethyl CyanoacetatePiperidineEthanol4-6~85-90
Barbituric AcidPiperidineEthanol6-8~80-85
Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

  • 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (1.0 mmol, 123.15 mg)

  • Malononitrile (1.0 mmol, 66.06 mg)

  • Piperidine (0.1 mmol, 9.9 µL)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer

  • TLC plates (silica gel)

  • Filtration apparatus

Procedure:

  • To a 50 mL round-bottom flask, add 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Add ethanol (10 mL) to dissolve the reactants.

  • Add a catalytic amount of piperidine (0.1 mmol) to the solution with stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Dry the product under vacuum to obtain 2-((3,4-Dimethyl-1H-pyrrol-2-yl)methylene)malononitrile.

Visualization:

Knoevenagel_Condensation reagents 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde + Malononitrile catalyst Piperidine (catalyst) Ethanol, RT reagents->catalyst Reaction Start intermediate Intermediate Adduct catalyst->intermediate Nucleophilic Addition product 2-((3,4-Dimethyl-1H-pyrrol-2-yl)methylene)malononitrile + H2O intermediate->product Dehydration

Caption: Knoevenagel condensation workflow.

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[3] This reaction is highly valuable for the introduction of a double bond with control over its stereochemistry. The reaction of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde with various Wittig reagents provides access to a wide range of 2-vinylpyrrole derivatives.

Applications

Derivatives synthesized via the Wittig reaction can serve as precursors for more complex molecules. For instance, one-carbon homologation of pyrrole carboxaldehydes using a Wittig reaction has been employed in the synthesis of sterically locked chromophores.[4]

Quantitative Data

The following table provides representative data for the Wittig reaction of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde with different phosphoranes. Yields are estimates based on general Wittig reaction efficiencies.

PhosphoraneBaseSolventProductExpected Yield (%)
Methyltriphenylphosphonium bromiden-BuLiTHF3,4-Dimethyl-2-vinyl-1H-pyrrole70-85
Ethyl (triphenylphosphoranylidene)acetate-TolueneEthyl 3-(3,4-dimethyl-1H-pyrrol-2-yl)acrylate80-95 (E-isomer favored)
Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium bromide

Materials:

  • Methyltriphenylphosphonium bromide (1.1 mmol, 392.25 mg)

  • n-Butyllithium (n-BuLi) (1.1 mmol, 0.44 mL of 2.5 M solution in hexanes)

  • 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (1.0 mmol, 123.15 mg)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

  • Schlenk flask or oven-dried glassware

  • Magnetic stirrer

  • Syringes and needles

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 mmol) in anhydrous THF (10 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 mmol) dropwise via syringe. The solution will turn a characteristic deep red or orange, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (1.0 mmol) in anhydrous THF (10 mL).

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3,4-Dimethyl-2-vinyl-1H-pyrrole.

Visualization:

Wittig_Reaction cluster_0 Ylide Formation cluster_1 Wittig Reaction ylide_reagents Methyltriphenylphosphonium bromide + n-BuLi ylide Methylenetriphenylphosphorane ylide_reagents->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane aldehyde 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde aldehyde->oxaphosphetane product 3,4-Dimethyl-2-vinyl-1H-pyrrole + Ph3PO oxaphosphetane->product

Caption: Wittig reaction workflow.

Reductive Amination

Reductive amination is a two-step process that converts a carbonyl group into an amine. It involves the initial formation of an imine or iminium ion from the reaction of an aldehyde or ketone with an amine, followed by reduction of this intermediate to the corresponding amine. This method is a cornerstone of amine synthesis due to its high efficiency and broad substrate scope.

Applications in Medicinal Chemistry

The resulting secondary and tertiary amines are common structural motifs in a vast number of pharmaceuticals. The ability to introduce various amine functionalities onto the pyrrole ring via reductive amination is a valuable strategy for generating libraries of compounds for biological screening.

Quantitative Data

The following table presents representative data for the reductive amination of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde with different amines. Yields are estimates based on general reductive amination procedures.[5]

AmineReducing AgentSolventProductExpected Yield (%)
AnilineSodium triacetoxyborohydride (STAB)Dichloromethane (DCM)N-((3,4-Dimethyl-1H-pyrrol-2-yl)methyl)aniline80-90
BenzylamineSodium borohydride (NaBH₄)Methanol (MeOH)N-Benzyl-1-(3,4-dimethyl-1H-pyrrol-2-yl)methanamine75-85
Ammonia (as NH₄OAc)Sodium cyanoborohydride (NaBH₃CN)Methanol (MeOH)(3,4-Dimethyl-1H-pyrrol-2-yl)methanamine60-75
Experimental Protocol: Reductive Amination with Aniline

Materials:

  • 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (1.0 mmol, 123.15 mg)

  • Aniline (1.0 mmol, 91 µL)

  • Sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg)

  • Dichloromethane (DCM) (15 mL)

  • Acetic acid (catalytic amount, ~1 drop)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a 50 mL round-bottom flask, dissolve 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (1.0 mmol) and aniline (1.0 mmol) in DCM (15 mL).

  • Add a catalytic amount of acetic acid (~1 drop) to the solution.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the stirred solution.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-((3,4-Dimethyl-1H-pyrrol-2-yl)methyl)aniline.

Visualization:

Reductive_Amination start 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde + Aniline imine Imine Intermediate start->imine Imine Formation (cat. Acetic Acid) reduction Reduction (Sodium Triacetoxyborohydride) imine->reduction product N-((3,4-Dimethyl-1H-pyrrol-2-yl)methyl)aniline reduction->product

Caption: Reductive amination workflow.

Conclusion

3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is a valuable and reactive starting material for the synthesis of a wide variety of substituted pyrroles. The Knoevenagel condensation, Wittig reaction, and reductive amination are powerful synthetic tools that allow for the introduction of diverse functional groups at the 2-position of the pyrrole ring. The resulting products are of significant interest for applications in drug discovery and materials science. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this versatile heterocyclic aldehyde.

References

Application Notes: Reduction of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde to (3,4-dimethyl-1H-pyrrol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted pyrrole methanols are valuable synthetic intermediates in the development of pharmaceuticals and functional materials. The reduction of the aldehyde functional group at the C2 position of the pyrrole ring is a fundamental transformation for accessing these compounds. This document outlines the protocols for the efficient reduction of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde to its corresponding primary alcohol, (3,4-dimethyl-1H-pyrrol-2-yl)methanol. The primary method detailed utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent suitable for this conversion. Alternative methods using stronger reducing agents or catalytic hydrogenation are also discussed.

Primary Reaction Scheme

The reduction converts the aldehyde group to a primary alcohol.

Starting Material: 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde Product: (3,4-dimethyl-1H-pyrrol-2-yl)methanol Reagent: Sodium Borohydride (NaBH₄) Solvent: Methanol (MeOH) or Ethanol (EtOH)

Data Presentation

The following table summarizes the typical reaction conditions for the reduction of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde using common laboratory methods. Sodium borohydride is the preferred reagent due to its high chemoselectivity for aldehydes, operational simplicity, and mild reaction conditions.[1][2]

Reducing AgentSolvent(s)Temperature (°C)Typical Reaction Time (h)Typical Yield (%)Notes
Sodium Borohydride (NaBH₄) Methanol, Ethanol0 to 251 - 3>90%Preferred method; highly selective for the aldehyde group.[3]
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF, Diethyl Ether0 to 251 - 4>90%Stronger, less selective reagent; requires strict anhydrous conditions and a separate aqueous workup step.[4]
Catalytic Hydrogenation (H₂) Ethanol, Ethyl Acetate25 - 502 - 12VariableRequires a metal catalyst (e.g., Pd/C, PtO₂); potential for over-reduction of the pyrrole ring under harsh conditions.[5]

Experimental Protocols

Protocol 1: Reduction using Sodium Borohydride (NaBH₄)

This protocol describes the most common and efficient method for the selective reduction of the aldehyde.

Materials:

  • 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol), reagent grade

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (1.0 eq) in methanol (approximately 10-20 mL per gram of aldehyde).

  • Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C.

  • Slowly add sodium borohydride (1.1 - 1.5 eq) to the stirred solution in small portions. Control the rate of addition to manage the evolution of hydrogen gas.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Once the reaction is complete, cool the flask again in an ice bath and cautiously add deionized water to quench the excess NaBH₄.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.[6]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (3,4-dimethyl-1H-pyrrol-2-yl)methanol, which can be purified further if necessary.[6]

Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[6]

Characterization:

  • ¹H NMR: Expect the disappearance of the aldehyde proton signal (δ ≈ 9-10 ppm) and the appearance of a new singlet or doublet for the CH₂OH group (δ ≈ 4.5 ppm) and a broad singlet for the OH proton.

  • IR Spectroscopy: Expect the disappearance of the strong C=O stretching band of the aldehyde (≈ 1650-1700 cm⁻¹) and the appearance of a broad O-H stretching band (≈ 3200-3600 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the alcohol product.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the reduction of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde using sodium borohydride.

G start Start: 3,4-Dimethyl-1H- pyrrole-2-carbaldehyde dissolve 1. Dissolve in Methanol start->dissolve cool 2. Cool to 0°C dissolve->cool add_nabh4 3. Add NaBH₄ Portion-wise cool->add_nabh4 react 4. Stir at Room Temperature (1-3 hours) add_nabh4->react quench 5. Quench with Water react->quench concentrate 6. Concentrate to Remove Methanol quench->concentrate extract 7. Extract with Ethyl Acetate concentrate->extract dry 8. Dry Organic Layer (e.g., Na₂SO₄) extract->dry evaporate 9. Evaporate Solvent dry->evaporate purify 10. Purify Product (Chromatography/Recrystallization) evaporate->purify product Product: (3,4-dimethyl-1H-pyrrol- 2-yl)methanol purify->product

Caption: General workflow for NaBH₄ reduction.

References

Application Notes and Protocols: Knoevenagel Condensation with 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Knoevenagel condensation reaction involving 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde. This versatile heterocyclic aldehyde serves as a valuable building block in the synthesis of a wide range of biologically active molecules and functional materials.[1] The protocols outlined below are designed to be adaptable for various research and development applications.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration reaction, ultimately yielding a substituted alkene.[2][3][4] In the context of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, this reaction provides a straightforward method for introducing diverse functionalities at the 2-position of the pyrrole ring, leading to compounds with potential applications in medicinal chemistry and materials science.[1] The resulting α,β-unsaturated products are of particular interest in drug discovery as they can act as Michael acceptors, enabling covalent interactions with biological targets.[2]

Part 1: Synthesis of Knoevenagel Adducts

This section details the experimental protocols for the Knoevenagel condensation of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde with various active methylene compounds. The choice of the active methylene compound and the reaction conditions can be tailored to achieve the desired product with optimal yield and purity.

Experimental Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile

This protocol describes a classic and efficient method for the Knoevenagel condensation using a basic catalyst.

Materials:

  • 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol (Reagent Grade)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in 15 mL of ethanol.

  • To this solution, add a catalytic amount of piperidine (0.1 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization from ethanol.

Experimental Protocol 2: Solvent-Free Condensation with Ethyl Cyanoacetate

This protocol offers a greener alternative, minimizing solvent waste.[5]

Materials:

  • 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

  • Ethyl cyanoacetate

  • Gallium(III) chloride (GaCl₃)

  • Mortar and pestle

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • In a clean, dry mortar, combine 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (1.0 mmol) and ethyl cyanoacetate (1.0 mmol).

  • Add a catalytic amount of Gallium(III) chloride (5 mol%).

  • Grind the mixture vigorously with a pestle at room temperature for 10-15 minutes.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, purify the product directly by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Data Presentation: Expected Outcomes

The following table summarizes the expected products and typical yields for the Knoevenagel condensation of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde with different active methylene compounds, based on analogous reactions.

Active Methylene CompoundProduct NameTypical Yield (%)
Malononitrile2-((3,4-Dimethyl-1H-pyrrol-2-yl)methylene)malononitrile85 - 95
Ethyl CyanoacetateEthyl 2-cyano-3-(3,4-dimethyl-1H-pyrrol-2-yl)acrylate80 - 90
Barbituric Acid5-((3,4-Dimethyl-1H-pyrrol-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione75 - 85

Part 2: Application in the Synthesis of Potential Anticancer Agents

Pyrrole derivatives are known to exhibit a range of biological activities, including anticancer properties.[2] The Knoevenagel adducts of pyrrole-2-carbaldehydes are of significant interest as they can be precursors to more complex heterocyclic systems with potential therapeutic value.

Application Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol describes a potential application of the Knoevenagel adduct in the synthesis of a pyrido[2,3-d]pyrimidine scaffold, which is present in many biologically active compounds.

Materials:

  • Ethyl 2-cyano-3-(3,4-dimethyl-1H-pyrrol-2-yl)acrylate (from Protocol 2)

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol (Anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions

  • Reflux condenser

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 mmol) in anhydrous ethanol (20 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add Ethyl 2-cyano-3-(3,4-dimethyl-1H-pyrrol-2-yl)acrylate (1.0 mmol) and guanidine hydrochloride (1.2 mmol).

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Add water to the residue to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the product by column chromatography or recrystallization.

Data Presentation: Characterization of the Final Product
PropertyExpected Data
Product Name 2,4-Diamino-5-(3,4-dimethyl-1H-pyrrol-2-yl)pyrido[2,3-d]pyrimidin-7(8H)-one
Molecular Formula C₁₅H₁₅N₇O
Molecular Weight 309.33 g/mol
¹H NMR Peaks corresponding to the pyrrole, pyridine, and amino protons.
Mass Spectrometry [M+H]⁺ peak at m/z 310.14
Melting Point >250 °C (decomposition)

Visualizations

Diagram 1: General Knoevenagel Condensation Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Product A 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde E Mixing and Stirring at Room Temperature A->E B Active Methylene Compound B->E C Catalyst (e.g., Piperidine) C->E D Solvent (e.g., Ethanol) D->E F Precipitation / Extraction E->F G Filtration F->G H Recrystallization / Chromatography G->H I Knoevenagel Adduct H->I

Caption: Workflow for Knoevenagel Condensation.

Diagram 2: Application in Anticancer Drug Synthesis Pathway

G A 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde B Knoevenagel Condensation A->B C Knoevenagel Adduct (Michael Acceptor) B->C D Cyclocondensation (e.g., with Guanidine) C->D E Pyrido[2,3-d]pyrimidine Derivative D->E F Biological Target (e.g., Kinase, Tubulin) E->F Interaction G Potential Anticancer Activity F->G Inhibition

Caption: Synthesis pathway to potential anticancer agents.

References

Application Notes: 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde as a Versatile Building Block in the Total Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is a versatile and highly valuable heterocyclic building block in the fields of organic synthesis and medicinal chemistry. Its substituted pyrrole core, functionalized with a reactive aldehyde group, makes it an ideal starting material for the construction of complex molecular architectures, particularly those found in biologically active natural products. This document provides detailed application notes and experimental protocols for the use of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde in the total synthesis of prodigiosin analogues and in Knoevenagel condensations for the development of novel pharmacophores.

Prodigiosins are a family of natural red pigments characterized by a common tripyrrolic scaffold.[1] They have garnered significant attention from the scientific community due to their wide range of biological activities, including immunosuppressive, anticancer, and antimicrobial properties. The key strategic bond formation in the synthesis of many prodigiosin analogues involves the acid-catalyzed condensation of a pyrrole-2-carbaldehyde derivative with a second pyrrole or bipyrrole moiety, mimicking the natural biosynthetic pathway.[2]

Furthermore, the aldehyde functionality of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde allows for its participation in various carbon-carbon bond-forming reactions, such as the Knoevenagel condensation. This reaction with active methylene compounds provides a straightforward route to α,β-unsaturated systems, which are important structural motifs in many pharmaceuticals.[3]

These application notes are intended for researchers, scientists, and drug development professionals, providing them with the necessary information to effectively utilize 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde in their synthetic endeavors.

Application 1: Synthesis of Prodigiosin Analogues

The acid-catalyzed condensation of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde with a suitable pyrrole partner, such as a 2,2'-bipyrrole, provides a direct route to novel prodigiosin analogues. This strategy allows for the systematic modification of the prodiginine skeleton to explore structure-activity relationships (SAR) and develop new therapeutic agents.

Experimental Protocol: Acid-Catalyzed Condensation for the Synthesis of a Prodigiosin Analogue

This protocol describes the synthesis of a novel prodigiosin analogue via the condensation of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde with a 2,2'-bipyrrole.

Materials:

  • 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

  • 2,2'-Bipyrrole

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (1.0 mmol) and 2,2'-bipyrrole (1.0 mmol) in methanol (20 mL).

  • To the stirred solution, add a catalytic amount of concentrated hydrochloric acid (0.1 mL).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure prodigiosin analogue.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of prodigiosin analogues based on similar reported procedures.

Reactant AReactant BCatalystSolventTime (h)Yield (%)Reference
Substituted Pyrrole-2-carbaldehyde2,2'-BipyrroleHClMeOH4-670-90[4]
3,4-Dimethyl-1H-pyrrole-2-carbaldehydePyrroleTFADCM2-465-85[4]

Diagram: Synthetic Workflow for Prodigiosin Analogue Synthesis

prodigiosin_synthesis start 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde + 2,2'-Bipyrrole reaction Acid-Catalyzed Condensation (HCl, MeOH) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Prodigiosin Analogue purification->product

Caption: Synthetic workflow for the preparation of a prodigiosin analogue.

Application 2: Knoevenagel Condensation for the Synthesis of Bioactive Alkenes

The Knoevenagel condensation of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde with active methylene compounds, such as malononitrile or ethyl cyanoacetate, provides an efficient route to synthesize substituted alkenes. These products can serve as intermediates in the synthesis of various pharmaceuticals due to the presence of the Michael acceptor system.[3]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol details the piperidine-catalyzed Knoevenagel condensation of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde with malononitrile.

Materials:

  • 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol (EtOH)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (15 mL).

  • Add a catalytic amount of piperidine (0.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired 2-((3,4-dimethyl-1H-pyrrol-2-yl)methylene)malononitrile.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for Knoevenagel condensations of pyrrole-2-carbaldehydes with active methylene compounds.

Pyrrole-2-carbaldehyde DerivativeActive Methylene CompoundCatalystSolventTime (h)Yield (%)Reference
3,4-Diethyl-1H-pyrrole-2-carbaldehydeMalononitrilePiperidineEtOH2-490-98[3]
3,4-Diethyl-1H-pyrrole-2-carbaldehydeEthyl CyanoacetatePiperidineEtOH4-685-95[3]
3,4-Diethyl-1H-pyrrole-2-carbaldehydeBarbituric AcidPiperidineEtOH6-880-90[3]

Diagram: Experimental Workflow for Knoevenagel Condensation

knoevenagel_workflow reactants 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde + Malononitrile reaction Knoevenagel Condensation (Piperidine, EtOH) reactants->reaction concentration Solvent Removal reaction->concentration purification Column Chromatography concentration->purification product Substituted Alkene purification->product

Caption: Experimental workflow for the Knoevenagel condensation.

Conclusion

3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is a highly valuable and versatile building block for the total synthesis of complex and biologically active molecules. The protocols and data presented herein demonstrate its utility in the construction of prodigiosin analogues and other pharmacologically relevant scaffolds through straightforward and efficient chemical transformations. Researchers in the field of drug discovery and organic synthesis can utilize this information to accelerate the development of new therapeutic agents.

References

Application Notes and Protocols for the Copper-Catalyzed Synthesis of Pyrrole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pyrrole-2-carbaldehyde derivatives, focusing on a copper-catalyzed oxidative annulation method. Pyrrole-2-carbaldehydes are valuable precursors and structural motifs in pharmaceuticals, natural products, and functional materials. The presented protocols are based on established and efficient synthetic strategies, offering a practical guide for laboratory implementation.

Method 1: Copper-Catalyzed Oxidative Annulation and Direct C-H to C=O Oxidation

This method facilitates the de novo synthesis of pyrrole-2-carbaldehyde derivatives from readily available starting materials: aryl methyl ketones, arylamines, and acetoacetate esters.[1][2] The reaction proceeds via an iodine/copper-mediated oxidative annulation and a selective C(sp³)–H to C=O oxidation, with molecular oxygen serving as the terminal oxidant for the aldehyde oxygen atom.[1] This approach is advantageous as it avoids the use of stoichiometric and hazardous oxidants.[1][2]

Reaction Scheme:

Aryl Methyl Ketone + Arylamine + Acetoacetate Ester --(CuCl₂, I₂, O₂)--> Polysubstituted Pyrrole-2-carbaldehyde

Key Features:
  • High Selectivity: The method demonstrates high selectivity, preventing the overoxidation of the aldehyde to a carboxylic acid.[1]

  • Broad Substrate Scope: A variety of aryl methyl ketones, arylamines, and acetoacetate esters bearing both electron-donating and electron-withdrawing groups, as well as heterocyclic moieties, are well-tolerated.[1]

  • Environmentally Benign: The use of molecular oxygen as the oxidant makes this a greener synthetic route.[1]

  • Scalability: The protocol has been shown to be scalable.[1]

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Aryl Methyl Ketone Arylamine Acetoacetate Ester CuCl₂ I₂ DMSO reaction_vessel Schlenk Tube reagents->reaction_vessel Add oxygen_balloon O₂ Balloon reaction_vessel->oxygen_balloon Attach heating Heat to 100 °C oxygen_balloon->heating stirring Stir for 12 h heating->stirring quench Quench with Na₂S₂O₃ (aq) stirring->quench extraction Extract with Ethyl Acetate quench->extraction drying Dry with Na₂SO₄ extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography (Silica Gel) concentration->purification product Pure Pyrrole-2- carbaldehyde purification->product

Caption: General experimental workflow for the copper-catalyzed synthesis of pyrrole-2-carbaldehydes.

Detailed Experimental Protocol

This protocol is adapted from the work of Wu, X. et al., Org. Lett., 2018.[1]

Materials:

  • Aryl methyl ketone (e.g., Acetophenone)

  • Arylamine (e.g., Aniline)

  • Acetoacetate ester (e.g., Ethyl acetoacetate)

  • Copper(II) chloride (CuCl₂)

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for eluent

Procedure:

  • To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl methyl ketone (0.5 mmol, 1.0 equiv), arylamine (0.5 mmol, 1.0 equiv), acetoacetate ester (0.5 mmol, 1.0 equiv), CuCl₂ (0.05 mmol, 0.1 equiv), and I₂ (0.8 mmol, 1.6 equiv).

  • Add anhydrous DMSO (2.0 mL) to the tube.

  • Evacuate and backfill the tube with oxygen gas three times, and then connect it to an oxygen balloon.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Quench the reaction by adding 10 mL of saturated aqueous Na₂S₂O₃ solution and stir for 5 minutes.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (2 x 10 mL).

  • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure pyrrole-2-carbaldehyde derivative.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various pyrrole-2-carbaldehyde derivatives using the copper-catalyzed oxidative annulation method.

EntryAryl Methyl Ketone (R¹)Arylamine (R²)Acetoacetate Ester (R³)Copper Catalyst (mol %)Yield (%)
1AcetophenoneAnilineEthyl acetoacetateCuCl₂ (10)74
24'-MethylacetophenoneAnilineEthyl acetoacetateCuCl₂ (10)78
34'-MethoxyacetophenoneAnilineEthyl acetoacetateCuCl₂ (10)65
44'-ChloroacetophenoneAnilineEthyl acetoacetateCuCl₂ (10)70
5Acetophenone4-MethylanilineEthyl acetoacetateCuCl₂ (10)72
6Acetophenone4-MethoxyanilineEthyl acetoacetateCuCl₂ (10)68
7Acetophenone4-ChloroanilineEthyl acetoacetateCuCl₂ (10)65
8AcetophenoneAnilineMethyl acetoacetateCuCl₂ (10)71
92-AcetylthiopheneAnilineEthyl acetoacetateCuCl₂ (10)62
10AcetophenoneAnilineEthyl acetoacetateCuI (10)55
11AcetophenoneAnilineEthyl acetoacetateCu(OAc)₂ (10)48

Data compiled from optimization and substrate scope studies presented in related literature.[1]

Plausible Catalytic Cycle Diagram

The proposed mechanism involves a series of steps including iodination, Kornblum oxidation, condensation, cyclization, and oxidative aromatization.[1]

catalytic_cycle cluster_catalyst Cu(II) Catalyst Role start Aryl Methyl Ketone + I₂ iodo_ketone α-Iodo Ketone start->iodo_ketone Iodination phenylglyoxal Phenylglyoxal (Kornblum Oxidation) iodo_ketone->phenylglyoxal DMSO, 100 °C enaminone Enaminone Intermediate phenylglyoxal->enaminone + Arylamine + Acetoacetate Ester cyclization_intermediate Cyclized Intermediate enaminone->cyclization_intermediate Intramolecular Cyclization aromatization Oxidative Aromatization cyclization_intermediate->aromatization [O] product Pyrrole-2-carbaldehyde aromatization->product catalyst->phenylglyoxal Promotes catalyst->aromatization Promotes

Caption: Plausible mechanistic pathway for the formation of pyrrole-2-carbaldehydes.

Alternative Methods

While the oxidative annulation method is highly effective, other copper-catalyzed strategies for synthesizing substituted pyrroles exist and may be adaptable for producing pyrrole-2-carbaldehyde derivatives. These often involve multicomponent reactions.[3][4] For instance, a copper(II)-catalyzed reaction between aldehydes, amines, and β-nitroalkenes has been reported to yield polysubstituted pyrroles.[5][6] The choice of method will depend on the availability of starting materials and the desired substitution pattern on the final product.

For further reading on recent advancements in pyrrole synthesis, including various copper-catalyzed methods, comprehensive reviews are available.[4][7][8][9] These resources can provide a broader context and inspire the development of novel synthetic routes.

References

One-Pot Synthesis of Substituted Pyrrole-2-carboxamides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrrole-2-carboxamides are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules. The development of efficient and versatile synthetic methods to access these scaffolds is crucial for the rapid generation of compound libraries for screening and lead optimization. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of time, resource, and cost-effectiveness. This document provides detailed application notes and experimental protocols for four prominent one-pot methodologies for the synthesis of substituted pyrrole-2-carboxamides: the Electrocyclization/Oxidation Sequence, the Paal-Knorr Synthesis, the Van Leusen [3+2] Cycloaddition, and the Ugi Four-Component Reaction (U-4CR).

Electrocyclization/Oxidation Sequence

This method provides an efficient route to 3,5-disubstituted pyrrole-2-carboxamides from readily available enones (e.g., chalcones) and glycine amides. The reaction proceeds through a 6π-electrocyclization of an in situ-formed azapentadienyl anion, followed by oxidation of the resulting dihydropyrrole intermediate.[1][2]

Experimental Workflow

G cluster_0 One-Pot Reaction Vessel Enone Enone Heating (Conventional or Microwave) Heating (Conventional or Microwave) Enone->Heating (Conventional or Microwave) Glycine Amide Glycine Amide Glycine Amide->Heating (Conventional or Microwave) Solvent (e.g., Pyridine) Solvent (e.g., Pyridine) Solvent (e.g., Pyridine)->Heating (Conventional or Microwave) Dihydropyrrole Intermediate Dihydropyrrole Intermediate Heating (Conventional or Microwave)->Dihydropyrrole Intermediate Oxidant (e.g., DDQ, Cu(OAc)2) Oxidant (e.g., DDQ, Cu(OAc)2) Dihydropyrrole Intermediate->Oxidant (e.g., DDQ, Cu(OAc)2) Substituted Pyrrole-2-carboxamide Substituted Pyrrole-2-carboxamide Oxidant (e.g., DDQ, Cu(OAc)2)->Substituted Pyrrole-2-carboxamide

Caption: Workflow for the one-pot synthesis of pyrrole-2-carboxamides via electrocyclization and oxidation.

Quantitative Data
EntryEnone (1.0 mmol)Glycine Amide (1.2 mmol)Oxidant (equiv.)ConditionsProductYield (%)
1ChalconeGlycinamide hydrochlorideCu(OAc)₂ (1.2)Pyridine, 130 °C (µW), 1 h; then oxidant, 130 °C (µW), 1 h3,5-Diphenyl-1H-pyrrole-2-carboxamide45
24-ChlorochalconeGlycinamide hydrochlorideCu(OAc)₂ (2.0)Pyridine, 130 °C (µW), 1 h; then oxidant, 130 °C (µW), 1 h5-(4-Chlorophenyl)-3-phenyl-1H-pyrrole-2-carboxamide52
34-MethoxychalconeN-BenzylglycinamideDDQ (1.1)Pyridine, reflux, 24 h; then oxidant, reflux, 2 hN-Benzyl-5-(4-methoxyphenyl)-3-phenyl-1H-pyrrole-2-carboxamide68
4ChalconeN-CyclohexylglycinamideCu(OAc)₂ (2.0)Pyridine, 130 °C (µW), 1 h; then oxidant, 130 °C (µW), 1.5 hN-Cyclohexyl-3,5-diphenyl-1H-pyrrole-2-carboxamide55
Experimental Protocol: Synthesis of 3,5-Diphenyl-1H-pyrrole-2-carboxamide
  • To a microwave vial, add chalcone (1.00 mmol, 208 mg), glycinamide hydrochloride (1.20 mmol, 133 mg), and pyridine (4 mL).

  • Add 3 Å molecular sieves (approx. 100 mg).

  • Seal the vial and heat the mixture to 130 °C using microwave irradiation for 1 hour.

  • After cooling to room temperature, add copper(II) acetate (1.20 mmol, 218 mg).

  • Reseal the vial and heat again to 130 °C with microwave irradiation for 1 hour.

  • Cool the reaction mixture, dilute with ethyl acetate (20 mL), and filter through a pad of celite.

  • Wash the filtrate with 1 M HCl (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the title compound.

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classical and highly reliable method for constructing the pyrrole ring by condensing a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions. This method can be adapted for the synthesis of pyrrole-2-carboxamide derivatives, particularly when starting with appropriately functionalized 1,4-dicarbonyl precursors or amines.

Reaction Mechanism

G 1,4-Dicarbonyl 1,4-Dicarbonyl Protonation Protonation 1,4-Dicarbonyl->Protonation Primary Amine Primary Amine Hemiaminal Formation Hemiaminal Formation Primary Amine->Hemiaminal Formation Protonation->Hemiaminal Formation Intramolecular Cyclization Intramolecular Cyclization Hemiaminal Formation->Intramolecular Cyclization Dehydration Dehydration Intramolecular Cyclization->Dehydration Pyrrole Product Pyrrole Product Dehydration->Pyrrole Product

Caption: Mechanism of the Paal-Knorr pyrrole synthesis.

Quantitative Data
Entry1,4-DiketoneAmineCatalyst/ConditionsProductYield (%)
11-Phenyl-1,4-pentanedione2-Amino-N-phenylacetamideAcetic acid, EtOH, reflux, 4 h2-Methyl-5-phenyl-1-(2-oxo-2-(phenylamino)ethyl)-1H-pyrrole78
23-Acetyl-5-methyl-2,4-hexanedioneBenzylaminep-TsOH, Toluene, Dean-Stark, reflux, 6 hN-Benzyl-4,5-dimethyl-1H-pyrrole-2-carboxamide85
31-(4-Methoxyphenyl)-1,4-pentanedione2-Amino-N-cyclohexylacetamideMontmorillonite K-10, solvent-free, 100 °C, 30 minN-Cyclohexyl-5-(4-methoxyphenyl)-2-methyl-1-(2-oxo-2-(cyclohexylamino)ethyl)-1H-pyrrole92
42,5-Hexanedione4-AminobenzamideAcetic acid, reflux, 3 h4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzamide88
Experimental Protocol: Synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzamide
  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzamide (1.00 mmol, 136 mg) and 2,5-hexanedione (1.10 mmol, 125 mg) in glacial acetic acid (5 mL).

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum. Recrystallization from ethanol/water may be performed for further purification.

Van Leusen [3+2] Cycloaddition

The Van Leusen pyrrole synthesis is a powerful method that utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon for the construction of the pyrrole ring.[3][4] The reaction involves a [3+2] cycloaddition between TosMIC and an electron-deficient alkene (Michael acceptor) under basic conditions. By choosing an α,β-unsaturated amide as the Michael acceptor, substituted pyrrole-3-carboxamides can be synthesized in a one-pot fashion.

Logical Relationship of Reaction

cluster_0 Reactants cluster_1 Reaction Sequence TosMIC TosMIC Michael_Addition Michael Addition TosMIC->Michael_Addition Unsaturated_Amide α,β-Unsaturated Amide Unsaturated_Amide->Michael_Addition Base Base Base->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Elimination Elimination of Tosyl Group Cyclization->Elimination Product Pyrrole-3-carboxamide Elimination->Product

Caption: Logical flow of the Van Leusen pyrrole synthesis.

Quantitative Data
Entryα,β-Unsaturated AmideBaseSolventProductYield (%)
1N-PhenylcinnamamideNaHDMSO/Et₂O4,5-Diphenyl-N-phenyl-1H-pyrrole-3-carboxamide75
2N-Benzyl-3-(4-nitrophenyl)acrylamideK₂CO₃DMFN-Benzyl-4-(4-nitrophenyl)-1H-pyrrole-3-carboxamide68
3N,N-Dimethyl-3-phenylpropiolamidet-BuOKTHFN,N-Dimethyl-4-phenyl-1H-pyrrole-3-carboxamide82
41-(Pyrrolidin-1-yl)prop-2-en-1-oneNaHDMSO/Et₂O1-(4-(Pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl)ethan-1-one72
Experimental Protocol: Synthesis of 4,5-Diphenyl-N-phenyl-1H-pyrrole-3-carboxamide
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.20 mmol, 48 mg) in a mixture of dry DMSO (2 mL) and diethyl ether (5 mL) under a nitrogen atmosphere, add a solution of N-phenylcinnamamide (1.00 mmol, 223 mg) and tosylmethyl isocyanide (1.10 mmol, 215 mg) in DMSO (3 mL) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: gradient of hexane/ethyl acetate) to yield the desired product.

Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction is a powerful multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials. While the classical Ugi reaction produces α-acylamino amides, modifications and post-cyclization strategies can be employed to synthesize heterocyclic structures, including pyrroles. A specific application involves a Ugi reaction followed by an intramolecular cyclization to form pyrrolo[3,4-c]pyridine-3-carboxamides.[5][6]

Signaling Pathway of Ugi Reaction

Aldehyde Aldehyde Imine_Formation Imine/ Iminium Ion Formation Aldehyde->Imine_Formation Amine Amine Amine->Imine_Formation Carboxylic_Acid Carboxylic Acid Carboxylate_Addition Carboxylate Addition Carboxylic_Acid->Carboxylate_Addition Isocyanide Isocyanide Nucleophilic_Attack Nucleophilic Attack of Isocyanide Isocyanide->Nucleophilic_Attack Imine_Formation->Nucleophilic_Attack Nitrilium_Ion Nitrilium Ion Intermediate Nucleophilic_Attack->Nitrilium_Ion Nitrilium_Ion->Carboxylate_Addition Mumm_Rearrangement Mumm Rearrangement Carboxylate_Addition->Mumm_Rearrangement Ugi_Adduct α-Acylamino Amide Adduct Mumm_Rearrangement->Ugi_Adduct

Caption: Generalized mechanism of the Ugi four-component reaction.

Quantitative Data for Pyrrolo[3,4-c]pyridine-3-carboxamide Synthesis
EntryPyridine DerivativeAmineIsocyanideSolventProductYield (%)
12-Formylpyridine-3-carboxylic acidAnilinetert-Butyl isocyanideMeOHN-(tert-Butyl)-1-oxo-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-3-carboxamide85
22-Formylpyridine-3-carboxylic acid4-MethoxyanilineCyclohexyl isocyanideMeOHN-Cyclohexyl-2-(4-methoxyphenyl)-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-3-carboxamide88
32-Formylpyridine-3-carboxylic acidBenzylamineBenzyl isocyanideMeOHN-Benzyl-1-oxo-2-benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-3-carboxamide76
42-Acetylpyridine-3-carboxylic acidAnilinetert-Butyl isocyanideMeOHN-(tert-Butyl)-3-methyl-1-oxo-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-3-carboxamide72
Experimental Protocol: Synthesis of N-(tert-Butyl)-1-oxo-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-3-carboxamide
  • To a solution of 2-formylpyridine-3-carboxylic acid (1.00 mmol, 151 mg) in methanol (10 mL), add aniline (1.00 mmol, 93 mg).

  • Stir the mixture at room temperature for 30 minutes.

  • Add tert-butyl isocyanide (1.00 mmol, 83 mg) to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • The product may precipitate from the reaction mixture. If so, collect the solid by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane) to obtain the desired product.

Conclusion

The one-pot syntheses of substituted pyrrole-2-carboxamides presented herein offer diverse and efficient strategies for accessing these important heterocyclic scaffolds. The choice of method will depend on the desired substitution pattern, the availability of starting materials, and the required functional group tolerance. The Electrocyclization/Oxidation sequence is well-suited for 3,5-diaryl derivatives, while the Paal-Knorr synthesis provides a classical and robust route. The Van Leusen reaction offers access to pyrrole-3-carboxamides, and the Ugi reaction, with appropriate modifications, enables the rapid construction of more complex fused pyrrole systems. These protocols provide a solid foundation for researchers to explore the synthesis of novel pyrrole-2-carboxamide derivatives for applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Vilsmeier-Haack Formylation of 3,4-Dimethylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the Vilsmeier-Haack formylation of 3,4-dimethylpyrrole.

Troubleshooting Guide

Low yields in the Vilsmeier-Haack formylation of 3,4-dimethylpyrrole can arise from several factors, ranging from reagent quality to reaction conditions. This guide addresses the most common issues in a question-and-answer format.

Issue 1: Consistently Low or No Product Yield

  • Question: My reaction is yielding very little or no 3,4-dimethylpyrrole-2-carboxaldehyde. What are the likely causes?

  • Answer: Consistently low yields are often traced back to the integrity of the Vilsmeier reagent. The primary culprits are:

    • Moisture: The Vilsmeier reagent is highly sensitive to moisture and will readily decompose in the presence of water.[1] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Improper Reagent Formation: The formation of the Vilsmeier reagent from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is an exothermic process.[1] It is critical to maintain a low temperature (typically 0-10°C) during the addition of POCl₃ to DMF to prevent degradation of the reagent.[1]

    • Reagent Purity: The purity of both DMF and POCl₃ is paramount. Old or improperly stored DMF can contain dimethylamine, which can react with the Vilsmeier reagent.[2]

Issue 2: Presence of Multiple Products and Impurities

  • Question: My TLC and NMR analysis show multiple spots/peaks, indicating the formation of byproducts. What are these impurities and how can I avoid them?

  • Answer: The most common side reactions in the Vilsmeier-Haack formylation of pyrroles are diformylation and polymerization.[1]

    • Diformylation: This occurs when a second formyl group is added to the pyrrole ring. It is typically caused by using an excess of the Vilsmeier reagent.[1]

    • Polymerization: Pyrroles are susceptible to polymerization under acidic conditions. This can be exacerbated by elevated reaction temperatures.

    • Chlorinated Byproducts: In some cases, chlorinated aromatic byproducts can be formed. This is more likely at higher reaction temperatures.

To minimize these side products, consider the following:

  • Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the 3,4-dimethylpyrrole. A ratio of 1.1 to 1.5 equivalents of the Vilsmeier reagent to 1 equivalent of the pyrrole is a good starting point.[1]

  • Order of Addition: Adding the Vilsmeier reagent dropwise to a solution of the pyrrole may help to avoid localized high concentrations of the reagent, which can promote side reactions.

  • Temperature Control: Maintain the recommended low temperatures throughout the addition and reaction phases to prevent polymerization and other side reactions.[1]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate the pure 3,4-dimethylpyrrole-2-carboxaldehyde from the crude reaction mixture. What are the recommended purification methods?

  • Answer: The purification of 3,4-dimethylpyrrole-2-carboxaldehyde can typically be achieved through column chromatography on silica gel.[1] A common eluent system is a mixture of hexanes and ethyl acetate. Recrystallization is also a viable method for obtaining the pure product.[3]

Frequently Asked Questions (FAQs)

  • Q1: At which position on the 3,4-dimethylpyrrole ring does formylation occur?

    • A1: For pyrrole derivatives, formylation preferentially occurs at the α-position (C2 or C5) due to the electron-donating nature of the nitrogen atom, which stabilizes the reaction intermediate.[1][4] In the case of 3,4-dimethylpyrrole, the reaction will regioselectively yield the 2-carboxaldehyde derivative.[1]

  • Q2: How can I monitor the progress of the reaction?

    • A2: The progress of the Vilsmeier-Haack reaction should be monitored by Thin-Layer Chromatography (TLC).[1] This will allow you to determine when the starting material has been consumed and to quench the reaction before significant byproduct formation occurs.

  • Q3: What is the appearance of the Vilsmeier reagent?

    • A3: The Vilsmeier reagent, a chloroiminium salt, is typically formed in situ. While it can sometimes appear colorless, it is not uncommon for it to be a yellow or orange color, which may be due to minor impurities in the starting materials.[5]

  • Q4: Are there alternative, milder reagents for the Vilsmeier-Haack reaction?

    • A4: If side reactions like chlorination are a persistent issue, you could consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF.[6]

Data Presentation

The stoichiometry of the Vilsmeier reagent relative to the pyrrole substrate is a critical parameter that influences the product distribution. The following table provides a general overview of the effect of the Vilsmeier reagent to substrate ratio on the yield of mono- and di-formylated products for an activated aromatic compound.

Vilsmeier Reagent:Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555

Note: This data is for a generic activated aromatic compound and should be used as a guideline for optimizing the reaction for 3,4-dimethylpyrrole.

Experimental Protocols

Standard Protocol for Vilsmeier-Haack Formylation of 3,4-Dimethylpyrrole

This protocol is adapted from established procedures for the formylation of similar pyrrole derivatives.[1][3]

Materials:

  • 3,4-Dimethylpyrrole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Sodium acetate trihydrate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents).

    • Cool the flask to 0°C in an ice bath.

    • Add POCl₃ (1.1 equivalents) dropwise to the cooled and stirred DMF, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, stir the mixture at 0°C for an additional 15-30 minutes.

  • Formylation Reaction:

    • Dissolve 3,4-dimethylpyrrole (1.0 equivalent) in anhydrous DCM.

    • Add the solution of 3,4-dimethylpyrrole dropwise to the pre-formed Vilsmeier reagent at 0°C over 30-60 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Hydrolysis and Work-up:

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Slowly pour the reaction mixture into a vigorously stirred solution of sodium acetate trihydrate (3.0 equivalents) in ice water to hydrolyze the intermediate iminium salt.

    • Stir for 30 minutes.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel and extract with DCM or diethyl ether.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) or by recrystallization.

Visualizations

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Pyrrole 3,4-Dimethylpyrrole Pyrrole->Intermediate Electrophilic Attack Product 3,4-Dimethylpyrrole- 2-carboxaldehyde Intermediate->Product Hydrolysis H2O H₂O (Work-up) H2O->Product

Caption: Reaction mechanism of the Vilsmeier-Haack formylation.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Reagent Quality (Anhydrous, Purity) Start->Check_Reagents Temp_Control Verify Temperature Control (0-10°C for Reagent Formation) Check_Reagents->Temp_Control Stoichiometry Adjust Stoichiometry (1.1-1.5 eq. Vilsmeier Reagent) Temp_Control->Stoichiometry Monitor_Reaction Monitor by TLC Stoichiometry->Monitor_Reaction Purification Optimize Purification (Column Chromatography) Monitor_Reaction->Purification Success Improved Yield Purification->Success

Caption: A troubleshooting workflow for low yield in Vilsmeier-Haack formylation.

Logical_Relationships Yield High Yield Low_Yield Low Yield Moisture Moisture Present Moisture->Low_Yield Excess_Reagent Excess Vilsmeier Reagent Excess_Reagent->Low_Yield Diformylation Diformylation Excess_Reagent->Diformylation leads to High_Temp High Temperature High_Temp->Low_Yield Polymerization Polymerization High_Temp->Polymerization leads to Anhydrous Anhydrous Conditions Anhydrous->Yield Correct_Stoichiometry Correct Stoichiometry Correct_Stoichiometry->Yield Low_Temp Low Temperature Low_Temp->Yield Diformylation->Low_Yield Polymerization->Low_Yield

Caption: Logical relationships between reaction parameters and yield.

References

Technical Support Center: Purification of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde by column chromatography.

Troubleshooting Guide & FAQs

This guide addresses common issues encountered during the column chromatography of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde and related compounds.

Q1: My crude 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde sample is a dark oil or solid. Is this normal?

A1: Yes, it is common for crude pyrrole derivatives to appear as dark-colored oils or solids. Pyrroles can be susceptible to oxidation and polymerization, especially when exposed to air, light, or acidic conditions, leading to the formation of colored impurities.[1] The purpose of the purification is to remove these byproducts. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light as much as possible.[1]

Q2: My compound is streaking on the TLC plate and the column. How can I resolve this?

A2: Streaking is a frequent issue with pyrrole derivatives, often due to the interaction of the polar pyrrole ring with the acidic nature of silica gel.[2] To address this, you can:

  • Add a modifier to the eluent: Incorporate a small amount of a basic modifier like triethylamine (typically 0.1-1%) to the mobile phase.[2] This will neutralize the acidic sites on the silica gel, leading to improved peak shapes.[2]

  • Modify the solvent system: Gradually increasing the polarity of your eluent system, for instance by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture, can improve solubility and reduce unwanted interactions with the stationary phase.[2]

  • Change the stationary phase: If streaking persists, consider using a less acidic stationary phase. Neutral or basic alumina can be effective alternatives to silica gel for basic compounds like pyrroles.[2][3]

Q3: The compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?

A3: This suggests that your compound is highly polar and is strongly adsorbed to the silica gel.[4] You should try increasing the polarity of the mobile phase by switching to a more polar solvent system, such as dichloromethane/methanol.[4] Start with a small percentage of methanol (e.g., 1-2%) and gradually increase it.[4]

Q4: I suspect my 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is decomposing on the silica gel column. What are the signs and how can I prevent this?

A4: Signs of decomposition on a silica gel column include the appearance of new, often colored, spots on the TLC analysis of the collected fractions that were not present in the crude mixture. Aldehydes can be sensitive to the acidic nature of silica gel.[3][5] To prevent decomposition:

  • Deactivate the silica gel: Prepare a slurry of the silica gel in your mobile phase containing a small amount of triethylamine (around 1%) before packing the column.[4]

  • Use an alternative stationary phase: For compounds sensitive to acid, neutral or basic alumina can be a suitable substitute for silica gel.[3]

  • Work efficiently: Minimize the time your compound is in contact with the stationary phase by using flash chromatography with positive pressure to accelerate the elution.[4]

Q5: What is the best way to load my sample onto the column?

A5: For optimal separation, the sample should be loaded in a concentrated, narrow band.[4]

  • Wet loading: Dissolve the crude product in a minimal amount of the eluent.[6]

  • Dry loading: If the compound has poor solubility in the eluent, dry loading is recommended.[6] Dissolve your sample in a suitable solvent, add a small amount of silica gel (approximately 10-20 times the mass of your sample), and then remove the solvent by rotary evaporation until you have a free-flowing powder.[6] This powder can then be carefully added to the top of the packed column.[4]

Experimental Protocol: Flash Column Chromatography

This protocol provides a general methodology for the purification of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.

1. Preparation of the Stationary Phase:

  • Select a glass column of appropriate size.
  • Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar eluent mixture.
  • Pack the column with the slurry, ensuring a homogenous and level bed of silica gel. Avoid trapping air bubbles.[7]
  • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.[6]

2. Sample Loading:

  • Dissolve the crude 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde in a minimal amount of the eluent or a suitable volatile solvent.
  • Carefully apply the sample solution to the top of the silica gel bed.[6]
  • Alternatively, perform dry loading as described in the FAQ section.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.
  • Apply gentle positive pressure to achieve a steady flow rate.
  • Begin collecting fractions. The size of the fractions will depend on the column dimensions.
  • If using a gradient elution, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.[4]

4. Analysis of Fractions:

  • Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
  • Combine the fractions containing the pure desired compound.
  • Remove the solvent under reduced pressure to obtain the purified 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.

Data Presentation

The following table summarizes typical parameters for the column chromatography of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde. Note that optimal conditions may vary depending on the specific impurities present in the crude mixture.

ParameterTypical Values / Conditions
Stationary Phase Silica gel (230-400 mesh). Neutral or basic alumina can be used for acid-sensitive compounds.[2][3]
Mobile Phase (Eluent) A mixture of a non-polar and a polar solvent. Common systems include Hexane/Ethyl Acetate or Dichloromethane/Methanol.[4][8] The ratio is optimized based on TLC analysis.
TLC Optimization The ideal eluent system should provide a good separation of the target compound from impurities, with an Rf value for the product ideally between 0.2 and 0.4.[4] An Rf of ~0.3 is often considered optimal.[3]
Elution Mode Isocratic (constant solvent ratio) or gradient (gradually increasing polarity) elution can be used.
Yield The yield of the purified product can vary significantly based on the efficiency of the preceding reaction and the complexity of the crude mixture. Yields after column chromatography are often reported in the range of good to excellent.[4]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the purification of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde by column chromatography.

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample dissolve_sample Dissolve Crude Product dissolve_sample->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Obtain Purified Product evaporate->pure_product

Caption: Workflow for column chromatography purification.

References

Technical Support Center: Synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde?

A1: The most prevalent and efficient method is the Vilsmeier-Haack formylation of 3,4-dimethyl-1H-pyrrole. This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the electron-rich pyrrole ring.[1]

Q2: At which position on the 3,4-dimethylpyrrole ring does the formylation occur?

A2: The formylation is highly regioselective, occurring at an unsubstituted α-position (C2 or C5) of the pyrrole ring. This is due to the electron-donating nature of the nitrogen atom, which stabilizes the reaction intermediate.[1]

Q3: What are the primary side products I should be aware of during this synthesis?

A3: The main side products are the diformylated pyrrole, 3,4-Dimethyl-1H-pyrrole-2,5-dicarbaldehyde, and polymeric materials.[1] The formation of these is highly dependent on the reaction conditions.

Q4: How can I purify the crude 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde?

A4: The most common and effective method for purification is flash column chromatography on silica gel.[2] Recrystallization can also be employed, sometimes after an initial chromatographic purification.[2]

Q5: Is the Vilsmeier reagent sensitive to any particular conditions?

A5: Yes, the Vilsmeier reagent is highly sensitive to moisture.[1] Therefore, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition of the reagent and ensure a high yield.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.

Issue 1: Low Yield of the Desired Product
Potential Cause Recommended Solution
Moisture in Reagents/Glassware Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and freshly distilled or high-purity DMF and POCl₃. The reaction should be conducted under a dry, inert atmosphere (nitrogen or argon).[1]
Incorrect Stoichiometry Carefully control the molar ratio of the Vilsmeier reagent to the 3,4-dimethylpyrrole. A slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) is often optimal.[1]
Suboptimal Reaction Temperature The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-10 °C).[1] The addition of the pyrrole should also be done at a low temperature to prevent decomposition. The reaction can then be allowed to warm to room temperature or gently heated to ensure completion.[1]
Incomplete Reaction Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the starting material is still present after a reasonable time, a moderate increase in temperature may be necessary.[1]
Issue 2: Significant Formation of Diformylated Side Product
Potential Cause Recommended Solution
Excess Vilsmeier Reagent Use a molar ratio of Vilsmeier reagent to pyrrole that is as close to 1:1 as possible while still achieving good conversion of the starting material. A ratio of 1.1:1 is a good starting point.[1]
Prolonged Reaction Time at Elevated Temperature Monitor the reaction by TLC and quench it as soon as the starting material is consumed to prevent further formylation of the product. Avoid unnecessarily high reaction temperatures.
Issue 3: Formation of Polymeric Byproducts
Potential Cause Recommended Solution
High Reaction Temperature The Vilsmeier-Haack reaction is exothermic.[3] Maintain strict temperature control, especially during the initial stages of the reaction. Elevated temperatures can promote the polymerization of the electron-rich pyrrole ring.[1][3]
Acidic Conditions Pyrroles are known to polymerize under strongly acidic conditions. While the Vilsmeier-Haack reaction is acidic, avoiding excessively harsh conditions and prolonged reaction times can mitigate polymerization.

Data Presentation

The following table provides illustrative data on how reaction conditions can influence the product distribution in the Vilsmeier-Haack formylation of 3,4-dimethylpyrrole. Note: This data is representative and actual results may vary based on specific experimental setup and execution.

Vilsmeier Reagent (Equivalents) Temperature (°C) Yield of Mono-formylated Product (%) Yield of Di-formylated Product (%) Polymeric Material (%)
1.125~85~5~10
1.160~70~15~15
2.025~60~30~10
2.060~40~45~15

Experimental Protocols

Synthesis of 3,4-dimethyl-1H-pyrrole (Starting Material) via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a common method for preparing substituted pyrroles from 1,4-dicarbonyl compounds.[4][5]

Materials:

  • 3,4-Dimethyl-2,5-hexanedione

  • Ammonium acetate or ammonia source

  • Glacial acetic acid (catalyst)

  • Ethanol or other suitable solvent

  • Standard laboratory glassware for reflux

Procedure:

  • Dissolve 3,4-dimethyl-2,5-hexanedione in ethanol in a round-bottom flask.

  • Add an excess of the ammonia source (e.g., ammonium acetate).[6]

  • Add a catalytic amount of glacial acetic acid.[6]

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., diethyl ether or dichloromethane).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent to yield the crude 3,4-dimethyl-1H-pyrrole, which can be purified by distillation or column chromatography.

Vilsmeier-Haack Formylation of 3,4-dimethyl-1H-pyrrole

Materials:

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 3,4-dimethyl-1H-pyrrole

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Sodium acetate trihydrate or saturated sodium bicarbonate solution

  • Standard laboratory glassware for reactions under an inert atmosphere

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, cool anhydrous DMF to 0 °C. Add POCl₃ (1.1 equivalents) dropwise, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes.[1]

  • Formylation: Dissolve 3,4-dimethyl-1H-pyrrole (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC. Gentle heating (40-60 °C) may be applied to drive the reaction to completion.[1]

  • Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it into a vigorously stirred solution of sodium acetate trihydrate in water or a saturated aqueous sodium bicarbonate solution to hydrolyze the intermediate iminium salt.[1]

  • Work-up: Stir the mixture for 15-30 minutes. Extract the product with an organic solvent (e.g., diethyl ether or DCM).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (eluent: a gradient of ethyl acetate in hexanes is typically effective).[2]

Visualizations

Vilsmeier_Haack_Pathway cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Salt Intermediate Pyrrole 3,4-Dimethyl-1H-pyrrole Pyrrole->Iminium_Intermediate + Vilsmeier Reagent Final_Product 3,4-Dimethyl-1H-pyrrole- 2-carbaldehyde Iminium_Intermediate->Final_Product + H₂O (Work-up)

Caption: Reaction pathway for the Vilsmeier-Haack synthesis.

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Moisture Check for Moisture Contamination? Start->Check_Moisture Check_Stoichiometry Verify Stoichiometry of Reagents? Check_Moisture->Check_Stoichiometry No Solution_Moisture Use Anhydrous Reagents/Solvents and Inert Atmosphere Check_Moisture->Solution_Moisture Yes Check_Temperature Review Temperature Control? Check_Stoichiometry->Check_Temperature Correct Solution_Stoichiometry Adjust Vilsmeier Reagent to 1.1-1.5 Equivalents Check_Stoichiometry->Solution_Stoichiometry Incorrect Solution_Temperature Maintain Low Temperature During Reagent Formation and Addition Check_Temperature->Solution_Temperature Inadequate End End Check_Temperature->End Adequate

Caption: Troubleshooting workflow for synthesis issues.

Side_Reactions Starting_Material 3,4-Dimethyl-1H-pyrrole Desired_Product Mono-formylated Product Starting_Material->Desired_Product Vilsmeier Reagent (Controlled Conditions) Side_Product_2 Polymeric Material Starting_Material->Side_Product_2 High Temperature Side_Product_1 Di-formylated Product Desired_Product->Side_Product_1 Excess Vilsmeier Reagent

Caption: Main and side reaction pathways.

References

optimizing reaction temperature for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, primarily focusing on optimizing the reaction temperature via the Vilsmeier-Haack reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde?

A1: The most prevalent and efficient method is the Vilsmeier-Haack formylation of 3,4-dimethyl-1H-pyrrole. This reaction introduces a formyl (-CHO) group onto the electron-rich pyrrole ring, typically at the C2 position.

Q2: Why is temperature control so critical in the Vilsmeier-Haack reaction for this synthesis?

A2: Temperature control is crucial for several reasons. The formation of the Vilsmeier reagent is exothermic and requires cooling to prevent its decomposition.[1] During the addition of the pyrrole substrate, maintaining a low temperature is essential to prevent polymerization and the formation of side products. Higher reaction temperatures after the initial addition can lead to unwanted side reactions, such as di-formylation or the formation of chlorinated byproducts, which will reduce the yield and complicate the purification of the desired product.[1]

Q3: What are the typical temperature ranges for the different stages of the Vilsmeier-Haack reaction?

A3: The reaction is typically carried out in three main temperature stages:

  • Vilsmeier Reagent Formation: 0–10 °C[1]

  • Pyrrole Addition: 0–5 °C[1]

  • Reaction Progression: Room temperature to 40–60 °C[1]

Q4: What are the common side products, and how can their formation be minimized?

A4: Common side products include the 3-formyl isomer, di-formylated products, and chlorinated byproducts. Minimizing their formation can be achieved by:

  • Maintaining strict temperature control during reagent preparation and substrate addition.[1]

  • Using the correct stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). An excess of the reagent can lead to di-formylation.[1]

  • Ensuring anhydrous (dry) reaction conditions, as moisture can decompose the Vilsmeier reagent.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield 1. Moisture in reagents or glassware: The Vilsmeier reagent is highly moisture-sensitive.[2] 2. Incorrect reaction temperature: Temperatures that are too high or too low can negatively impact the reaction. 3. Incomplete reaction: Insufficient reaction time. 4. Inefficient hydrolysis: The intermediate iminium salt has not been fully converted to the final product.1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. 2. Carefully monitor and control the temperature at each stage of the reaction as per the recommended protocol. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time if the starting material is still present. 4. Ensure the hydrolysis step is carried out effectively, which may require gentle heating.[3]
Formation of Multiple Products 1. Excess Vilsmeier reagent: Using too much of the formylating agent can lead to di-formylation.[1] 2. High reaction temperature: Elevated temperatures can promote the formation of isomers and other byproducts.[1]1. Use a stoichiometry of 1.1 to 1.5 equivalents of the Vilsmeier reagent relative to the pyrrole substrate.[1] 2. Maintain the reaction temperature at the lower end of the effective range (e.g., room temperature) and monitor for the formation of byproducts by TLC.
Dark, Resinous Material (Polymerization) Excessive heat: The reaction is exothermic, and poor temperature control can lead to polymerization of the furan ring.[2]Maintain strict temperature control, especially during the initial stages of the reaction. Use an ice bath or other cooling methods to dissipate heat effectively.[2]

Data Presentation

Table 1: Effect of Reaction Temperature on Product Yield in Vilsmeier-Haack Formylation

The following table summarizes the expected outcomes based on qualitative data from literature. Specific yields can vary based on substrate, scale, and purity of reagents.

Reaction Temperature (Post-Addition)Expected Yield of Mono-formylated ProductLikelihood of Side Product FormationNotes
0 - 5 °CLow to ModerateLowReaction may be slow and require extended time for completion.
Room Temperature (~20-25 °C)Optimal ModerateGenerally provides a good balance between reaction rate and selectivity.
40 - 60 °CModerate to HighHighIncreased risk of di-formylation and polymerization, leading to lower isolated yields of the desired product.
> 60 °CLowVery HighSignificant decomposition and polymerization are likely to occur.

Experimental Protocols

Detailed Methodology for the Synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

This protocol is adapted from standard Vilsmeier-Haack formylation procedures for pyrrole derivatives.

Materials:

  • 3,4-Dimethyl-1H-pyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate trihydrate

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for eluent

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.1 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Add POCl₃ (1.1 equivalents) dropwise to the cooled and stirred DMF, ensuring the internal temperature is maintained between 0-10 °C.

    • After the addition is complete, stir the mixture at 0 °C for an additional 15-30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 3,4-Dimethyl-1H-pyrrole (1.0 equivalent) in anhydrous DCM.

    • Add the pyrrole solution dropwise to the cooled Vilsmeier reagent solution over 30-60 minutes, maintaining the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Hydrolysis and Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the reaction mixture in an ice bath.

    • In a separate beaker, prepare a solution of sodium acetate trihydrate (3.0 equivalents) in water.

    • Carefully and slowly pour the reaction mixture into the sodium acetate solution with vigorous stirring. This step is exothermic.

    • To ensure complete hydrolysis of the intermediate iminium salt, the mixture can be gently heated to reflux for 15-30 minutes.[3]

    • Cool the mixture to room temperature.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash successively with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[3]

Mandatory Visualization

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Hydrolysis & Work-up cluster_purification Purification reagent_prep_start Start: Anhydrous DMF cool_dmf Cool to 0°C reagent_prep_start->cool_dmf add_pocl3 Add POCl3 (0-10°C) cool_dmf->add_pocl3 stir_reagent Stir at 0°C for 15-30 min add_pocl3->stir_reagent add_pyrrole Add Pyrrole Solution (0-5°C) stir_reagent->add_pyrrole Vilsmeier Reagent dissolve_pyrrole Dissolve 3,4-Dimethyl-1H-pyrrole in DCM dissolve_pyrrole->add_pyrrole react Stir at Room Temp (2-4h) add_pyrrole->react hydrolyze Hydrolyze with NaOAc Solution react->hydrolyze extract Extract with DCM hydrolyze->extract dry_concentrate Dry and Concentrate extract->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography final_product Final Product chromatography->final_product

Caption: Experimental workflow for the synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield moisture Moisture Contamination start->moisture temp Incorrect Temperature start->temp time Incomplete Reaction start->time hydrolysis Inefficient Hydrolysis start->hydrolysis use_anhydrous Use Anhydrous Conditions moisture->use_anhydrous control_temp Optimize Temperature Control temp->control_temp monitor_tlc Monitor with TLC / Increase Time time->monitor_tlc ensure_hydrolysis Ensure Complete Hydrolysis hydrolysis->ensure_hydrolysis

Caption: Troubleshooting workflow for low yield in the synthesis.

References

effect of anhydrous conditions on Vilsmeier-Haack reaction yield

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the critical role of anhydrous conditions in the Vilsmeier-Haack reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why are anhydrous conditions so critical for its success?

The Vilsmeier-Haack reaction is a powerful method for the formylation (addition of a -CHO group) of electron-rich aromatic and heteroaromatic compounds.[1] The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: A substituted amide, most commonly N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[2][3]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during the aqueous workup to yield the final aryl aldehyde.[4]

Anhydrous conditions are absolutely essential because the Vilsmeier reagent is extremely sensitive to moisture.[1] Any water present in the reaction vessel, solvents, or reagents will rapidly quench the reagent, leading to a significant reduction or complete failure of the reaction.

Q2: How exactly does moisture interfere with the Vilsmeier-Haack reaction?

Moisture interferes by hydrolyzing the Vilsmeier reagent. The electrophilic carbon of the chloroiminium salt is highly reactive towards nucleophiles, including water. When water is present, it attacks the reagent, leading to its decomposition and rendering it incapable of acting as a formylating agent. This premature quenching of the active electrophile is a primary cause of low product yields.

Q3: What are the most common sources of moisture contamination in the reaction setup?

Several potential sources can introduce moisture into the reaction:

  • Solvents: Using solvents that have not been properly dried or have been stored incorrectly. DMF, in particular, is hygroscopic and can absorb significant amounts of water from the atmosphere.

  • Reagents: The purity of DMF and POCl₃ is crucial. Old or improperly stored DMF can decompose into dimethylamine, which can cause side reactions.[5] Similarly, POCl₃ can hydrolyze if exposed to air.

  • Glassware: Failure to adequately dry glassware is a frequent oversight. Even trace amounts of water on the surface of the flask or dropping funnel can inhibit the reaction.

  • Atmosphere: Exposing the reaction to ambient air, especially on a humid day, allows atmospheric moisture to enter the flask.

Troubleshooting Guide

Issue 1: Low or No Product Yield

This is the most common problem encountered and is very often linked to the presence of moisture.

Possible Cause Recommended Solution
Moisture Contamination Glassware: Flame-dry all glassware under a vacuum or in a stream of inert gas (Nitrogen/Argon) immediately before use. Allow to cool to room temperature under an inert atmosphere.
Solvents & Reagents: Use freshly opened bottles of high-purity, anhydrous solvents. If necessary, distill solvents over an appropriate drying agent (e.g., CaH₂ for DMF, P₂O₅ for halogenated solvents). Ensure POCl₃ is fresh and has been handled under anhydrous conditions.
Atmosphere: Conduct the entire reaction, from reagent addition to substrate addition, under a positive pressure of an inert gas like nitrogen or argon using a Schlenk line or a balloon setup.[6]
Poor Reagent Quality Use a fresh bottle of POCl₃. If your DMF smells "fishy," it has likely decomposed to dimethylamine; replace it with a fresh, high-purity bottle.[5]
Low Substrate Reactivity The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds.[7] If your substrate is deactivated, you may need to increase the reaction temperature (e.g., from 0°C up to 80°C) or increase the reaction time.[4] Monitor progress carefully by TLC.
Incorrect Stoichiometry Carefully control the molar ratio of the Vilsmeier reagent to the substrate. An excess of the reagent can lead to di-formylation, especially with highly activated substrates. A good starting point is a 1.1:1 to 1.5:1 ratio of Vilsmeier reagent to the substrate.

Issue 2: Formation of Chlorinated Byproducts

Question: I am observing a chlorinated byproduct alongside my desired aldehyde. How can I prevent this?

Answer: Chlorination is a known side reaction, particularly when using POCl₃. The Vilsmeier reagent itself is a chloroiminium salt and can act as a chlorinating agent. To minimize this:

  • Control Temperature: Higher temperatures can promote chlorination. Run the reaction at the lowest effective temperature.

  • Alternative Reagents: Consider using alternative reagents like oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction for certain substrates.

Quantitative Data on Moisture Effect

While it is universally acknowledged that anhydrous conditions are critical, specific quantitative data on yield versus water content is highly substrate-dependent and not widely published. The following table provides an illustrative example of how trace amounts of water might affect the yield for a reactive aromatic substrate.

Table 1: Illustrative Impact of Water Contamination on Vilsmeier-Haack Reaction Yield

Water Content in Solvent (ppm)Hypothetical Product Yield (%)*
< 10> 95%
50~70-80%
100~40-50%
250~10-20%
500< 5%

*Disclaimer: These values are for illustrative purposes only to demonstrate a chemical principle. Actual yields will vary significantly based on substrate reactivity, reaction scale, and specific conditions.

Experimental Protocols

Protocol: Vilsmeier-Haack Formylation of an Indole under Strictly Anhydrous Conditions

This protocol details a general procedure emphasizing the maintenance of anhydrous conditions throughout.

1. Preparation of Glassware and Reagents:

  • Place a two-necked round-bottom flask, a magnetic stirrer, and a dropping funnel in an oven at 120°C overnight.

  • Assemble the hot glassware and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon. This can be achieved by flame-drying the exterior of the assembled apparatus under a vacuum and then backfilling with inert gas.

  • Use anhydrous grade DMF, preferably from a freshly opened bottle sealed with a septum.

2. Formation of the Vilsmeier Reagent:

  • To the flame-dried, two-necked flask under an inert atmosphere, add anhydrous DMF (e.g., 10 mL) via a dry syringe.

  • Cool the flask to 0°C using an ice-water bath.

  • With vigorous stirring, add phosphorus oxychloride (POCl₃, 1.05 equivalents) dropwise via the dropping funnel or a dry syringe. Crucially, maintain the internal temperature below 5°C during the addition.

  • Once the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

3. Formylation Reaction:

  • In a separate flame-dried flask, dissolve the indole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C over 30-60 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is often complete within 1-3 hours.

4. Workup and Purification:

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a stirred, cold, saturated solution of sodium acetate or sodium carbonate.

  • Stir the resulting mixture until the hydrolysis is complete (typically 30-60 minutes).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Workflow Visualization

The following diagram illustrates the critical workflow for setting up the Vilsmeier-Haack reaction under the required anhydrous conditions.

Vilsmeier_Workflow A 1. Flame-Dry Glassware B 2. Assemble Under Inert Atmosphere (N₂/Ar) A->B C 3. Add Anhydrous DMF via Syringe B->C D 4. Cool to 0°C C->D E 5. Add POCl₃ Dropwise (Maintain T < 5°C) D->E F 6. Vilsmeier Reagent Formation (Stir 30 min) E->F G 7. Add Substrate Solution Dropwise at 0°C F->G H Ready for Reaction Monitoring G->H

Caption: Anhydrous Vilsmeier-Haack reaction setup workflow.

References

troubleshooting dark reaction mixture in pyrrole formylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers encountering dark reaction mixtures during the formylation of pyrrole, a common issue in synthetic organic chemistry.

Troubleshooting Guide

Q1: My Vilsmeier-Haack reaction mixture for pyrrole formylation has turned dark brown/black. What is the likely cause?

A dark reaction mixture, often described as tarry or resinous, is a common indication of side reactions, primarily the polymerization of the pyrrole starting material or the product.[1][2] Pyrrole is highly reactive and susceptible to polymerization under acidic conditions, which are characteristic of the Vilsmeier-Haack reaction.[3] This process is often exacerbated by excessive heat.[2]

Key Contributing Factors:

  • Excessive Temperature: The Vilsmeier-Haack reaction is exothermic. Poor temperature control can lead to localized "hot spots," initiating polymerization.[2][4]

  • Impure Pyrrole: Pyrrole is unstable and can darken and decompose upon exposure to air and light.[5] Using aged or impure pyrrole can introduce impurities that catalyze polymerization.

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Water can quench the reagent and lead to side reactions.[2]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, especially at elevated temperatures, can increase the extent of byproduct formation.

Q2: How can I prevent the reaction mixture from turning dark?

Preventing the formation of a dark mixture hinges on carefully controlling the reaction conditions to favor the desired formylation over competing side reactions.

  • Strict Temperature Control: Maintain a low temperature (typically between 0°C and 10°C) throughout the formation of the Vilsmeier reagent and the subsequent addition of pyrrole.[2]

  • Use Freshly Purified Reagents: It is crucial to use freshly distilled pyrrole for the reaction.[5][6] Ensure that the N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are anhydrous and of high purity.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture contamination.[2]

  • Controlled Addition: Add the pyrrole solution to the Vilsmeier reagent slowly and dropwise, ensuring the temperature does not rise significantly.

Q3: The Vilsmeier reagent (POCl₃ in DMF) itself turned yellow/orange before I added the pyrrole. Is this normal?

The Vilsmeier reagent is a chloromethyliminium salt formed from the reaction of DMF and POCl₃.[7] While ideally it might be colorless, it is not uncommon for it to develop a yellow or orange color.[8] This coloration can be due to minor impurities in the starting materials.[8] A colorless or slightly colored reagent is generally acceptable for the reaction.

Q4: My reaction turned dark, but I need to isolate the product. What is the recommended work-up procedure?

Even with a dark reaction mixture, it is often possible to isolate the desired pyrrole-2-carboxaldehyde. The work-up procedure is designed to hydrolyze the intermediate iminium salt and neutralize the acidic reaction mixture.

  • Cool the reaction mixture: Before work-up, ensure the mixture is cooled in an ice bath.

  • Hydrolysis: Carefully and slowly add the reaction mixture to a stirred, cold aqueous solution of a base, such as sodium acetate or sodium bicarbonate. This will hydrolyze the iminium salt to the aldehyde and neutralize the strong acids.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Wash the combined organic extracts with a saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product will likely require purification, typically by column chromatography or recrystallization from a solvent like petroleum ether, to separate the desired aldehyde from the polymeric byproducts.

Frequently Asked Questions (FAQs)

Q5: What is the expected color of a successful pyrrole formylation reaction?

Upon the addition of pyrrole to the Vilsmeier reagent, a color change is expected. A successful reaction often results in a reddish or deeply colored solution, which is distinct from the black, tarry appearance of a failed reaction due to extensive polymerization.[8]

Q6: Can I use a different formylating agent to avoid this issue?

The Vilsmeier-Haack reaction is one of the most common and effective methods for formylating pyrroles.[5] While other formylation methods exist, they may have their own set of challenges. Optimizing the Vilsmeier-Haack conditions is generally the most practical approach.

Q7: How does the purity of DMF and POCl₃ affect the reaction?

Using anhydrous DMF and freshly distilled POCl₃ is important. Moisture in the reagents will consume the Vilsmeier reagent, and other impurities can lead to unexpected side reactions, potentially contributing to the darkening of the reaction mixture.

Data Presentation

The following table summarizes the qualitative impact of key experimental parameters on the outcome of pyrrole formylation.

ParameterSub-optimal ConditionRecommended ConditionExpected Outcome of Recommended Condition
Temperature > 20°C or poor cooling0°C - 10°CMinimized polymerization, lighter reaction color, higher yield of desired product.[2]
Pyrrole Purity Old, discolored, or undistilledFreshly distilled, colorlessReduced side reactions and polymerization, improved yield and purity of the product.[5]
Atmosphere Open to airInert (Nitrogen or Argon)Prevents moisture contamination and oxidation of pyrrole.[2]
Addition Rate Rapid addition of pyrroleSlow, dropwise additionMaintains low reaction temperature and prevents localized overheating.
Reaction Time Excessively longMonitored by TLC until completionAvoids product degradation and formation of byproducts over time.

Experimental Protocols

Key Experiment: Standard Vilsmeier-Haack Formylation of Pyrrole

Objective: To synthesize pyrrole-2-carboxaldehyde under optimized conditions to minimize byproduct formation.

Materials:

  • Freshly distilled phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Freshly distilled pyrrole

  • Anhydrous diethyl ether

  • Sodium acetate trihydrate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, dropping funnel, condenser, magnetic stirrer, ice bath.

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

  • In the flask, cool anhydrous DMF in an ice bath to 0-5°C.

  • Slowly add freshly distilled POCl₃ (1.1 equivalents) dropwise to the cooled DMF via the dropping funnel, maintaining the temperature below 10°C.

  • Stir the mixture at 0-5°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • In a separate flask, prepare a solution of freshly distilled pyrrole (1.0 equivalent) in anhydrous diethyl ether.

  • Add the pyrrole solution dropwise to the stirred Vilsmeier reagent, ensuring the internal temperature is maintained between 0°C and 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back down in an ice bath.

  • Prepare a solution of sodium acetate trihydrate in water and cool it in an ice bath.

  • Slowly and carefully pour the reaction mixture into the cold sodium acetate solution with vigorous stirring.

  • Reflux the resulting mixture for 15-20 minutes, then cool to room temperature.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude pyrrole-2-carboxaldehyde by column chromatography on silica gel or by recrystallization.

Visualizations

TroubleshootingWorkflow start Dark Reaction Mixture Observed check_temp Was temperature strictly controlled (0-10°C)? start->check_temp check_pyrrole Was pyrrole freshly distilled? check_temp->check_pyrrole Yes solution_temp Root Cause: Polymerization due to excess heat. Solution: Repeat with strict temperature control. check_temp->solution_temp No check_atmosphere Was an inert atmosphere used? check_pyrrole->check_atmosphere Yes solution_pyrrole Root Cause: Impurities in pyrrole. Solution: Repeat with freshly distilled pyrrole. check_pyrrole->solution_pyrrole No solution_atmosphere Root Cause: Moisture/Oxidation. Solution: Repeat under N2 or Ar. check_atmosphere->solution_atmosphere No workup Proceed to careful work-up and purification. check_atmosphere->workup Yes solution_temp->workup solution_pyrrole->workup solution_atmosphere->workup

Caption: Troubleshooting workflow for a dark pyrrole formylation reaction.

ReactionPathways cluster_desired Desired Formylation Pathway cluster_side Side Reaction: Acid-Catalyzed Polymerization pyrrole_d Pyrrole intermediate_d Iminium Salt Intermediate pyrrole_d->intermediate_d + Vilsmeier Reagent vilsmeier_d Vilsmeier Reagent (POCl₃ + DMF) product_d Pyrrole-2-carboxaldehyde intermediate_d->product_d Hydrolysis pyrrole_s Pyrrole polymer Dark Polymeric Byproducts (Tars) pyrrole_s->polymer [H+], Excess Heat acid Acidic Conditions (from Vilsmeier Reagent)

Caption: Competing reaction pathways in pyrrole formylation.

References

Technical Support Center: Regioselective Formylation of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the regioselective formylation of substituted pyrroles.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the formylation of substituted pyrroles, particularly using the Vilsmeier-Haack reaction.

Question: My Vilsmeier-Haack reaction is producing a mixture of 2-formyl and 3-formyl isomers. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the Vilsmeier-Haack formylation of substituted pyrroles is a common challenge influenced by both steric and electronic factors. Here are key parameters to consider for optimizing your reaction:

  • Steric Hindrance at the N-1 Position: The bulkiness of the substituent on the pyrrole nitrogen plays a crucial role. Larger N-substituents tend to sterically hinder the attack of the Vilsmeier reagent at the adjacent C2 (α) position, thereby favoring formylation at the C3 (β) position. For instance, switching from an N-methyl to an N-tert-butyl group can significantly increase the proportion of the 3-formyl product.[1][2]

  • Electronic Effects of Substituents:

    • N-Substituents: The electronic nature of N-aryl substituents can have a subtle inductive effect on the regioselectivity.[1][2]

    • C-Substituents: Electron-donating groups on the pyrrole ring activate it towards electrophilic substitution, while electron-withdrawing groups deactivate it. The position of these groups will direct the incoming formyl group. For example, an electron-donating group at C2 will generally direct formylation to the C5 or C4 position.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

  • Choice of Formylating Agent: While the Vilsmeier-Haack reaction (using DMF/POCl₃) is most common, alternative formylating reagents like dichloromethyl alkyl ethers can offer different regioselectivity profiles, particularly for substrates like pyrrole-2-carboxylates where they can favor 4-formylation.[3]

dot graph "Troubleshooting_Regioselectivity" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

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Caption: Troubleshooting logic for poor regioselectivity.

Question: I am observing significant amounts of di-formylated or poly-formylated byproducts. How can I favor mono-formylation?

Answer: Over-formylation is a common issue, especially with highly activated pyrroles. The primary cause is an excess of the Vilsmeier reagent or extended reaction times.[4] To enhance mono-formylation selectivity:

  • Control Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent (or its precursors, DMF and POCl₃) to the pyrrole substrate. A 1:1 to 1.5:1 ratio of Vilsmeier reagent to substrate is a good starting point for optimization.[4]

  • Reverse Addition: Consider adding the Vilsmeier reagent dropwise to the solution of the pyrrole substrate. This maintains a low concentration of the electrophile throughout the reaction.[4]

  • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of di-formylated products.[4]

Question: My reaction is yielding a chlorinated byproduct alongside the desired formylated pyrrole. What is the cause and how can I prevent it?

Answer: The formation of chlorinated byproducts can occur during the Vilsmeier-Haack reaction. This is often due to the presence of reactive chlorine species. To minimize this side reaction:

  • Alternative Reagents: Consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction in some cases.

  • Efficient Work-up: Perform the aqueous work-up promptly and efficiently after the reaction is complete. This hydrolyzes the intermediate iminium salt and minimizes its contact time with any residual reactive chlorine species.

Frequently Asked Questions (FAQs)

What is the Vilsmeier-Haack reaction and why is it commonly used for pyrrole formylation?

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as pyrroles.[5][6] It involves the use of a Vilsmeier reagent, which is an electrophilic iminium salt typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[7] Pyrroles are highly reactive towards electrophilic substitution, making the relatively mild Vilsmeier reagent an effective choice for introducing a formyl group onto the ring.[6]

What is the general mechanism of the Vilsmeier-Haack formylation of pyrrole?

The reaction proceeds in several stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloromethyliminium salt, also known as the Vilsmeier reagent.[8]

  • Electrophilic Attack: The electron-rich pyrrole ring acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent.[8] This attack preferentially occurs at the C2 (α) position due to the higher electron density, unless sterically hindered.

  • Aromatization: The resulting intermediate loses a proton to regain aromaticity.

  • Hydrolysis: During aqueous work-up, the iminium salt intermediate is hydrolyzed to yield the final formylated pyrrole.[5][6]

How do substituents on the pyrrole ring affect the regioselectivity of formylation?

Substituents have a profound impact on the position of formylation:

  • N-Substituents: As mentioned in the troubleshooting guide, the steric bulk of the N-substituent is a primary determinant of the α- to β-formylation ratio.[1][2] Larger groups favor β-substitution (C3).

  • C-Substituents (Electron-Donating): Groups like alkyl or alkoxy groups activate the pyrrole ring and direct the formylation to the available α or β positions, following standard electrophilic aromatic substitution patterns.

  • C-Substituents (Electron-Withdrawing): Groups such as esters or sulfonyl groups deactivate the ring. An electron-withdrawing group at the N-1 position (e.g., N-phenylsulfonyl) can deactivate the α-position, leading to preferential formylation at the β-position.[9][10]

Are there alternatives to the Vilsmeier-Haack reaction for pyrrole formylation?

Yes, other methods exist, although they may be less commonly employed or suitable for specific substrates:

  • Duff Reaction: This reaction uses hexamine as the formylating agent. It typically requires strongly electron-donating groups on the aromatic ring and is generally less efficient than the Vilsmeier-Haack reaction.

  • Rieche Formylation: This method uses dichloromethyl methyl ether and a Lewis acid. For some substrates, like 1-(phenylsulfonyl)pyrrole, it can lead to exclusive formylation at the 2-position.[9]

Data Presentation

Table 1: Regioselectivity in the Vilsmeier-Haack Formylation of 1-Substituted Pyrroles

1-SubstituentTotal Yield of Monoformylated Products (%)2-Formyl Isomer (%)3-Formyl Isomer (%)α:β Ratio
Methyl8580204.0 : 1
Ethyl8175253.0 : 1
Isopropyl7256441.3 : 1
t-Butyl6312880.14 : 1
Phenyl9390109.0 : 1
p-Tolyl9592811.5 : 1
p-Anisyl9493713.3 : 1
p-Chlorophenyl8588127.3 : 1
p-Nitrophenyl7083174.9 : 1

Data adapted from "Pyrrole Studies. Part XV. Vilsmeier-Haack Formylation of I-Substituted Pyrroles".[1][2]

Experimental Protocols

Key Experiment: Vilsmeier-Haack Formylation of a 1-Substituted Pyrrole

This protocol is a general guideline and may require optimization for specific substrates.

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (1.05 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.05 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the resulting mixture at 0 °C for 30 minutes. The Vilsmeier reagent is typically colorless but may appear yellow or orange due to minor impurities.[11]

2. Formylation Reaction:

  • Dissolve the 1-substituted pyrrole (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)).

  • Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over a period of 30-60 minutes.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

3. Work-up and Purification:

  • Once the reaction is complete, carefully pour the reaction mixture into a vigorously stirred solution of sodium acetate (3.0 equivalents) in ice water.

  • Stir the mixture for 30 minutes to hydrolyze the iminium salt intermediate.

  • If DCM was used as the solvent, separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the formylated pyrrole isomers.

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// Edges start -> prepare_reagent; start -> dissolve_pyrrole; prepare_reagent -> add_pyrrole; dissolve_pyrrole -> add_pyrrole; add_pyrrole -> react; react -> quench; quench -> extract; extract -> purify; purify -> end; } }

Caption: Experimental workflow for Vilsmeier-Haack formylation.

References

Technical Support Center: Synthesis of Pyrrole-2-carbaldehydes - Avoiding Over-oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of pyrrole-2-carbaldehydes, with a specific focus on preventing over-oxidation.

Troubleshooting Guides

Issue 1: Low Yield of Pyrrole-2-carbaldehyde and Significant Formation of Byproducts in Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of pyrroles. However, issues such as low yield and the formation of isomers or other byproducts can occur.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Moisture in Reagents/Solvents Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and freshly distilled reagents, particularly phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
Incorrect Stoichiometry Carefully control the molar ratio of the Vilsmeier reagent to the pyrrole substrate. An excess of the reagent can lead to di-formylation or polymerization. A 1.1 to 1.5:1 ratio of Vilsmeier reagent to pyrrole is a good starting point.
Suboptimal Reaction Temperature The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-10 °C). The subsequent addition of the pyrrole should also be done at a controlled low temperature to prevent side reactions. Monitor the reaction by TLC to determine the optimal temperature for the specific substrate.[1]
Formation of Pyrrole-3-carbaldehyde Isomer The regioselectivity of the Vilsmeier-Haack reaction is influenced by both electronic and steric factors of the substituents on the pyrrole ring.[2] For certain substituted pyrroles, the formation of the 3-isomer may be significant. Purification by column chromatography is often necessary to separate the isomers.
Incomplete Hydrolysis of the Iminium Salt Intermediate Ensure the hydrolysis step is complete by refluxing the reaction mixture after the addition of water or aqueous base. Incomplete hydrolysis will result in a lower yield of the desired aldehyde.[1]
Issue 2: Over-oxidation of Pyrrole-2-methanol to Pyrrole-2-carboxylic Acid

The oxidation of pyrrole-2-methanol to pyrrole-2-carbaldehyde is a common synthetic step, but over-oxidation to the corresponding carboxylic acid is a frequent side reaction.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Harsh Oxidizing Agent Strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are likely to cause over-oxidation.[3]
Prolonged Reaction Time or Elevated Temperature Even with milder oxidants, extended reaction times or higher temperatures can lead to the formation of the carboxylic acid. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Air Oxidation Pyrrole-2-carbaldehyde can be susceptible to air oxidation, especially under basic conditions or upon prolonged storage.[4] Work up the reaction under an inert atmosphere and store the purified product under nitrogen or argon at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the best methods to synthesize pyrrole-2-carbaldehyde while minimizing over-oxidation?

A1: Two main strategies are employed: direct formylation of the pyrrole ring and oxidation of pre-formed pyrrole-2-methanol.

  • Vilsmeier-Haack Reaction: This is a direct formylation method that generally provides good yields of pyrrole-2-carbaldehyde.[1][2] Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to avoid side reactions.

  • Oxidation of Pyrrole-2-methanol: This two-step approach involves the initial synthesis of pyrrole-2-methanol, followed by its oxidation. To prevent over-oxidation to the carboxylic acid, it is essential to use mild and selective oxidizing agents.

Q2: Which mild oxidizing agents are recommended for the conversion of pyrrole-2-methanol to pyrrole-2-carbaldehyde?

A2: Several mild oxidation methods are effective in minimizing over-oxidation:

  • Dess-Martin Periodinane (DMP) Oxidation: This method is known for its high selectivity for oxidizing primary alcohols to aldehydes under neutral and mild conditions.[3]

  • Swern Oxidation: This technique utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C) and is highly effective for this transformation.[5][6]

  • Manganese Dioxide (MnO₂): Activated MnO₂ is a classic and effective reagent for the selective oxidation of allylic and benzylic alcohols, and it can be applied to the oxidation of pyrrole-2-methanol.

Q3: I am observing a significant amount of pyrrole-2-carboxylic acid in my product. How can I remove it?

A3: Pyrrole-2-carboxylic acid can often be removed by an aqueous basic wash. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer.

Q4: Are there any "greener" alternatives to the classical synthesis methods?

A4: Yes, newer methods are being developed to be more environmentally friendly.

  • Oxidative Annulation: This method allows for the de novo synthesis of pyrrole-2-carbaldehydes from simple starting materials, avoiding the use of hazardous oxidants and harsh conditions.[7]

  • Enzymatic CO₂ Fixation: Biocatalytic methods using enzymes to carboxylate pyrrole followed by reduction to the aldehyde are being explored as a sustainable alternative.[8]

Data Presentation

Table 1: Comparison of Common Methods for Pyrrole-2-carbaldehyde Synthesis

Method Starting Material Typical Yield (%) Key Advantages Common Byproducts/Issues
Vilsmeier-Haack Reaction Pyrrole78-95[1]High yield, one-pot procedurePyrrole-3-carbaldehyde, polymerization, requires careful temperature control
Oxidative Annulation Aryl methyl ketones, arylamines, acetoacetate estersUp to 74[7]Avoids hazardous oxidants, prevents over-oxidation to benzoic acids[7]Requires specific starting materials

Table 2: Comparison of Mild Oxidizing Agents for Pyrrole-2-methanol

Oxidizing Agent Typical Reaction Conditions Reported Yield (%) Advantages Disadvantages
Dess-Martin Periodinane (DMP) CH₂Cl₂, room temperatureHigh (often >90%)Mild, neutral conditions, high selectivityReagent can be expensive and moisture-sensitive
Swern Oxidation (COCl)₂, DMSO, Et₃N, -78 °CHigh (often >90%)Excellent for sensitive substrates, avoids over-oxidationRequires cryogenic temperatures, produces foul-smelling dimethyl sulfide
Manganese Dioxide (MnO₂) CH₂Cl₂ or Acetone, refluxVariable (60-90%)Inexpensive, easy work-upRequires a large excess of reagent, can be slow

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Pyrrole

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Pyrrole (freshly distilled)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃, freshly distilled)

  • Ethylene dichloride (anhydrous)

  • Sodium acetate trihydrate

  • Saturated aqueous sodium carbonate solution

  • Anhydrous sodium carbonate

  • Ether

  • Petroleum ether (b.p. 40-60 °C)

Procedure:

  • In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, place DMF (1.1 moles).

  • Cool the flask in an ice bath and add POCl₃ (1.1 moles) dropwise over 15 minutes, maintaining the internal temperature between 10-20 °C.

  • Remove the ice bath and stir the mixture for 15 minutes.

  • Replace the ice bath and add ethylene dichloride (250 mL).

  • Once the internal temperature is below 5 °C, add a solution of pyrrole (1.0 mole) in ethylene dichloride (250 mL) dropwise over 1 hour.

  • After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.

  • Cool the mixture to 25-30 °C and cautiously add a solution of sodium acetate trihydrate (5.5 moles) in water (approx. 1 L).

  • Reflux the mixture again for 15 minutes with vigorous stirring.

  • Cool the mixture and transfer it to a separatory funnel. Separate the ethylene dichloride layer.

  • Extract the aqueous phase three times with ether.

  • Combine the organic layers and wash them three times with saturated aqueous sodium carbonate solution.

  • Dry the organic solution over anhydrous sodium carbonate, filter, and remove the solvents by distillation.

  • Distill the residue under reduced pressure to obtain crude pyrrole-2-carbaldehyde (b.p. 78 °C at 2 mm).

  • Recrystallize the crude product from boiling petroleum ether to obtain pure pyrrole-2-carbaldehyde (m.p. 44-45 °C). The overall yield is typically 78–79%.[1]

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of Pyrrole-2-methanol

This is a general procedure that should be optimized for specific substrates.

Materials:

  • Pyrrole-2-methanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Sodium thiosulfate

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve pyrrole-2-methanol (1.0 equivalent) in anhydrous CH₂Cl₂ in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMP (1.1-1.5 equivalents) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir the biphasic mixture vigorously until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure pyrrole-2-carbaldehyde.

Visualizations

Over_Oxidation_Pathway cluster_synthesis Synthesis of Pyrrole-2-carbaldehyde Pyrrole-2-methanol Pyrrole-2-methanol Pyrrole-2-carbaldehyde Pyrrole-2-carbaldehyde Pyrrole-2-methanol->Pyrrole-2-carbaldehyde Mild Oxidation (DMP, Swern, MnO2) Pyrrole-2-carboxylic_acid Pyrrole-2-carboxylic_acid Pyrrole-2-carbaldehyde->Pyrrole-2-carboxylic_acid Over-oxidation Harsh_Oxidants Harsh Oxidants (KMnO4, Jones Reagent) High_Temperature High Temperature Prolonged_Reaction Prolonged Reaction Time Air_Exposure Air Exposure Over-oxidation_Point->Pyrrole-2-carboxylic_acid Leads to

Caption: Factors leading to over-oxidation in the synthesis of pyrrole-2-carbaldehyde.

Troubleshooting_Workflow start Low Yield or Byproduct Formation check_method Identify Synthesis Method start->check_method vh_issues Vilsmeier-Haack Issues check_method->vh_issues Vilsmeier-Haack ox_issues Oxidation Issues check_method->ox_issues Oxidation of Pyrrole-2-methanol check_vh_conditions Check V-H Conditions: - Anhydrous? - Stoichiometry? - Temperature? vh_issues->check_vh_conditions check_ox_conditions Check Oxidation Conditions: - Mild Oxidant? - Reaction Time? - Temperature? ox_issues->check_ox_conditions optimize_vh Optimize V-H: - Dry Solvents/Reagents - Adjust Stoichiometry - Control Temperature check_vh_conditions->optimize_vh No purify Purify by Column Chromatography or Base Wash check_vh_conditions->purify Yes optimize_ox Optimize Oxidation: - Use DMP or Swern - Monitor by TLC - Lower Temperature check_ox_conditions->optimize_ox No check_ox_conditions->purify Yes optimize_vh->purify optimize_ox->purify end Pure Pyrrole-2-carbaldehyde purify->end

Caption: Troubleshooting workflow for pyrrole-2-carbaldehyde synthesis.

References

improving the hydrolysis step in Vilsmeier-Haack synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Vilsmeier-Haack Synthesis

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the critical hydrolysis step of the Vilsmeier-Haack reaction.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the hydrolysis step in the Vilsmeier-Haack reaction?

The Vilsmeier-Haack reaction initially produces an iminium ion intermediate after the electrophilic aromatic substitution.[1][2] The hydrolysis step is essential to convert this stable iminium salt into the final desired aryl aldehyde or ketone product during the reaction workup.[1][2][3]

Q2: What are the standard conditions for the hydrolysis step?

Typically, the reaction mixture is quenched by pouring it into ice-water.[4] This is followed by neutralization with a base to facilitate the hydrolysis of the iminium intermediate.[4] Common bases used include aqueous solutions of sodium acetate, sodium carbonate, sodium bicarbonate, or sodium hydroxide.[4][5] The mixture is often stirred for a period to ensure the hydrolysis goes to completion.[4][5]

Q3: How can I monitor the completion of the hydrolysis?

The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC). A sample from the reaction mixture can be spotted on a TLC plate against a standard of the starting material or the expected product. The disappearance of the intermediate iminium salt spot and the appearance of the product spot indicate the reaction's progression.

Q4: What are common side products that can form during this step?

Side product formation can arise from several issues. If the starting material contains nucleophilic functional groups (like -OH or -NH2), they can react with the Vilsmeier reagent.[4] In highly activated substrates, over-formylation (diformylation) can occur.[4][6] In some cases, particularly with substrates like pyrroles, chlorination of the aromatic ring can be a competing side reaction.[7]

Troubleshooting Guide

Problem 1: Low or No Product Yield After Hydrolysis
Possible CauseRecommended Solution
Incomplete Hydrolysis: The iminium salt intermediate is stable and may not have fully hydrolyzed.Action: Ensure the pH of the aqueous mixture is appropriate (typically neutral to slightly basic, pH 6-8) to drive the hydrolysis to completion.[4] Increase the stirring time after adding the basic solution; warming the mixture gently (e.g., to room temperature or slightly above) can also facilitate hydrolysis.[8]
Product is Water-Soluble: The aldehyde or ketone product may have significant solubility in the aqueous phase, leading to loss during extraction.Action: If the product is not precipitating, perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.[4] Combine the organic layers, wash with brine to remove residual water, dry over an anhydrous salt (e.g., Na₂SO₄), and then concentrate.[4][5]
Decomposition of Product: The product might be unstable under the hydrolysis or workup conditions (e.g., too acidic, too basic, or high temperatures).Action: Use a milder base for neutralization, such as sodium acetate or sodium bicarbonate, instead of strong bases like NaOH.[4][5] Perform the hydrolysis and neutralization at low temperatures (e.g., 0-10°C) to minimize degradation.[9]
Poor Reagent Quality: Moisture in the initial reaction (e.g., in DMF or POCl₃) can quench the Vilsmeier reagent before it reacts with the substrate.[10]Action: Use anhydrous solvents and reagents for the formation of the Vilsmeier reagent.[4][10] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[4]
Data Presentation: Effect of Hydrolysis Conditions on Yield

The choice of base and temperature during hydrolysis can significantly impact the final product yield. The following table summarizes outcomes from various reported procedures.

Substrate TypeHydrolysis ConditionsYield (%)Reference
General AromaticAq. NaOAc, 0°C to RT77%[9]
N-tert-butoxycarbonylsuccinamidalAq. NaOAc46%[7]
N-tert-butoxycarbonylsuccinamidalAq. Na₂CO₃"Much lower"[7]
Activated PyridineIce-water quenchNot specified[10]

Experimental Protocols

Protocol 1: Standard Hydrolysis with Sodium Acetate

This is a widely used and generally mild procedure for hydrolyzing the iminium intermediate.

  • Preparation: Prepare a solution of sodium acetate (approximately 5-6 molar equivalents relative to the substrate) in water.[9] Cool this solution in an ice bath to 0-10°C.

  • Quenching: After the formylation reaction is complete (as monitored by TLC), slowly and carefully pour the reaction mixture into the vigorously stirred, cold sodium acetate solution.

  • Hydrolysis: Allow the mixture to stir for at least 30-60 minutes.[5] The temperature can be allowed to slowly rise to room temperature to ensure complete hydrolysis.

  • Workup: If a precipitate forms, collect it by filtration. If no solid forms, transfer the mixture to a separatory funnel and extract multiple times with an appropriate organic solvent (e.g., ethyl acetate).[4]

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4][5]

Protocol 2: Hydrolysis with Sodium Bicarbonate/Carbonate

This method is also common and uses readily available bases.

  • Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice.

  • Neutralization: While stirring vigorously in an ice bath, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH of the mixture is neutral or slightly basic (pH 7-8).[5] Caution: Gas (CO₂) will evolve.

  • Hydrolysis & Workup: Stir the mixture for 30-60 minutes at room temperature.[5] Proceed with extraction and isolation as described in Protocol 1.

Visualizations

Mechanism of the Hydrolysis Step

The diagram below illustrates the conversion of the intermediate iminium salt to the final aldehyde product.

hydrolysis_mechanism cluster_step1 Step 1: Nucleophilic Attack by Water cluster_step2 Step 2: Proton Transfer cluster_step3 Step 3: Elimination of Amine Iminium Ar-CH=N⁺(CH₃)₂ Intermediate1 Ar-CH(OH)-N⁺(CH₃)₂ Iminium->Intermediate1 + H₂O Water H₂O Intermediate2 Ar-CH(O⁻)-N⁺(CH₃)₂H Intermediate1->Intermediate2 Rearrangement Aldehyde Ar-CHO Intermediate2->Aldehyde - HN(CH₃)₂ Amine HN(CH₃)₂

Caption: Mechanism of iminium salt hydrolysis.

Experimental Workflow for Hydrolysis

This workflow outlines the general procedure from quenching the reaction to isolating the final product.

experimental_workflow ReactionMixture Vilsmeier Reaction Mixture (contains iminium salt) Quench Quench (Pour into ice-water/base) ReactionMixture->Quench Hydrolyze Stir to Complete Hydrolysis (e.g., 30-60 min at RT) Quench->Hydrolyze Isolate Isolate Product Hydrolyze->Isolate Precipitate Precipitate Forms? Isolate->Precipitate Filter Filter Solid Precipitate->Filter Yes Extract Extract with Organic Solvent Precipitate->Extract No CrudeProduct Crude Aldehyde/Ketone Filter->CrudeProduct Dry Dry & Concentrate Extract->Dry Dry->CrudeProduct

Caption: General experimental workflow for hydrolysis.

Troubleshooting Decision Tree

Use this logical diagram to diagnose and solve common issues encountered during the hydrolysis step.

troubleshooting_tree Start Problem: Low Yield After Workup CheckTLC TLC shows unreacted iminium intermediate? Start->CheckTLC IncompleteHydrolysis Solution: - Increase stir time - Gently warm mixture - Ensure pH is 6-8 CheckTLC->IncompleteHydrolysis Yes CheckAqueous TLC of aqueous layer shows product? CheckTLC->CheckAqueous No WaterSoluble Solution: - Perform more extractions - Use different solvent - Brine wash CheckAqueous->WaterSoluble Yes CheckDegradation Multiple spots or baseline streaking on TLC? CheckAqueous->CheckDegradation No Degradation Solution: - Use milder base (NaOAc) - Perform workup at 0°C - Minimize workup time CheckDegradation->Degradation Yes Other Consider other issues: - Reagent quality - Initial reaction failure CheckDegradation->Other No

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Isolating 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the workup procedure for isolating 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, a key intermediate in various synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde?

The most prevalent and efficient method for the synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is the Vilsmeier-Haack formylation of 3,4-dimethyl-1H-pyrrole.[1] This reaction introduces a formyl group (-CHO) onto the pyrrole ring.

Q2: What is the Vilsmeier reagent and how is it prepared?

The Vilsmeier reagent is an electrophilic iminium salt, typically formed in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1] This reagent is then used to formylate the electron-rich pyrrole ring.

Q3: Why is the formylation of 3,4-dimethylpyrrole regioselective for the 2-position?

The formylation occurs preferentially at the C2 position of the pyrrole ring due to the electron-donating nature of the nitrogen atom, which stabilizes the intermediate formed during the electrophilic aromatic substitution reaction.[2]

Q4: What are the critical safety precautions to consider during the Vilsmeier-Haack reaction and workup?

Phosphorus oxychloride (POCl₃) is toxic, corrosive, and reacts violently with water. N,N-dimethylformamide (DMF) is a combustible liquid. The formation of the Vilsmeier reagent and the subsequent quenching (hydrolysis) step are highly exothermic and require careful temperature control. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

Troubleshooting Guide

This guide addresses common issues encountered during the workup and isolation of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete hydrolysis of the intermediate iminium salt.Ensure the hydrolysis is carried out with a sufficiently basic solution (e.g., sodium acetate or sodium bicarbonate). Gentle heating during hydrolysis can also drive the reaction to completion.
Decomposition of the Vilsmeier reagent due to moisture.Use anhydrous solvents and reagents. Prepare the Vilsmeier reagent fresh before use.
Incorrect reaction temperature.Maintain low temperatures (0-10 °C) during the formation of the Vilsmeier reagent and the initial addition of the pyrrole substrate to prevent side reactions.
Product Contamination with Starting Material Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full consumption of the starting 3,4-dimethylpyrrole.
Inefficient extraction.Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Washing the combined organic layers with brine can improve phase separation.
Formation of Dark, Tarry Byproducts Polymerization of the pyrrole under acidic conditions.Avoid excessively high temperatures during the reaction and workup. Ensure the Vilsmeier reagent is added to the pyrrole solution and not the other way around to maintain a low concentration of the acidic reagent.
Diformylation of the pyrrole ring.Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents relative to the pyrrole).
Difficulty in Product Purification Presence of polar impurities.Wash the organic extract with a saturated sodium carbonate solution to remove acidic byproducts.
Co-elution of impurities during column chromatography.Optimize the solvent system for column chromatography. A common eluent system is a mixture of hexanes and ethyl acetate.[3]
Product appears as an oil instead of a solid Presence of residual solvent or impurities.Ensure the product is thoroughly dried under vacuum. If it remains an oil, purification by column chromatography or distillation under reduced pressure may be necessary.

Experimental Protocol: Workup and Isolation

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of substituted pyrroles and should be optimized for specific experimental conditions.

1. Hydrolysis of the Iminium Salt:

  • Following the completion of the formylation reaction, the reaction mixture containing the intermediate iminium salt is cooled in an ice bath.

  • A pre-prepared aqueous solution of sodium acetate or sodium bicarbonate is added slowly and cautiously to the reaction mixture with vigorous stirring. Caution: This step is exothermic.

  • To ensure complete hydrolysis, the mixture can be gently heated to reflux for 15-30 minutes.[3]

2. Extraction:

  • After cooling to room temperature, the mixture is transferred to a separatory funnel.

  • The aqueous layer is extracted multiple times with an organic solvent such as diethyl ether or dichloromethane.[3]

  • The organic extracts are combined.

3. Washing and Drying:

  • The combined organic layers are washed sequentially with water and then with a saturated brine solution.[3]

  • The organic layer is dried over an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate.[3]

4. Solvent Removal and Purification:

  • The drying agent is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde can be further purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system or by recrystallization.[3]

Data Presentation

Typical Reaction Parameters for Vilsmeier-Haack Formylation of Substituted Pyrroles
ParameterConditionNotes
Vilsmeier Reagent Formation Temperature 0 - 10 °CThe reaction is exothermic and requires cooling.
Pyrrole Addition Temperature 0 - 10 °CSlow addition is crucial to control the exothermic reaction.
Reaction Temperature Room temperature to 40-60 °CGentle heating may be required to drive the reaction to completion.
Reaction Time 2 - 4 hoursMonitor by TLC.
Hydrolysis Aqueous Sodium Acetate or BicarbonateExothermic reaction; may require gentle reflux for completion.[3]
Purification Method Column Chromatography or RecrystallizationA mixture of hexanes and ethyl acetate is a common eluent for chromatography.[3]

Note: The specific quantities of reagents and yields will vary depending on the scale of the reaction and the purity of the starting materials.

Visualizations

Experimental Workflow for Workup and Isolation

Workup_Isolation_Workflow cluster_reaction Vilsmeier-Haack Reaction cluster_workup Workup Procedure cluster_isolation Isolation and Purification ReactionMixture Reaction Mixture (Iminium Salt Intermediate) Hydrolysis 1. Hydrolysis (aq. NaOAc or NaHCO3) ReactionMixture->Hydrolysis Quenching Extraction 2. Extraction (e.g., Diethyl Ether) Hydrolysis->Extraction Wash 3. Washing (Water, Brine) Extraction->Wash Dry 4. Drying (Anhydrous MgSO4) Wash->Dry Concentration 5. Solvent Removal (Rotary Evaporator) Dry->Concentration Purification 6. Purification (Chromatography/Recrystallization) Concentration->Purification FinalProduct Pure 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde Purification->FinalProduct

Caption: A general workflow for the workup and isolation of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.

Logical Relationship in Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Product Yield IncompleteHydrolysis Incomplete Hydrolysis LowYield->IncompleteHydrolysis ReagentDecomposition Vilsmeier Reagent Decomposition (Moisture) LowYield->ReagentDecomposition IncorrectTemp Incorrect Reaction Temperature LowYield->IncorrectTemp IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction EnsureBase Ensure Sufficient Base & Gentle Heating IncompleteHydrolysis->EnsureBase Anhydrous Use Anhydrous Reagents/Solvents ReagentDecomposition->Anhydrous TempControl Strict Temperature Control (0-10 °C) IncorrectTemp->TempControl MonitorTLC Monitor Reaction by TLC IncompleteReaction->MonitorTLC

Caption: Troubleshooting logic for addressing low product yield during isolation.

References

Technical Support Center: Monitoring the Synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, typically via a Vilsmeier-Haack reaction, using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor this synthesis?

A1: TLC is a rapid and effective technique used to monitor the progress of the reaction.[1][2][3] It allows for the qualitative assessment of the consumption of the starting material (3,4-Dimethyl-1H-pyrrole), the formation of the desired product (3,4-Dimethyl-1H-pyrrole-2-carbaldehyde), and the potential formation of byproducts. This real-time monitoring helps in determining the optimal reaction time and preventing the formation of impurities from over-reaction.

Q2: What is a typical solvent system (eluent) for the TLC analysis of this reaction?

A2: A common mobile phase for separating pyrrole derivatives is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. A starting point for optimization could be a 19:1 or 4:1 mixture of petroleum ether and ethyl acetate.[4] The ideal solvent system should provide good separation between the starting material and the product, with Rf values ideally between 0.2 and 0.8.

Q3: How can I visualize the spots on the TLC plate?

A3: Pyrrole derivatives are often UV active due to their conjugated π-systems, allowing for non-destructive visualization under a UV lamp (254 nm), where they will appear as dark spots on a fluorescent background.[4][5][6][7] Destructive visualization methods include exposing the plate to iodine vapor, which typically stains organic compounds, or using specific chemical stains.[5][8] Stains like p-anisaldehyde or phosphomolybdic acid can be effective general-purpose stains.[8] For aldehydes, a 2,4-dinitrophenylhydrazine (DNPH) stain can be used, which forms yellow to orange spots.[8]

Q4: What are the expected relative Rf values for the starting material and the product?

A4: The product, 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, is more polar than the starting material, 3,4-Dimethyl-1H-pyrrole, due to the presence of the aldehyde group. Therefore, the product will have a lower Rf value (travel a shorter distance up the plate) than the starting material in a normal-phase TLC system.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No spots are visible on the TLC plate. - The sample concentration is too low.- An inappropriate visualization technique was used.- Spot the sample multiple times at the same origin, allowing the solvent to dry between applications.- Try a different visualization method (e.g., if UV is ineffective, use a chemical stain like p-anisaldehyde or iodine vapor).
Spots remain on the baseline. - The eluent is not polar enough to move the compounds up the plate.- Increase the polarity of the solvent system. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
Spots are streaking. - The sample is too concentrated.- The compound is acidic or basic.- The compound may be decomposing on the silica gel.- Dilute the reaction sample before spotting it on the TLC plate.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent system.- Consider using a different stationary phase, such as alumina, or running the TLC quickly and developing it immediately.
Starting material and product spots are not well-separated. - The polarity of the eluent is not optimal.- Systematically vary the ratio of the solvents in your eluent system to achieve better separation. Trying a different solvent system altogether may also be effective.
Multiple unexpected spots appear. - Formation of byproducts (e.g., isomers, di-formylated product).- Degradation of starting material or product.- If side reactions are suspected, reaction conditions such as temperature and stoichiometry of reagents may need to be optimized.[2][3]- Ensure reagents are pure and anhydrous, as moisture can lead to side reactions.[3]
A large, smeared spot is observed when using a high-boiling solvent like DMF. - The high-boiling solvent is interfering with the chromatography.- After spotting the TLC plate, place it under a high vacuum for a few minutes to remove the residual solvent before developing the plate.[9]

Experimental Protocols

General Procedure for TLC Monitoring of the Vilsmeier-Haack Reaction
  • Preparation of the TLC Plate:

    • Using a pencil, gently draw a light line (the origin) approximately 1 cm from the bottom of a silica gel TLC plate.

    • Mark the lanes for the starting material (SM), co-spot (Co), and reaction mixture (R).

  • Sample Preparation and Spotting:

    • Prepare a dilute solution of the starting material (3,4-Dimethyl-1H-pyrrole) in a volatile solvent (e.g., dichloromethane).

    • Carefully, using a capillary tube, spot a small amount of the starting material solution in the "SM" lane.

    • Withdraw a small aliquot of the reaction mixture and dilute it with a suitable solvent.

    • Spot the diluted reaction mixture in the "R" lane.

    • In the "Co" lane, spot the starting material first, and then spot the reaction mixture on top of it.

  • Development of the TLC Plate:

    • Pour a small amount of the chosen eluent (e.g., 19:1 petroleum ether:ethyl acetate) into a developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for a few minutes.

    • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization and Analysis:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots using a UV lamp. Circle the visible spots with a pencil.

    • If necessary, use a chemical stain for further visualization.

    • Compare the spots in the different lanes to assess the progress of the reaction. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot in the "R" lane indicate that the reaction is proceeding.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spot_plate Spot Samples on Plate prep_plate->spot_plate prep_sample Prepare Samples (SM, R, Co) prep_sample->spot_plate prep_chamber Prepare Developing Chamber develop_plate Develop Plate prep_chamber->develop_plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize (UV, Stain) dry_plate->visualize interpret Interpret Results visualize->interpret

Caption: A general workflow for monitoring the reaction progress using TLC.

Troubleshooting_Logic cluster_issues Common Issues cluster_solutions Potential Solutions start Problem with TLC? no_spots No Spots Visible start->no_spots streaking Spots are Streaking start->streaking poor_separation Poor Separation start->poor_separation baseline Spots at Baseline start->baseline concentrate Concentrate Sample no_spots->concentrate Low Concentration? change_vis Change Visualization no_spots->change_vis Wrong Visualization? dilute Dilute Sample streaking->dilute Too Concentrated? add_modifier Add Acid/Base to Eluent streaking->add_modifier Acidic/Basic Compound? change_eluent Change Eluent Polarity poor_separation->change_eluent Suboptimal Polarity? baseline->change_eluent Eluent too Nonpolar?

Caption: A troubleshooting decision tree for common TLC issues.

References

Technical Support Center: Scale-up Considerations for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and efficient production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde?

A1: The Vilsmeier-Haack reaction is the most prevalent and scalable method for the formylation of electron-rich pyrroles like 3,4-dimethyl-1H-pyrrole to produce 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde. This reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the pyrrole ring.

Q2: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?

A2: The primary safety concerns revolve around the highly reactive and hazardous nature of the reagents. Phosphorus oxychloride (POCl₃) is toxic, corrosive, and reacts violently with water. The formation of the Vilsmeier reagent is a highly exothermic process that requires careful temperature control to prevent a runaway reaction. The quenching step with water or a basic solution is also highly exothermic and must be conducted with caution, especially at a larger scale. It is imperative to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

Q3: How do the methyl substituents on the pyrrole ring influence the Vilsmeier-Haack reaction?

A3: The two methyl groups at the 3 and 4 positions of the pyrrole ring are electron-donating, which activates the ring towards electrophilic substitution, making the Vilsmeier-Haack reaction highly efficient. These substituents also direct the formylation to one of the adjacent, unsubstituted α-positions (2 or 5). Due to the symmetry of the starting material, formylation at either the 2 or 5 position results in the same product, 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, thus avoiding the formation of regioisomers.

Q4: What are the common byproducts in this synthesis, and how can they be minimized?

A4: Common byproducts can include small amounts of diformylated pyrroles if an excess of the Vilsmeier reagent is used. Additionally, polymerization of the starting pyrrole or the product can occur, especially at elevated temperatures or in the presence of acidic impurities. To minimize these byproducts, it is crucial to maintain a 1:1 to 1.5:1 molar ratio of the Vilsmeier reagent to the pyrrole, control the reaction temperature (typically between 0°C and room temperature), and use purified reagents and solvents.

Q5: What are the recommended methods for purifying 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde at scale?

A5: For laboratory scale, column chromatography on silica gel is effective for achieving high purity. For larger scales, a combination of vacuum distillation followed by recrystallization is often more practical. Petroleum ether or hexanes are suitable solvents for recrystallization.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Vilsmeier Reagent: The reagent is moisture-sensitive and should be prepared fresh. Old or decomposed DMF can also be a cause.Ensure all glassware is thoroughly dried. Use fresh, high-purity DMF and POCl₃. Prepare the Vilsmeier reagent in situ just before use.
Incorrect Reaction Temperature: The optimal temperature can vary.For the formation of the Vilsmeier reagent, maintain a low temperature (0-10°C). During the addition of the pyrrole, a temperature of 0°C to room temperature is typically effective. Monitor the reaction by TLC to determine the optimal temperature and reaction time.
Inefficient Quenching/Hydrolysis: The intermediate iminium salt must be fully hydrolyzed to the aldehyde.Pour the reaction mixture into a vigorously stirred, cold aqueous solution of a base like sodium acetate or sodium bicarbonate to ensure complete and rapid hydrolysis.
Formation of Dark Polymeric Byproducts Excessive Acidity: The acidic conditions of the reaction can promote the polymerization of the electron-rich pyrrole.Use the correct stoichiometry of reagents and avoid prolonged reaction times at elevated temperatures.
High Reaction Temperature: Localized heating can lead to polymerization.Ensure efficient stirring and cooling to maintain a controlled temperature. For larger-scale reactions, consider a slower addition rate of the Vilsmeier reagent.
Product is an Oil and Difficult to Purify Presence of Impurities: Residual solvents or byproducts can prevent crystallization.If recrystallization fails, purify the product by vacuum distillation or column chromatography.
Multiple Formylation Products Observed Excess Vilsmeier Reagent: Using too much of the formylating agent can lead to the formation of diformylated byproducts.Carefully control the stoichiometry, aiming for a 1:1 to 1.5:1 molar ratio of the Vilsmeier reagent to the 3,4-dimethyl-1H-pyrrole.

Quantitative Data

Parameter Condition Expected Outcome Notes
Reactants 3,4-Dimethyl-1H-pyrrole, DMF, POCl₃3,4-Dimethyl-1H-pyrrole-2-carbaldehydeThe purity of starting materials is crucial for high yield.
Stoichiometry (Pyrrole:DMF:POCl₃) 1 : 1.1 : 1.1Good yield with minimal diformylationA slight excess of DMF and POCl₃ is common.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Efficient reaction and easy work-upAnhydrous solvents are essential.
Vilsmeier Reagent Formation Temp. 0 - 10°CControlled formation of the reagentThe reaction is exothermic.
Formylation Reaction Temperature 0°C to Room TemperatureGood regioselectivity and yieldThe reaction temperature is substrate-dependent.[2]
Reaction Time 1 - 4 hoursComplete conversion of starting materialMonitor by TLC.
Typical Yield 70-90%-Yields can vary based on scale and purity of reagents.
Boiling Point 244.1°C at 760 mmHg[3]-For vacuum distillation, the boiling point will be significantly lower.

Experimental Protocols

Synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde via Vilsmeier-Haack Formylation

This protocol is a general procedure and may require optimization based on specific laboratory conditions and scale.

Materials:

  • 3,4-Dimethyl-1H-pyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate trihydrate

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for eluent

Procedure:

  • Vilsmeier Reagent Formation:

    • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.1 equivalents).

    • Cool the flask to 0°C in an ice-water bath.

    • Slowly add POCl₃ (1.1 equivalents) dropwise to the cooled and stirred DMF, ensuring the internal temperature remains between 0 and 10°C.

    • After the addition is complete, stir the mixture at 0°C for an additional 15-30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 3,4-Dimethyl-1H-pyrrole (1.0 equivalent) in anhydrous DCM.

    • Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis and Work-up:

    • Prepare a solution of sodium acetate trihydrate (e.g., 3-5 equivalents) in water and cool it in an ice bath.

    • Carefully and slowly pour the reaction mixture into the cold sodium acetate solution with vigorous stirring to hydrolyze the intermediate iminium salt. This step is exothermic.

    • To ensure complete hydrolysis, the resulting mixture can be stirred for an additional 30 minutes.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2-3 times).

    • Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Column Chromatography (for high purity on a smaller scale):

      • Purify the crude product by flash column chromatography on silica gel.

      • A suitable eluent system is a gradient of hexanes and ethyl acetate.

    • Vacuum Distillation (for larger scale):

      • Distill the crude product under reduced pressure. The boiling point of the parent pyrrole-2-carboxaldehyde is 78°C at 2 mmHg, which can be used as a reference.[4]

    • Recrystallization:

      • The purified product can be further recrystallized from petroleum ether or hexanes to obtain a crystalline solid.[1]

Visualizations

Synthesis_Pathway Synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Pyrrole 3,4-Dimethyl-1H-pyrrole Pyrrole->Iminium_Intermediate Electrophilic Attack Product 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde Iminium_Intermediate->Product Hydrolysis Hydrolysis (H₂O, Base) Hydrolysis->Product

Caption: Vilsmeier-Haack reaction pathway for the synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Yield Check_Reagents Are reagents fresh and anhydrous? Start->Check_Reagents Replace_Reagents Use fresh, anhydrous reagents and dry glassware. Check_Reagents->Replace_Reagents No Check_Temp Was temperature controlled during reagent formation? Check_Reagents->Check_Temp Yes Replace_Reagents->Check_Temp Optimize_Temp Maintain 0-10°C during Vilsmeier reagent formation. Check_Temp->Optimize_Temp No Check_Hydrolysis Was hydrolysis step efficient? Check_Temp->Check_Hydrolysis Yes Optimize_Temp->Check_Hydrolysis Improve_Hydrolysis Ensure vigorous stirring in cold basic solution. Check_Hydrolysis->Improve_Hydrolysis No Check_TLC Does TLC show unreacted starting material? Check_Hydrolysis->Check_TLC Yes Improve_Hydrolysis->Check_TLC Increase_Time_Temp Increase reaction time or _cautiously_ increase temperature. Check_TLC->Increase_Time_Temp Yes Success Yield Improved Check_TLC->Success No Increase_Time_Temp->Success

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

Validation & Comparative

Validating 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate structural confirmation of synthetic compounds is paramount. This guide provides a comparative analysis of spectroscopic data for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, alongside two common alternatives: Pyrrole-2-carbaldehyde and 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde. The presented data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, offers a baseline for the validation of in-house samples.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde and its structural analogs. This side-by-side comparison facilitates the identification of key spectral features and aids in the structural elucidation of these important heterocyclic aldehydes.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde DMSO-d6Data available in SpectraBase[1]
Pyrrole-2-carbaldehyde Acetone11.41 (br s, 1H, NH), 9.57 (s, 1H, CHO), 7.24 (m, 1H, H5), 7.03 (m, 1H, H3), 6.31 (m, 1H, H4)[2]
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde DMSO-d6Data available in SpectraBase[3]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde -Data reported to be available[4]
Pyrrole-2-carbaldehyde CDCl₃179.18, 138.91, 132.72, 131.19, 129.25, 128.39, 126.22, 122.14, 111.01[5][6]
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde -Data reported to be available from a cited academic source in PubChem[7]

Table 3: Infrared (IR) Spectroscopy Data

CompoundTechniqueKey Peaks (cm⁻¹)
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde -Data reported to be available[4]
Pyrrole-2-carbaldehyde Gas PhaseA comprehensive IR spectrum is available in the NIST WebBook[8]
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde KBr WaferData reported to be available from a cited source in PubChem[7]

Table 4: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde Predicted124.0757
Pyrrole-2-carbaldehyde Electron Ionization95.04
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde Predicted124.07569[9]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data and a common synthetic route are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified pyrrole-2-carbaldehyde derivative in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean NMR tube.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Background Spectrum : Record a background spectrum of the empty sample holder or the salt plate.

  • Sample Spectrum : Place the prepared sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis : The absorbance or transmittance spectrum is analyzed to identify characteristic vibrational frequencies corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization : Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection : The detector records the abundance of each ion, generating a mass spectrum.

Synthesis via Vilsmeier-Haack Reaction

A common method for the formylation of electron-rich pyrroles is the Vilsmeier-Haack reaction.[10][11][12]

  • Vilsmeier Reagent Formation : In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring.

  • Reaction with Pyrrole : To the pre-formed Vilsmeier reagent, add a solution of the corresponding substituted pyrrole (e.g., 3,4-dimethyl-1H-pyrrole) dropwise at 0°C.

  • Reaction Progression : Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Workup : Quench the reaction by pouring it into an ice-water mixture, often containing a base such as sodium acetate or sodium hydroxide, to hydrolyze the intermediate iminium salt.

  • Extraction and Purification : Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization.

Visualizing the Validation Workflow

The following diagram illustrates the general workflow for the spectroscopic validation of a synthesized chemical compound like 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Validation synthesis Chemical Synthesis (e.g., Vilsmeier-Haack) purification Purification (Chromatography/Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Spectral Data Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis comparison Comparison with Literature/Alternative Data data_analysis->comparison validation Structure Confirmed comparison->validation

Caption: Workflow for chemical synthesis and spectroscopic validation.

References

A Comparative Guide to the ¹H NMR Shifts of 2-Formylpyrrole and 3-Formylpyrrole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H NMR spectral data of 2-formylpyrrole and 3-formylpyrrole. Understanding the differences in chemical shifts between these isomers is crucial for the unambiguous structural elucidation of pyrrole-containing compounds, which are prevalent in pharmaceuticals and natural products. This document summarizes experimental data, outlines the underlying principles governing the observed spectral differences, and provides a standardized protocol for sample analysis.

Performance Comparison: ¹H NMR Chemical Shifts

The position of the formyl group on the pyrrole ring significantly influences the chemical shifts of the aldehydic and ring protons. This is primarily due to the electron-withdrawing nature of the formyl group and the magnetic anisotropy of the pyrrole ring. Below is a summary of the experimental ¹H NMR data for 2-formylpyrrole and 3-formylpyrrole in deuterated chloroform (CDCl₃).

CompoundProtonChemical Shift (δ, ppm)
2-Formylpyrrole CHO9.50
NH10.8
H-37.01
H-46.34
H-57.19
3-Formylpyrrole CHO9.81
NH8.80 (broad)
H-27.42
H-46.76
H-57.08

Note: Chemical shifts can be influenced by solvent and concentration. The data presented here is based on spectra recorded in CDCl₃.

Analysis of Spectral Differences

The downfield shift of the aldehydic proton in 3-formylpyrrole (9.81 ppm) compared to 2-formylpyrrole (9.50 ppm) is a key distinguishing feature. This difference can be attributed to the combined effects of resonance and magnetic anisotropy.

  • Electronic Effects: The formyl group is a resonance-withdrawing group. In the 2-position, it can directly delocalize the lone pair of the nitrogen atom, leading to a significant contribution from resonance structures that increase electron density on the formyl oxygen and decrease it on the ring. When at the 3-position, this direct resonance delocalization involving the nitrogen lone pair is less effective.

  • Magnetic Anisotropy: The aromatic pyrrole ring generates its own magnetic field in the presence of an external magnetic field. Protons located in the plane of the ring (deshielding zone) experience a stronger effective magnetic field and resonate at a higher chemical shift (downfield). Protons located above or below the plane of the ring (shielding zone) experience a weaker effective magnetic field and resonate at a lower chemical shift (upfield). The aldehydic proton of the 3-formylpyrrole is positioned in a more deshielded region of the ring's anisotropic field compared to the aldehydic proton of the 2-formylpyrrole.

The chemical shifts of the ring protons are also distinct for each isomer, providing further confirmation of the substituent's position. In 2-formylpyrrole, the H-5 proton is the most downfield of the ring protons due to its proximity to the electron-withdrawing formyl group. In 3-formylpyrrole, the H-2 proton is the most downfield, being adjacent to the nitrogen and influenced by the formyl group at the 3-position.

Experimental Protocols

To obtain high-quality, comparable ¹H NMR spectra for 2-formylpyrrole and 3-formylpyrrole, the following experimental protocol is recommended:

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified formylpyrrole isomer.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a 400 MHz (or higher) NMR spectrometer.

  • Tune and shim the spectrometer to ensure high resolution and a symmetrical peak shape for the TMS signal.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Temperature: Maintain a constant temperature, typically 298 K.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Apply a baseline correction.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate all signals.

Visualization of Anisotropic Effects

The following diagram illustrates the concept of magnetic anisotropy in the pyrrole ring and its influence on the chemical shift of the formyl proton in both isomers. The cones represent the shielding (positive) and deshielding (negative) zones created by the ring current.

Anisotropy cluster_2_formyl 2-Formylpyrrole cluster_3_formyl 3-Formylpyrrole 2_formyl_img 2_formyl_img 2_formyl_proton CHO Proton (Less Deshielded) deshielding_zone_2 Deshielding Zone 2_formyl_proton->deshielding_zone_2 Experiences weaker anisotropic effect shielding_cone_2 3_formyl_img 3_formyl_img 3_formyl_proton CHO Proton (More Deshielded) deshielding_zone_3 Deshielding Zone 3_formyl_proton->deshielding_zone_3 Experiences stronger anisotropic effect shielding_cone_3

Caption: Magnetic anisotropy in 2- and 3-formylpyrrole.

The diagram above provides a simplified representation of the anisotropic cones of the pyrrole ring. The aldehydic proton in the 3-position lies in a region of stronger deshielding, leading to its characteristic downfield chemical shift.

Determining the Elemental Composition of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a compound's elemental composition is a critical step in chemical characterization and structural elucidation. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for establishing the elemental formula of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry.

High-resolution mass spectrometry stands out as a premier technique for this purpose, offering exceptional accuracy in mass measurement. This allows for the confident assignment of an elemental composition, a fundamental piece of data for newly synthesized molecules or for confirming the identity of known compounds. While specific experimental HRMS data for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is not widely published, this guide will present expected theoretical data and compare it with the performance of alternative methods.

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the differentiation of molecules with the same nominal mass but different elemental compositions (isobars). For 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (C₇H₉NO), the theoretical exact mass of the molecular ion can be calculated and compared to the experimentally measured mass.

Table 1: Expected HRMS Data for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

ParameterValue
Molecular FormulaC₇H₉NO
Theoretical Exact Mass (M)123.068414 Da
Expected Measured Mass ([M+H]⁺)124.07569 Da
Mass Accuracy< 5 ppm (parts per million)

The small difference between the theoretical and measured mass, typically less than 5 ppm, provides strong evidence for the proposed elemental composition.

Comparison with Alternative Analytical Techniques

While HRMS is a powerful tool, other techniques can also provide elemental composition data. The choice of method often depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.[1][2]

Table 2: Comparison of Analytical Techniques for Elemental Composition

TechniquePrincipleAnalytesSample AmountProsCons
High-Resolution Mass Spectrometry (HRMS) Measures the exact mass-to-charge ratio of ions.[3]Organic and inorganic molecules.ng to µgHigh accuracy and sensitivity, provides molecular formula.[3]Higher instrument cost, potential for matrix effects.
Combustion Analysis (CHNX Analysis) Sample is combusted, and the resulting gases (CO₂, H₂O, N₂, etc.) are quantified.[4]C, H, N, S, Halogens in organic compounds.[4]mgWell-established, provides direct quantitative elemental ratios.Requires larger sample amounts, destructive.[3]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Sample is introduced into an argon plasma, and the resulting ions are analyzed by a mass spectrometer.[1]Most elements, especially metals and trace elements.[1]µg to mgExtremely sensitive for trace element analysis.[1]Not suitable for C, H, N, O determination in organic compounds.
X-ray Fluorescence (XRF) X-rays excite atoms in the sample, causing them to emit characteristic fluorescent X-rays.[5]Elements heavier than sodium.[5]mg to gNon-destructive, can analyze solid samples directly.[5]Lower sensitivity for lighter elements, matrix effects can be significant.[5]
Atomic Absorption Spectroscopy (AAS) Measures the absorption of light by free atoms in the gaseous state.[2]Specific metals.mgHigh specificity for the target element.Can only analyze one element at a time.[1]

Experimental Protocols

A successful HRMS experiment relies on a well-defined protocol to ensure accurate and reliable results.

High-Resolution Mass Spectrometry Protocol for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde
  • Sample Preparation:

    • Dissolve a small amount (typically <1 mg) of pure 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde in a high-purity solvent such as acetonitrile or methanol. The final concentration should be in the low µg/mL to ng/mL range.

    • For positive ion mode analysis, it is common to add a small amount of an acid (e.g., 0.1% formic acid) to the sample solution to promote the formation of protonated molecules ([M+H]⁺).

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a standard calibration solution with known m/z values across the desired mass range. This can be done using an external calibrant before the sample analysis or an internal calibrant mixed with the sample.

  • Sample Infusion and Ionization:

    • Introduce the sample solution into the mass spectrometer's ion source, typically using electrospray ionization (ESI). The sample can be directly infused or introduced via a liquid chromatography (LC) system.

    • ESI uses a high voltage to create a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions in the gas phase.

  • Mass Analysis:

    • The ions are then transferred into the mass analyzer (e.g., TOF or Orbitrap).

    • The analyzer separates the ions based on their m/z ratio with high resolution, allowing for the accurate determination of their masses.

  • Data Acquisition and Processing:

    • Acquire the mass spectrum of the sample.

    • Process the data using the instrument's software to determine the accurate m/z of the ion corresponding to 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.

    • The software can then be used to calculate the elemental composition that best fits the measured accurate mass within a specified mass tolerance (e.g., < 5 ppm).

Visualizing the HRMS Workflow

The following diagram illustrates the key steps in determining the elemental composition of a small molecule using high-resolution mass spectrometry.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_instrument Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Pure Compound Dissolution Dissolve in Solvent (+/- Acid) Sample->Dissolution Ionization Electrospray Ionization (ESI) Dissolution->Ionization Infusion/LC MassAnalyzer High-Resolution Mass Analyzer (e.g., TOF) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector RawData Acquire Mass Spectrum Detector->RawData Processing Data Processing RawData->Processing ElementalComp Elemental Composition Determination Processing->ElementalComp FinalResult Confirmed Elemental Formula ElementalComp->FinalResult < 5 ppm mass accuracy

References

A Comparative Guide to Formylation Reagents for N-Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group onto the pyrrole ring is a critical transformation in synthetic chemistry, providing a versatile handle for further functionalization in the development of pharmaceuticals and other advanced materials. This guide offers a comparative analysis of common formylation reagents for N-substituted pyrroles, supported by experimental data to aid in the selection of the most suitable method for a given synthetic challenge.

Performance Comparison of Formylation Reagents

The choice of formylation reagent for N-substituted pyrroles is dictated by factors such as substrate reactivity, desired regioselectivity, and reaction conditions. The Vilsmeier-Haack, Rieche, and Duff reactions are among the most established methods.

The Vilsmeier-Haack reaction is the most widely employed method for the formylation of electron-rich pyrroles, typically affording the 2-formyl product in good to excellent yields.[1][2][3] The reagent, a chloroiminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[4][5] This method is generally scalable and efficient for a variety of N-substituted pyrroles.[2][6] The reactivity of the pyrrole substrate is influenced by the nature of the N-substituent; electron-donating groups enhance reactivity.[6] Steric hindrance from bulky N-substituents can influence the regioselectivity, potentially leading to formylation at the C3 position.[7]

The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄).[8][9] This method is also effective for electron-rich aromatic compounds.[8][9] While less common than the Vilsmeier-Haack reaction for pyrrole formylation, it presents a viable alternative.

The Duff reaction , which employs hexamethylenetetramine (HMTA) in an acidic medium, is generally less efficient for the formylation of simple N-substituted pyrroles and is more commonly applied to highly activated substrates like phenols.[10][11] The reaction often results in lower yields compared to the Vilsmeier-Haack or Rieche methods.[11]

Below is a summary of reported yields for the formylation of various N-substituted pyrroles and related heterocycles using different reagents. Direct comparison on identical substrates is limited in the literature, but the data provides valuable insights into the general efficacy of each method.

SubstrateReagent/ReactionProductYield (%)Reference
N-Benzyl-1,2,3,4-tetrahydrocarbazolePOCl₃/DMF (Vilsmeier-Haack)9-Benzyl-1,2,3,4-tetrahydrocarbazole-1-carbaldehydeVery Good[12]
N(21),N(22)-dimethyl-5,10,15-tritolylcorrolePOCl₃/DMF (Vilsmeier-Haack)Mono-formylated product-[6]
2,4-DimethylpyrrolePOCl₃/DMF (Vilsmeier-Haack)3,5-Dimethyl-1H-pyrrole-2-carbaldehyde38[13]
Substituted PyrroleMicrowave-assisted POCl₃/DMF (Vilsmeier-Haack)Pyrrole carbaldehyde derivativesGood to Excellent[2]
1-VinylpyrrolesDMF/Oxalyl chloride1-Vinylpyrrole-2-carbaldehydesGood[14]
PhenolsDichloromethyl methyl ether/TiCl₄ (Rieche)o-HydroxybenzaldehydesGood to Excellent[15][16]
3,5-di-tert-butylphenolHexamethylenetetramine (Duff)3,5-di-tert-butylsalicylaldehyde-[10]

Experimental Protocols

Detailed methodologies for the key formylation reactions are provided below.

Vilsmeier-Haack Formylation of N-Substituted Pyrroles

This protocol is a general procedure and may require optimization for specific substrates.

1. Reagent Preparation (Vilsmeier Reagent): In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, cool N,N-dimethylformamide (DMF, 1.2 equivalents) to 0 °C in an ice bath. Under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise with vigorous stirring. The Vilsmeier reagent is formed in situ and should be used immediately.[1]

2. Formylation Reaction: Dissolve the N-substituted pyrrole (1.0 equivalent) in a suitable solvent (e.g., DMF or dichloromethane). Cool the solution to 0 °C. Add the freshly prepared Vilsmeier reagent dropwise to the pyrrole solution while maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a period of time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[6]

3. Work-up and Purification: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate or sodium acetate to hydrolyze the intermediate iminium salt.[6] Stir until gas evolution ceases. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.[13]

Rieche Formylation of Electron-Rich Aromatics

This protocol is generalized for electron-rich aromatic compounds and can be adapted for N-substituted pyrroles.

1. Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet, dissolve the N-substituted pyrrole (1.0 equivalent) in dry dichloromethane (DCM). Cool the solution to 0 °C in an ice-water bath.

2. Addition of Reagents: Slowly add titanium tetrachloride (TiCl₄, 2.2 equivalents) to the cooled solution. Stir the mixture for 5-10 minutes. Subsequently, add dichloromethyl methyl ether (1.1 equivalents) dropwise.[16]

3. Reaction and Work-up: Stir the reaction mixture at 0 °C for a specified time (e.g., 3 hours), monitoring by TLC.[16] Quench the reaction by slowly adding it to ice-water. Extract the mixture with DCM. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

4. Purification: Purify the crude product by silica gel flash chromatography.[16]

Duff Reaction for Phenols

This reaction is primarily for phenols but is included for comparative purposes.

1. Reaction Mixture: In a round-bottom flask, combine the phenol derivative, hexamethylenetetramine, and an acidic solvent such as trifluoroacetic acid or a mixture of acetic acid and glycerol.[11]

2. Heating and Hydrolysis: Heat the reaction mixture under reflux for several hours. After cooling, hydrolyze the intermediate by adding water and heating.

3. Work-up and Purification: Neutralize the reaction mixture with a base (e.g., sodium carbonate) and extract the product with an organic solvent. Purify the product by recrystallization or column chromatography.

Visualizing the Chemistry

Diagrams illustrating the reaction mechanisms and a general experimental workflow are provided below to enhance understanding.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation cluster_hydrolysis Hydrolysis DMF DMF Adduct Intermediate Adduct DMF->Adduct Attack on P POCl3 POCl₃ POCl3->Adduct Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier_Reagent Cl⁻ elimination Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex Pyrrole N-Substituted Pyrrole Pyrrole->Sigma_Complex Electrophilic Attack Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt -H⁺ Product 2-Formyl-N-Substituted Pyrrole Iminium_Salt->Product H2O H₂O (workup) H2O->Product

Caption: Mechanism of the Vilsmeier-Haack formylation of an N-substituted pyrrole.

Rieche_Formylation_Mechanism cluster_electrophile Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution DCMME Cl₂CHOMe Electrophile [ClCHOMe]⁺TiCl₅⁻ DCMME->Electrophile TiCl4 TiCl₄ TiCl4->Electrophile Intermediate Intermediate Electrophile->Intermediate Pyrrole N-Substituted Pyrrole Pyrrole->Intermediate Attack Hydrolysis Hydrolysis Intermediate->Hydrolysis Product 2-Formyl-N-Substituted Pyrrole Hydrolysis->Product

Caption: Simplified mechanism of the Rieche formylation.

Experimental_Workflow start Start reagent_prep Prepare Formylating Reagent (e.g., Vilsmeier Reagent) start->reagent_prep reaction Formylation Reaction: Add reagent to N-substituted pyrrole solution reagent_prep->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Aqueous Work-up & Hydrolysis monitoring->workup Reaction Complete extraction Extraction with Organic Solvent workup->extraction drying Drying and Solvent Removal extraction->drying purification Purification (Column Chromatography/Distillation) drying->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: General experimental workflow for the formylation of N-substituted pyrroles.

References

A Comparative Guide to Vilsmeier-Haack and Rieche Formylation of Pyrroles for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the formylation of pyrroles is a critical step in the synthesis of a vast array of pharmaceuticals and functional materials. The introduction of a formyl group provides a versatile handle for further molecular elaboration. Among the various formylation methods, the Vilsmeier-Haack and Rieche reactions are two of the most prominent. This guide offers an objective, data-driven comparison of these two methods, complete with experimental protocols and mechanistic diagrams to aid in reaction selection and optimization.

Executive Summary

The Vilsmeier-Haack reaction is a widely used, mild, and efficient method for the formylation of electron-rich pyrroles, typically affording high yields of the α-formylated product. Its regioselectivity can be tuned by the steric bulk of either the pyrrole substituents or the formylating reagent. The Rieche formylation, employing a dichloromethyl alkyl ether and a Lewis acid, offers an alternative route that can provide excellent yields, particularly for specific substrates like pyrrole-2-carboxylates, where it can offer complementary regioselectivity to the Vilsmeier-Haack reaction. The choice between the two methods will largely depend on the specific pyrrole substrate, the desired regioselectivity, and the reaction conditions available.

Data Presentation: Performance Comparison

The following tables summarize the performance of the Vilsmeier-Haack and Rieche formylations on various pyrrole substrates, with a focus on yield and regioselectivity.

Table 1: Formylation of 1-Substituted Pyrroles via Vilsmeier-Haack Reaction
1-Substituent Reagents Yield (%) α:β Ratio
HPOCl₃, DMFHighPredominantly α
MethylPOCl₃, DMF95>99:1
EthylPOCl₃, DMF9449:1
IsopropylPOCl₃, DMF929:1
tert-ButylPOCl₃, DMF851:1.5
PhenylPOCl₃, DMF939:1

Data compiled from various sources, highlighting the influence of steric hindrance of the N-substituent on the regioselectivity.[1][2]

Table 2: Comparative Formylation of Methyl 1H-pyrrole-2-carboxylate
Method Formylating Agent Lewis Acid/Activator Product(s) Yield (%)
Vilsmeier-HaackDMFPOCl₃5-formyl81
RiecheDichloromethyl propyl etherSnCl₄4-formyl99
RiecheDichloromethyl butyl etherSnCl₄4-formyl99

This data from a direct comparative study demonstrates the complementary regioselectivity of the two methods for this specific substrate.[3]

Reaction Mechanisms and Workflows

The distinct mechanisms of the Vilsmeier-Haack and Rieche formylations are key to understanding their reactivity and selectivity.

Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from a substituted amide (like DMF) and an activating agent (like POCl₃).[4][5] This reagent is then attacked by the electron-rich pyrrole ring.

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Intermediate Vilsmeier_reagent->Intermediate Pyrrole Pyrrole Pyrrole->Intermediate Electrophilic attack Aldehyde Formylpyrrole Intermediate->Aldehyde Hydrolysis H2O H₂O (workup) H2O->Aldehyde

Vilsmeier-Haack Reaction Pathway.
Rieche Formylation Mechanism

The Rieche formylation involves the activation of a dichloromethyl alkyl ether by a Lewis acid, generating a highly electrophilic species that is then attacked by the aromatic substrate.[6]

Rieche_Formylation Dichloromethyl_ether Dichloromethyl Alkyl Ether Electrophile Electrophilic Intermediate Dichloromethyl_ether->Electrophile + Lewis Acid Lewis_acid Lewis Acid (e.g., TiCl₄) Lewis_acid->Electrophile Intermediate Adduct Electrophile->Intermediate Pyrrole Pyrrole Pyrrole->Intermediate Electrophilic attack Aldehyde Formylpyrrole Intermediate->Aldehyde Hydrolysis H2O H₂O (workup) H2O->Aldehyde

Rieche Formylation Pathway.
Experimental Workflow Comparison

The following diagram illustrates a generalized experimental workflow for both formylation methods.

Experimental_Workflow cluster_VH Vilsmeier-Haack cluster_Rieche Rieche Formylation VH_Reagent_Prep 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) VH_Pyrrole_Add 2. Add Pyrrole solution (maintain low temp.) VH_Reagent_Prep->VH_Pyrrole_Add VH_Reaction 3. Reaction (Stir at RT or heat) VH_Pyrrole_Add->VH_Reaction VH_Workup 4. Aqueous Workup (Hydrolysis) VH_Reaction->VH_Workup VH_Purification 5. Extraction and Purification VH_Workup->VH_Purification R_Pyrrole_LA 1. Dissolve Pyrrole and add Lewis Acid (e.g., TiCl₄) R_Reagent_Add 2. Add Dichloromethyl Alkyl Ether R_Pyrrole_LA->R_Reagent_Add R_Reaction 3. Reaction (Stir at specified temp.) R_Reagent_Add->R_Reaction R_Workup 4. Quench and Aqueous Workup R_Reaction->R_Workup R_Purification 5. Extraction and Purification R_Workup->R_Purification

Generalized Experimental Workflows.

Detailed Experimental Protocols

Vilsmeier-Haack Formylation of N-Methylpyrrole

Materials:

  • N-Methylpyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator.

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, place anhydrous DMF (3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.1 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve N-methylpyrrole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-formyl-1-methylpyrrole.

Rieche Formylation of Methyl 1H-pyrrole-2-carboxylate

Materials:

  • Methyl 1H-pyrrole-2-carboxylate

  • Dichloromethyl propyl ether

  • Tin(IV) chloride (SnCl₄)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator.

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, dissolve methyl 1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add SnCl₄ (2 equivalents) dropwise to the solution with stirring.

  • After stirring for 10 minutes, add dichloromethyl propyl ether (1.5 equivalents) dropwise.

  • Stir the reaction mixture at 0 °C for 2 hours, monitoring the progress by TLC.

  • Carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 4-formyl-1H-pyrrole-2-carboxylate.[3]

Conclusion

Both the Vilsmeier-Haack and Rieche formylation reactions are powerful tools for the synthesis of formylpyrroles. The Vilsmeier-Haack reaction is generally the more versatile and widely used method, offering good to excellent yields for a broad range of pyrrole substrates with predictable α-selectivity that can be modulated by steric factors. The Rieche formylation, while less common, can provide access to different regioisomers, as demonstrated in the case of pyrrole-2-carboxylates, and can proceed in nearly quantitative yields. The choice of method should be guided by the specific substrate, the desired regiochemical outcome, and consideration of the reagents and reaction conditions. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.

References

The Biological Versatility of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dimethyl-1H-pyrrole-2-carbaldehyde scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of a wide array of biologically active compounds. Its derivatives have demonstrated significant potential across various therapeutic areas, including antimicrobial, antifungal, anticancer, and anti-inflammatory applications. This guide provides a comprehensive comparison of the biological activities of these derivatives, supported by experimental data and detailed protocols to aid in future research and development.

Antimicrobial and Antifungal Activities

Derivatives of 3,4-dimethyl-1H-pyrrole-2-carbaldehyde, particularly carboxamides and carbohydrazides, have exhibited potent activity against a range of bacterial and fungal pathogens.

Comparative Efficacy of 3,4-Dimethyl-1H-pyrrole-2-carboxamide and Carbohydrazide Derivatives

A study on substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides and carbohydrazides revealed significant antimicrobial and antifungal properties. The minimum inhibitory concentration (MIC) values for several of these compounds are summarized below, highlighting their efficacy against various microbial strains.

Compound IDDerivative TypeTest OrganismMIC (mg/mL)
5f CarbohydrazideBroad Spectrum Antibacterial0.039[1]
5h CarbohydrazideAspergillus fumigatus0.039[1]
5i CarbohydrazideAspergillus fumigatus0.039[1]
5j CarbohydrazideAspergillus fumigatus0.039[1]

Key Findings:

  • Carbohydrazide derivatives, particularly compounds 5h, 5i, and 5j , demonstrated the most potent antifungal activity against Aspergillus fumigatus.[1]

  • Compound 5f , a carbohydrazide with a 2,6-dichloro substitution on the phenyl ring, emerged as a highly active broad-spectrum antibacterial agent.[1]

Mechanism of Antifungal Action: Inhibition of Sterol 14α-demethylase

Molecular docking studies have elucidated the likely mechanism behind the antifungal activity of these derivatives. The compounds are proposed to inhibit sterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway. By binding to the active site of this enzyme, the derivatives disrupt the fungal cell membrane integrity, leading to cell death. This targeted action suggests a favorable safety profile, as it may avoid the deleterious side effects associated with compounds that interact directly with the heme iron of the enzyme.[1]

Sterol_Demetylase_Inhibition cluster_fungus Fungal Cell Lanosterol Lanosterol CYP51 Sterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane CYP51->Ergosterol Catalyzes Derivative 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde Derivative Derivative->CYP51 Inhibits

Caption: Inhibition of Fungal Sterol 14α-demethylase.

Anticancer Activity

Pyrrole derivatives have shown considerable promise as anticancer agents, with various substituted analogues exhibiting cytotoxicity against several cancer cell lines.

Cytotoxicity of Pyrrole Derivatives

While specific data for a broad range of 3,4-dimethyl-1H-pyrrole-2-carbaldehyde derivatives is still emerging, studies on related pyrrole structures provide valuable insights into their anticancer potential. For instance, a series of 2,4-dimethylpyrrole derivatives have been evaluated for their cytotoxic effects.

Compound ClassCancer Cell LineActivity (IC50)
Pyrrolo-imidazole derivativesPancreatic Cancer0.062 µM
Pyrrolo-imidazole derivativesProstate Cancer (A549, PC-3)Less effective than against pancreatic cancer

Note: The specific substitutions on the pyrrole ring play a crucial role in determining the anticancer potency. For example, the presence or absence of a p-chloro atom on a phenyl moiety can significantly impact activity.

Potential Mechanism of Action: NF-κB Pathway Inhibition

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of cellular processes involved in inflammation and cancer, such as cell proliferation, survival, and angiogenesis. Dysregulation of this pathway is a hallmark of many cancers.[1][2][3][4][5] The anti-inflammatory properties of some pyrrole derivatives suggest that they may exert their anticancer effects through the modulation of the NF-κB pathway. Inhibition of NF-κB can lead to the suppression of pro-inflammatory gene expression and a reduction in tumor growth and metastasis.

NFkB_Pathway_Inhibition cluster_cell Cancer Cell cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory & Pro-survival Genes Nucleus->Genes Activates Transcription Response Cancer Progression Genes->Response Derivative 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde Derivative Derivative->IKK Inhibits?

Caption: Potential Inhibition of the NF-κB Signaling Pathway.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrrole derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Cyclooxygenase (COX) Inhibition

Certain pyrrole derivatives have been shown to inhibit both COX-1 and COX-2 enzymes. The inhibitory concentration (IC50) values for some of these compounds are presented below.

Compound ClassEnzymeActivity (IC50)
N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dionesCOX-1Comparable to meloxicam[6]
N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dionesCOX-2Potentially higher than meloxicam[6]

Note: The specific substitutions on the pyrrole-based structure significantly influence the inhibitory activity and selectivity towards COX-1 and COX-2.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Test compounds

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.[7]

Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of COX enzymes.

Materials:

  • Recombinant human COX-1 or COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Test compounds

  • Assay buffer

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare a reaction mixture containing the COX enzyme, fluorometric probe, and assay buffer.

  • Add the test compound at various concentrations to the wells of the microplate.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence intensity over time using a microplate reader.

  • The rate of the reaction is determined from the linear phase of the fluorescence curve.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[8][9]

References

Unlocking the Potential of Pyrrole-2-Carboxamides: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted pyrrole-2-carboxamides across various therapeutic targets, supported by experimental data. Our aim is to furnish researchers with the insights needed to guide the rational design of novel and potent drug candidates.

Comparative Analysis of Biological Activities

The biological activity of pyrrole-2-carboxamide derivatives is profoundly influenced by the nature and position of substituents on the pyrrole ring and the carboxamide nitrogen. Below, we compare the SAR of this scaffold against key biological targets.

Antimycobacterial Activity

Recent research has highlighted the potential of pyrrole-2-carboxamides as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acid biosynthesis in Mycobacterium tuberculosis. This makes them promising candidates for new anti-tuberculosis drugs.

Key SAR Insights:

  • Carboxamide Substituent (R1): Bulky, lipophilic groups are critical for high potency. A significant increase in activity is observed when moving from smaller groups to larger ones like adamantyl.[1][2] Aromatic or secondary amine groups at this position lead to a loss of activity.[1][2]

  • Pyrrole Ring Substituent (R2): Phenyl and pyridyl groups with electron-withdrawing substituents attached to the pyrrole ring enhance anti-TB activity.[1][3] For instance, compounds with a fluorophenyl moiety exhibit potent activity.[1][2]

  • Pyrrole and Amide N-H Bonds: The hydrogens on both the pyrrole nitrogen and the carboxamide nitrogen are crucial for activity. Methylation of either of these positions leads to a significant reduction or complete loss of potency, suggesting their involvement in key hydrogen bonding interactions with the target enzyme.[1][2]

Compound Ref.R1 SubstituentR2 SubstituentMIC (µg/mL) vs. M. tuberculosis H37RvCytotoxicity (IC50, µg/mL)
1 Cyclohexyl4-Fluorophenyl< 0.016> 64
5 Adamantyl4-Fluorophenyl< 0.016> 64
6 Methyl4-Fluorophenyl> 32> 64
12 Adamantyl4-Fluorophenyl (N-Me on pyrrole)3.7> 64
13 Adamantyl4-Fluorophenyl (N-Me on pyrrole & amide)> 32> 64
19 Adamantyl4-(Trifluoromethyl)phenyl0.25> 64
Kinase Inhibition

Pyrrole-2-carboxamides have been identified as potent inhibitors of various protein kinases, playing a role in cell signaling and proliferation. This makes them attractive scaffolds for the development of anti-cancer and anti-inflammatory agents.

p38α MAP Kinase Inhibition:

A novel series of pyrrole-2-carboxamides was discovered as p38α inhibitors through virtual screening.[4] The initial optimization focused on balancing activity, selectivity, and drug-like properties.

Janus Kinase 2 (JAK2) Inhibition:

A screening hit was deconstructed for SAR analysis, leading to the identification of potent and orally bioavailable JAK2 inhibitors.[5] These compounds have shown promise in preclinical models of myeloproliferative disorders.[5]

Antibacterial Activity

Beyond their antimycobacterial effects, pyrrole-2-carboxamides have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

Key SAR Insights:

  • Modifications of the pyrrole and carboxamide moieties have led to compounds with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[6][7][8]

  • For instance, certain 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide derivatives have shown significant activity against strains like Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa.[8]

Compound Ref.R-group on CarboxamideMIC (µg/mL) vs. K. pneumoniaeMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosa
4i 4-Nitrophenyl1.021.563.56
4a Phenyl>50>50>50
4c 4-Chlorophenyl6.256.3512.5

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approaches used to evaluate these compounds, the following diagrams illustrate a key signaling pathway and a general workflow for identifying and characterizing novel inhibitors.

MmpL3_Inhibition_Pathway cluster_cell_wall Mycobacterial Cell Wall Synthesis Mycolic_Acid_Precursors Mycolic Acid Precursors MmpL3_Transporter MmpL3 Transporter Mycolic_Acid_Precursors->MmpL3_Transporter Transport Cell_Wall_Assembly Cell Wall Assembly MmpL3_Transporter->Cell_Wall_Assembly Delivery Pyrrole_2_Carboxamide Pyrrole-2-Carboxamide Inhibitor Pyrrole_2_Carboxamide->MmpL3_Transporter Inhibition

Caption: Inhibition of Mycolic Acid Transport by Pyrrole-2-Carboxamides.

Drug_Discovery_Workflow Library_Screening Compound Library Screening (Virtual or High-Throughput) Hit_Identification Hit Identification Library_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization (ADME/Tox Properties) SAR_Studies->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Caption: General Workflow for Inhibitor Discovery and Optimization.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are summaries of key experimental protocols cited in the literature.

Antimycobacterial Susceptibility Testing

The antimycobacterial activity of the synthesized pyrrole-2-carboxamides is typically determined by measuring the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv. A common method is the Microplate Alamar Blue Assay (MABA).

Protocol:

  • Two-fold serial dilutions of the test compounds are prepared in 7H9 broth supplemented with OADC in a 96-well microplate.

  • A culture of M. tuberculosis H37Rv in the mid-log phase is diluted and added to each well.

  • The plates are incubated at 37 °C for 5-7 days.

  • A mixture of Alamar Blue and Tween 80 is added to each well, and the plates are re-incubated for 24 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink, indicating inhibition of bacterial growth.

In Vitro Kinase Inhibition Assay

The inhibitory activity against protein kinases such as p38α MAP kinase or JAK2 is often assessed using a biochemical assay that measures the phosphorylation of a substrate.

Protocol:

  • The kinase, a specific peptide substrate, and ATP are combined in a reaction buffer.

  • The test compound, at various concentrations, is added to the reaction mixture.

  • The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (with [γ-32P]ATP), fluorescence polarization, or an antibody-based detection system (e.g., ELISA).

  • The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Cytotoxicity Assay

To assess the selectivity of the compounds, their cytotoxicity against mammalian cell lines (e.g., Vero, HepG2) is determined. The MTT or MTS assay is commonly used.

Protocol:

  • Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • The MTT or MTS reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.

  • The absorbance of the formazan product is measured using a microplate reader.

  • The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined.

This guide provides a snapshot of the exciting and rapidly evolving field of pyrrole-2-carboxamide research. The diverse biological activities and well-defined structure-activity relationships make this scaffold a highly promising starting point for the development of next-generation therapeutics. Continued exploration and optimization of these compounds hold the potential to address significant unmet medical needs.

References

A Comparative Guide to Alternative Methods for Pyrrole Formylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of a formyl group onto a pyrrole ring is a critical transformation in the synthesis of a vast array of bioactive molecules and functional materials. While the Vilsmeier-Haack reaction is a widely employed and versatile method, a number of alternative approaches exist, each with its own distinct advantages, disadvantages, and substrate scope. This guide provides an objective comparison of key alternative methods to the Vilsmeier-Haack reaction for pyrrole formylation, supported by experimental data and detailed protocols.

Comparison of Alternative Formylation Methods for Pyrroles

The following table summarizes the key features of various alternative methods for pyrrole formylation, providing a direct comparison of their reagents, typical conditions, yields, and notable advantages or disadvantages.

ReactionReagentsTypical ConditionsYieldAdvantagesDisadvantages
Gattermann Reaction HCN, HCl, Lewis Acid (e.g., AlCl₃)Anhydrous, low temperatureModerate to GoodApplicable to electron-rich heterocycles.Highly toxic and gaseous HCN, strong Lewis acids.
Reimer-Tiemann Reaction CHCl₃, strong base (e.g., NaOH)Biphasic, heatingLow to ModerateInexpensive reagents.Often leads to ring expansion (Ciamician-Dennstedt rearrangement) in pyrroles, forming 3-chloropyridines; low yields of formylated product.[1][2][3][4]
Duff Reaction Hexamethylenetetramine (HMTA), acid (e.g., TFA)HeatingLow to ModerateAvoids highly toxic reagents.Generally inefficient with low yields; primarily used for phenols.[5][6][7]
Formylation with Dichloromethyl Alkyl Ethers Cl₂CHOR, Lewis Acid (e.g., TiCl₄, SnCl₄)Anhydrous, low temperatureGood to ExcellentHigh yields, especially for substituted pyrroles; regioselective.[8][9]Requires preparation of the dichloromethyl alkyl ether reagent.
Organolithium Formylation Organolithium reagent (e.g., n-BuLi), DMF or Ethyl FormateAnhydrous, very low temperature (-78 °C)GoodHigh regioselectivity based on the position of lithiation; good yields.Requires strictly anhydrous conditions and very low temperatures; sensitive to functional groups.
Formylation with Triethyl Orthoformate HC(OEt)₃, Trifluoroacetic Acid (TFA)Mild conditionsGoodImproved and milder method, particularly for dipyrromethanes.Primarily demonstrated for specific pyrrole systems like dipyrromethanes.
Catalytic Formylation (Iron-Catalyzed) Formaldehyde, Aqueous Ammonia, FeCl₃Heating, air as oxidantModerate to GoodEnvironmentally benign (iron catalyst, air as oxidant).Primarily developed for indoles; applicability to a broad range of pyrroles needs further investigation.[10]

Reaction Mechanisms and Workflows

The following diagrams illustrate the generalized mechanisms or workflows for the discussed formylation methods.

Gattermann_Reaction Pyrrole Pyrrole Sigma_Complex Sigma Complex Pyrrole->Sigma_Complex Electrophilic Attack HCN_HCl HCN + HCl + AlCl₃ Iminium_Intermediate Formimidoyl Chloride Intermediate [HC(Cl)=NH₂]⁺AlCl₄⁻ HCN_HCl->Iminium_Intermediate Iminium_Intermediate->Sigma_Complex Aldimine Aldimine Intermediate Sigma_Complex->Aldimine Deprotonation Formylpyrrole Formylpyrrole Aldimine->Formylpyrrole Hydrolysis

Gattermann Reaction Mechanism

Reimer_Tiemann_Reaction Pyrrole Pyrrole Cyclopropane_Intermediate Dichlorocyclopropane Intermediate Pyrrole->Cyclopropane_Intermediate CHCl3_NaOH CHCl₃ + NaOH Dichlorocarbene :CCl₂ CHCl3_NaOH->Dichlorocarbene Dichlorocarbene->Cyclopropane_Intermediate Ring_Expansion Ciamician-Dennstedt Rearrangement Cyclopropane_Intermediate->Ring_Expansion Formylpyrrole Formylpyrrole (minor) Cyclopropane_Intermediate->Formylpyrrole Hydrolysis Chloropyridine 3-Chloropyridine Ring_Expansion->Chloropyridine

Reimer-Tiemann Reaction on Pyrrole

Duff_Reaction Pyrrole Pyrrole Aminomethyl_Intermediate Aminomethyl Intermediate Pyrrole->Aminomethyl_Intermediate HMTA_Acid HMTA + Acid Iminium_Ion Iminium Ion Electrophile HMTA_Acid->Iminium_Ion Iminium_Ion->Aminomethyl_Intermediate Iminium_Intermediate Iminium Intermediate Aminomethyl_Intermediate->Iminium_Intermediate Oxidation Formylpyrrole Formylpyrrole Iminium_Intermediate->Formylpyrrole Hydrolysis

Duff Reaction Mechanism

Dichloromethyl_Ether_Formylation Pyrrole Pyrrole Sigma_Complex Sigma Complex Pyrrole->Sigma_Complex Dichloromethyl_Ether Cl₂CHOR + TiCl₄ Electrophile Electrophilic Formylating Species Dichloromethyl_Ether->Electrophile Electrophile->Sigma_Complex Intermediate Intermediate Sigma_Complex->Intermediate Elimination Formylpyrrole Formylpyrrole Intermediate->Formylpyrrole Hydrolysis

Formylation with Dichloromethyl Alkyl Ether

Organolithium_Formylation N_Protected_Pyrrole N-Protected Pyrrole Lithiated_Pyrrole Lithiated Pyrrole N_Protected_Pyrrole->Lithiated_Pyrrole nBuLi n-BuLi, -78 °C nBuLi->Lithiated_Pyrrole Tetrahedral_Intermediate Tetrahedral Intermediate Lithiated_Pyrrole->Tetrahedral_Intermediate DMF DMF DMF->Tetrahedral_Intermediate Formylpyrrole Formylpyrrole Tetrahedral_Intermediate->Formylpyrrole Aqueous Workup

Organolithium Formylation Workflow

Detailed Experimental Protocols

1. Gattermann Formylation of 2,3,5-Trimethylpyrrole

This protocol is adapted from the literature for the formylation of an activated pyrrole.[11]

  • Reagents: 2,3,5-Trimethylpyrrole, Zinc Cyanide (Zn(CN)₂), Anhydrous Ether, Dry HCl gas.

  • Procedure:

    • A solution of 2,3,5-trimethylpyrrole in anhydrous ether is cooled in an ice-salt bath.

    • An equimolar amount of zinc cyanide is added to the solution.

    • A stream of dry hydrogen chloride gas is passed through the stirred mixture for 1-2 hours, maintaining the low temperature.

    • The reaction mixture is stirred for an additional hour at low temperature and then allowed to stand overnight at room temperature.

    • The resulting aldimine hydrochloride precipitate is filtered, washed with anhydrous ether, and then hydrolyzed by boiling with water for 15 minutes.

    • The product, 2,4,5-trimethylpyrrole-3-carboxaldehyde, is isolated by filtration or extraction and purified by recrystallization.

  • Reported Yield: 67%[11]

2. Formylation of Ethyl 1H-Pyrrole-2-carboxylate with Dichloromethyl Propyl Ether

This method provides a highly regioselective and high-yielding alternative to the Vilsmeier-Haack reaction for certain pyrrole substrates.[12]

  • Reagents: Ethyl 1H-pyrrole-2-carboxylate, Dichloromethyl propyl ether, Titanium tetrachloride (TiCl₄), Dichloromethane (DCM).

  • Procedure:

    • To a solution of ethyl 1H-pyrrole-2-carboxylate in dry dichloromethane at 0 °C under an inert atmosphere, add titanium tetrachloride (1.1 equivalents) dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add dichloromethyl propyl ether (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Carefully quench the reaction by pouring it into a mixture of ice and saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired formylated pyrrole.

  • Reported Yield: Nearly quantitative yields for the 4-formyl and 5-formyl derivatives are reported, depending on the specific substrate and conditions.[12][13]

3. Formylation of N-Boc-3-bromopyrrole via Lithiation

This procedure demonstrates a regioselective formylation at the C2 position of a protected and substituted pyrrole.

  • Reagents: N-Boc-3-bromopyrrole, Lithium diisopropylamide (LDA), Ethyl formate, Tetrahydrofuran (THF).

  • Procedure:

    • Prepare a solution of LDA in dry THF at -78 °C under an inert atmosphere.

    • Add a solution of N-Boc-3-bromopyrrole in dry THF dropwise to the LDA solution at -78 °C.

    • Stir the reaction mixture at -75 °C for 1 hour to ensure complete lithiation.

    • Add ethyl formate (1.5 equivalents) dropwise to the reaction mixture at -78 °C.

    • Stir the reaction at -78 °C for 2 hours.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the C2-formylpyrrole.

  • Reported Yield: Good yields are generally obtained.

4. Formylation of Dipyrromethanes with Triethyl Orthoformate and TFA

This is an improved method for the formylation of dipyrromethanes, which are important precursors in porphyrin synthesis.[9]

  • Reagents: 5-Carboxy-5'-methyldipyrromethane, Trifluoroacetic acid (TFA), Triethyl orthoformate.

  • Procedure:

    • Treat the 5-carboxy-5'-methyldipyrromethane with trifluoroacetic acid briefly to effect decarboxylation.

    • Quench the trifluoroacetic acid solution and isolate the decarboxylated dipyrromethane.

    • Dissolve the isolated dipyrromethane in a suitable solvent and treat with triethyl orthoformate.

    • Monitor the reaction by TLC until completion.

    • Work up the reaction mixture by neutralization and extraction.

    • Purify the resulting formylated dipyrromethane by chromatography or recrystallization.

  • Reported Yield: This improved procedure is reported to give higher and more consistent yields compared to the modified Vilsmeier-Haack procedure for these substrates.[9]

Conclusion

While the Vilsmeier-Haack reaction remains a powerful and versatile tool for pyrrole formylation, a comprehensive understanding of the available alternative methods is crucial for the modern synthetic chemist. The choice of the optimal formylation strategy depends on a careful consideration of the substrate's electronic and steric properties, the desired regioselectivity, the tolerance of functional groups, and practical considerations such as the toxicity of reagents and scalability. The Gattermann and Duff reactions offer classical alternatives, though often with significant drawbacks. More modern approaches, such as formylation with dichloromethyl alkyl ethers and organolithium reagents, provide excellent yields and regioselectivity for specific applications. The development of catalytic methods further promises more environmentally benign and efficient routes to these valuable building blocks. This guide provides a foundation for researchers to make informed decisions when designing synthetic routes toward functionalized pyrrole derivatives.

References

A Comparative Guide to the Formylation of Pyrroles: Catalytic vs. Stoichiometric Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the introduction of a formyl group onto a pyrrole ring is a critical transformation, providing a versatile handle for further synthetic manipulations. This guide offers an objective comparison between classical stoichiometric methods and modern catalytic approaches for pyrrole formylation, supported by experimental data and detailed protocols.

The formylation of pyrroles, a key step in the synthesis of many pharmaceuticals and functional materials, has traditionally been accomplished using stoichiometric reagents. However, the principles of green chemistry have driven the development of more sustainable catalytic methods. This guide delves into the performance of both approaches, focusing on reaction conditions, yields, regioselectivity, and substrate scope.

At a Glance: Stoichiometric vs. Catalytic Formylation

FeatureStoichiometric Methods (e.g., Vilsmeier-Haack)Catalytic Methods
Reagent Loading Stoichiometric or excessCatalytic
Waste Generation High (stoichiometric amounts of byproducts)Low
Reaction Conditions Often harsh (e.g., strong acids, high temperatures)Generally milder
Generality & Scope Well-established, broad scope for electron-rich pyrrolesDeveloping, scope can be substrate/catalyst dependent
Cost Reagents can be inexpensive, but waste disposal adds costCatalyst cost can be high, but potential for recycling
Safety Reagents can be hazardous (e.g., POCl₃)Can offer safer alternatives

Stoichiometric Formylation: The Workhorse Methods

Stoichiometric methods are characterized by the use of at least a full equivalent of the formylating agent. The Vilsmeier-Haack and Reimer-Tiemann reactions are the most prominent examples.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most widely used method for the formylation of pyrroles.[1][2][3][4][5] It involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][2] The reaction is generally highly regioselective for the α-position (C2 or C5) of the pyrrole ring due to the electronic stabilization of the intermediate.[2]

Reaction Mechanism (Vilsmeier-Haack):

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 Pyrrole Pyrrole Sigma_complex Sigma Complex (Intermediate) Pyrrole->Sigma_complex + Vilsmeier Reagent Iminium_salt Iminium Salt Sigma_complex->Iminium_salt - H+ Formyl_pyrrole Formylpyrrole Iminium_salt->Formyl_pyrrole + H2O

Vilsmeier-Haack reaction workflow.

Quantitative Data for Vilsmeier-Haack Formylation of Substituted Pyrroles:

SubstrateProduct(s)Ratio (α:β)Total Yield (%)Reference
1-Methylpyrrole2-Formyl-1-methylpyrrole>99:185[6]
1-Phenylpyrrole2-Formyl-1-phenylpyrrole, 3-Formyl-1-phenylpyrrole9:193[6]
1-tert-Butylpyrrole2-Formyl-1-tert-butylpyrrole, 3-Formyl-1-tert-butylpyrrole1.5:175[6]

As the data indicates, the regioselectivity is highly influenced by the steric bulk of the N-substituent. Larger substituents can hinder attack at the α-position, leading to a higher proportion of the β-formylated product.[6]

Reimer-Tiemann Reaction

While classically used for the ortho-formylation of phenols, the Reimer-Tiemann reaction can be applied to electron-rich heterocycles like pyrrole.[7][8][9][10][11] The reaction typically employs chloroform in a basic aqueous solution. However, for pyrroles, this reaction is often complicated by the Ciamician-Dennstedt rearrangement, which leads to ring-expanded products such as 3-chloropyridine, making it a less reliable method for simple formylation.[7][8][10] Due to low yields of the desired formylated product and the formation of side products, the Reimer-Tiemann reaction is generally not the preferred method for pyrrole formylation.[8]

Reaction Mechanism (Reimer-Tiemann - Side Reaction):

Reimer_Tiemann_Side_Reaction cluster_0 Carbene Formation cluster_1 Reaction with Pyrrole Chloroform Chloroform Dichlorocarbene Dichlorocarbene Chloroform->Dichlorocarbene + Base (-H+) Pyrrole Pyrrole Cyclopropane_intermediate Dichlorocyclopropane Intermediate Pyrrole->Cyclopropane_intermediate + Dichlorocarbene Chloropyridine 3-Chloropyridine (Ring Expansion) Cyclopropane_intermediate->Chloropyridine Rearrangement

Side reaction pathway in the Reimer-Tiemann formylation of pyrrole.

Catalytic Formylation: The Path to Greener Synthesis

Catalytic methods offer a more atom-economical and environmentally benign alternative to stoichiometric approaches. These methods are still under development but show great promise.

Transition Metal-Catalyzed Formylation

Transition metal catalysis for C-H functionalization is a rapidly evolving field. While direct catalytic formylation of pyrroles is not as established as stoichiometric methods, related transformations have been reported. For instance, ruthenium-pincer complexes have been shown to be highly efficient for the N-formylation of various amines using CO₂ and H₂.[12] Although this is N-formylation, it demonstrates the potential of using CO₂ as a C1 source in catalytic transformations.

Cobalt-catalyzed hydrosilylation of carbon dioxide has also been explored, leading to formic acid derivatives which can act as formylating agents.[13][14] While direct application to pyrrole C-H formylation is not yet widespread, these approaches highlight a move towards using sustainable C1 sources.

Organocatalytic Formylation

Organocatalysis provides a metal-free alternative for formylation. A conceptually novel organocatalytic strategy for the formylation of boronic acids using glyoxylic acid has been reported.[15] This method could potentially be adapted for the formylation of pyrrole boronic acid derivatives.

Photocatalytic Formylation

Recent advances in photoredox catalysis have opened new avenues for C-H functionalization. A red-light-mediated C-3 formylation of indoles, a related heterocycle, has been developed using a helical carbenium ion as a photocatalyst.[16] This suggests the potential for developing similar mild, light-driven methods for the formylation of pyrroles.

Experimental Protocols

Vilsmeier-Haack Formylation of 1-Phenylpyrrole

Materials:

  • 1-Phenylpyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (1.2 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Add POCl₃ (1.1 equivalents) dropwise to the DMF via the dropping funnel, maintaining the temperature below 10 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 1-phenylpyrrole (1.0 equivalent) in anhydrous DCM.

  • Add the solution of 1-phenylpyrrole dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the 2-formyl-1-phenylpyrrole and any 3-formyl-1-phenylpyrrole.

Conclusion

Stoichiometric methods, particularly the Vilsmeier-Haack reaction, remain the most reliable and widely used for the formylation of pyrroles, offering high yields and predictable regioselectivity for a broad range of substrates. However, these methods generate significant amounts of waste and can involve hazardous reagents.

Catalytic approaches are emerging as promising green alternatives. While direct catalytic C-H formylation of simple pyrroles is still a developing area, the progress in using sustainable C1 sources like CO₂ and the development of novel catalytic systems for related heterocycles pave the way for future innovations. For researchers and drug development professionals, the choice between stoichiometric and catalytic methods will depend on a balance of factors including substrate scope, desired regioselectivity, cost, and commitment to sustainable chemical practices. As catalytic methods continue to mature, they are poised to become increasingly competitive with their stoichiometric counterparts.

References

A Comparative Computational Analysis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde and Related Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical and Electronic Properties

This guide provides a comparative analysis of the structural, spectroscopic, and electronic properties of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, a versatile heterocyclic building block. Due to the limited availability of direct computational studies on this specific molecule in publicly accessible literature, this guide leverages experimental data and presents a comparative view with structurally similar pyrrole-2-carbaldehyde derivatives. The information herein is intended to support researchers in understanding the key characteristics of this compound and its analogues, which are significant scaffolds in medicinal chemistry and materials science.

Core Compound Data: 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is a substituted pyrrole that serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.[1] Its reactivity is largely dictated by the electron-rich pyrrole ring and the electrophilic aldehyde group.

PropertyValue
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol [1]
CAS Number 19713-89-4[1]
Appearance Not specified in provided results
Melting Point 133 °C

Comparative Analysis of Spectroscopic Data

Spectroscopic analysis is fundamental to the characterization of molecular structures. Below is a comparison of available experimental spectroscopic data for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde and related compounds.

¹H NMR Spectral Data

The ¹H NMR spectrum provides insights into the electronic environment of protons within a molecule. The chemical shifts are influenced by the substituents on the pyrrole ring.

CompoundSolventCHO (s)Pyrrole H-5 (d)Pyrrole H-3/H-4 (m/d)N-H (br s)Other Signals (ppm)Reference
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde DMSO-d₆----2.05 (s, 3H, CH₃), 2.36 (s, 3H, CH₃), 6.70 (s, 1H, pyrrole C⁵-H), 9.21 (s, 1H, CONH - for carboxamide derivative)[2]
Pyrrole-2-carboxaldehyde Acetone-d₆9.577.247.03, 6.3111.41-
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde ------No data available in search results
1-Ethyl-1H-pyrrole-2-carboxaldehyde ------No data available in search results

Note: Direct ¹H NMR data for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde was not fully available in the provided search results. The data presented is for a closely related carboxamide derivative, which provides an indication of the chemical shifts for the methyl and pyrrole protons.

Computational Analysis Workflow

While specific computational data for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is not available, a general workflow for such an analysis provides a roadmap for researchers wishing to conduct their own studies. Density Functional Theory (DFT) is a common method for these calculations.

Computational Analysis Workflow Computational Analysis Workflow for Pyrrole Derivatives cluster_input Input cluster_calculation Quantum Chemical Calculations (DFT) cluster_analysis Data Analysis and Comparison mol_structure Molecular Structure (3,4-Dimethyl-1H-pyrrole-2-carbaldehyde) geometry_opt Geometry Optimization mol_structure->geometry_opt freq_calc Frequency Calculation geometry_opt->freq_calc electronic_prop Electronic Properties (HOMO-LUMO, MEP) geometry_opt->electronic_prop spectroscopic_calc Spectroscopic Prediction (NMR, IR, UV-Vis) geometry_opt->spectroscopic_calc structural_params Structural Parameters (Bond Lengths, Angles) geometry_opt->structural_params vibrational_modes Vibrational Modes freq_calc->vibrational_modes reactivity_desc Reactivity Descriptors (Chemical Hardness, Electrophilicity) electronic_prop->reactivity_desc spectral_comparison Comparison with Experimental Spectra spectroscopic_calc->spectral_comparison

Caption: A general workflow for the computational analysis of pyrrole derivatives.

Experimental and Computational Methodologies

Synthesis

The primary synthetic route to 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is the Vilsmeier-Haack reaction.[1] This involves the formylation of the electron-rich 3,4-dimethyl-1H-pyrrole precursor.

General Vilsmeier-Haack Protocol:

  • Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to cooled N,N-dimethylformamide (DMF) to form the Vilsmeier reagent.

  • Electrophilic Substitution: A solution of 3,4-dimethyl-1H-pyrrole is added to the Vilsmeier reagent.

  • Hydrolysis: The reaction mixture is treated with an aqueous solution (e.g., sodium acetate or sodium bicarbonate) to hydrolyze the intermediate iminium salt to the final aldehyde product.

Computational Methods

For the computational analysis of similar pyrrole derivatives, Density Functional Theory (DFT) calculations are commonly employed, often using the B3LYP functional with a basis set such as 6-311++G(d,p).[3]

Key Computational Analyses Include:

  • Geometry Optimization: To find the lowest energy conformation of the molecule.

  • Frequency Calculations: To confirm the optimized structure is a true minimum on the potential energy surface and to predict vibrational spectra.

  • HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to understand the electronic properties and reactivity of the molecule. The HOMO-LUMO energy gap is an indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

  • Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule to determine partial atomic charges.

Structural Comparison with Alternative Pyrrole-2-carbaldehydes

The substitution pattern on the pyrrole ring significantly influences the molecule's properties. Below is a structural comparison of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde with other relevant isomers and derivatives.

Structural Comparison Structural Comparison of Pyrrole-2-carbaldehydes cluster_main Target Compound cluster_alternatives Alternative Structures A 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (C₇H₉NO) B Pyrrole-2-carbaldehyde (C₅H₅NO) A->B Unsubstituted Parent C 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde (C₇H₉NO) A->C Isomeric Dimethyl Derivative D 1-Ethyl-1H-pyrrole-2-carbaldehyde (C₇H₉NO) A->D N-Substituted Derivative

Caption: Structural relationships between the target compound and its analogues.

Conclusion

3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is a valuable synthetic intermediate. While a comprehensive public computational dataset for this specific molecule is not yet available, this guide provides a framework for its analysis based on established experimental methods and computational workflows applied to similar structures. The comparative data presented here for related pyrrole-2-carbaldehydes can aid researchers in predicting its properties and designing future experimental and computational studies. The provided methodologies and diagrams offer a starting point for in-depth investigations into the chemical and physical characteristics of this important class of heterocyclic compounds.

References

A Comparative Guide to Assessing the Purity of Synthesized 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde. Detailed experimental protocols, comparative data with commercially available alternatives, and visual workflows are presented to assist researchers in selecting the most appropriate techniques for their specific needs.

Introduction

3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is a key heterocyclic building block in the synthesis of various pharmacologically active compounds and functional materials. The purity of this starting material is critical as impurities can lead to undesired side reactions, lower yields of the final product, and complicate downstream purification processes. Therefore, robust analytical methods are essential to accurately determine the purity of the synthesized compound. This guide compares the most common and effective techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: Purity Comparison

The purity of synthesized 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde can be benchmarked against commercially available, structurally similar alternatives. The following table summarizes the typical purity specifications for the target compound and its alternatives.

Compound NameSupplier Example(s)Typical Purity (%)Analytical Method(s) Cited
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (Synthesized)To be determinedHPLC, GC-MS, NMR
Pyrrole-2-carboxaldehydeSigma-Aldrich, TCI>98 - >99GC
2,5-Dimethyl-1H-pyrroleSigma-Aldrich98GC
3,5-Dimethyl-1H-pyrrole-2-carbaldehydeSynblock, Sigma-Aldrich>95 - >98Not specified
4,5-Dimethyl-1H-pyrrole-2-carbaldehyde-Not specifiedNot specified
2,4-Dimethyl-1H-pyrrole-3-carbaldehydeSmoleculeNot specifiedNot specified

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar pyrrole derivatives and can be adapted for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying components in a mixture. Purity is determined by calculating the relative area of the main peak.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • Synthesized 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

  • Reference standards of potential impurities (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for pyrrole derivatives is a gradient of acetonitrile and water. For example, a linear gradient from 20% to 80% acetonitrile in water (with 0.1% formic acid) over 15 minutes.[1]

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized compound in 1 mL of the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 290 nm (based on UV absorbance of similar compounds)[2]

  • Analysis: Inject the prepared sample and run the HPLC method.

  • Data Processing: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing both quantitative and qualitative information.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[1]

  • Data acquisition and processing software

Reagents:

  • Helium (carrier gas)

  • Volatile solvent (e.g., dichloromethane or methanol)

  • Synthesized 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

Procedure:

  • Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable volatile solvent to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.[1]

    • Carrier Gas Flow Rate: 1 mL/min (Helium)

    • MS Detector: Electron Ionization (EI) mode at 70 eV

    • Mass Range: m/z 40-400

  • Analysis: Inject 1 µL of the prepared sample.

  • Data Processing:

    • Determine the purity by calculating the area percentage of the main peak in the Total Ion Chromatogram (TIC).

    • Confirm the identity of the main peak by comparing its mass spectrum with known spectra or by analyzing the fragmentation pattern. The mass spectrum of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is expected to show a molecular ion peak (M+) at m/z 123.15.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for purity assessment by identifying signals from impurities. Quantitative NMR (qNMR) can provide a highly accurate measure of purity when an internal standard is used.

Instrumentation:

  • NMR spectrometer (e.g., 300 or 400 MHz)

  • 5 mm NMR tubes

  • Data processing software

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

  • Synthesized 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent containing TMS in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Expected chemical shifts for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde would include signals for the aldehyde proton (~9.5 ppm), the pyrrole N-H proton, the pyrrole ring proton, and the two methyl groups.[3][4]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum to observe the different carbon environments in the molecule.

  • Data Processing:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Analyze the ¹H NMR spectrum for the presence of any unexpected signals, which would indicate impurities. The integration of the signals should correspond to the expected proton ratios.

    • For quantitative analysis (qNMR), a certified internal standard of known concentration is added to the sample, and the purity is calculated by comparing the integral of a signal from the analyte to that of the internal standard.

Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the synthesis and subsequent purity validation of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.

Purity Assessment Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_results Results synthesis Synthesis of 3,4-Dimethyl-1H- pyrrole-2-carbaldehyde purification Purification (e.g., Column Chromatography) synthesis->purification hplc HPLC purification->hplc gcms GC-MS purification->gcms nmr NMR purification->nmr purity_data Purity Data (%) hplc->purity_data gcms->purity_data structural_confirmation Structural Confirmation nmr->structural_confirmation final_assessment Final Purity Assessment purity_data->final_assessment Compare & Conclude structural_confirmation->final_assessment Confirm Identity

Caption: A general workflow for the synthesis and purity assessment of the target compound.

Logical Comparison of Analytical Techniques

This diagram outlines the logical relationships in comparing the information obtained from different analytical techniques for a comprehensive purity assessment.

Analytical Technique Comparison cluster_techniques Analytical Techniques cluster_information Information Obtained cluster_decision Decision Making HPLC HPLC (Quantitative) Purity Purity (%) HPLC->Purity GCMS GC-MS (Quantitative & Qualitative) GCMS->Purity Impurity_Profile Impurity Profile GCMS->Impurity_Profile Identity_Confirmation Identity Confirmation GCMS->Identity_Confirmation Mass Spectrum NMR NMR (Qualitative & Quantitative) NMR->Impurity_Profile NMR->Identity_Confirmation Structure Elucidation Release_Batch Release Batch for Further Use Purity->Release_Batch Meets Specification Repurify Repurify Batch Purity->Repurify Fails Specification Impurity_Profile->Repurify Unacceptable Impurities Identity_Confirmation->Release_Batch Correct Structure Identity_Confirmation->Repurify Incorrect Structure

Caption: Logical flow for comparing and utilizing data from different analytical methods.

References

Safety Operating Guide

Safe Disposal of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Impervious chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

Handling:

  • Avoid generating dust.[1]

  • Use in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid contact with skin and eyes.[1]

  • Do not eat, drink, or smoke when handling this chemical.

  • Wash hands thoroughly after handling.

Quantitative Data Summary

Based on data for analogous compounds, the following properties are pertinent to safe handling and disposal.

PropertyValueSignificance for Disposal
Physical State Solid (crystal - powder)Can become airborne if not handled carefully. Avoid creating dust.
Hazards Causes skin and serious eye irritation.[2][3]Direct contact should be avoided. Contaminated materials must be disposed of properly.
Incompatibilities Strong oxidizing agents, strong bases.Do not mix with these materials in a waste container.

Step-by-Step Disposal Protocol

The primary method for the disposal of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is through an authorized hazardous waste collection service.

  • Containerization:

    • Place the waste chemical in its original container if possible, or a clearly labeled, sealable, and chemically compatible container.

    • The label should include the full chemical name: "3,4-Dimethyl-1H-pyrrole-2-carbaldehyde" and any relevant hazard symbols.

  • Waste Segregation:

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Keep in a designated hazardous waste accumulation area.

  • Spill Management:

    • In case of a spill, clean it up immediately.[1]

    • For minor spills, use dry clean-up procedures to avoid generating dust.[1]

    • Sweep or vacuum the material into a labeled container for disposal.[1]

    • For major spills, evacuate the area and contact your institution's EHS office.[1]

  • Disposal of Contaminated Materials:

    • Any materials used to clean up spills (e.g., paper towels, absorbent pads) and any contaminated PPE should be placed in a sealed bag or container and disposed of as hazardous waste along with the chemical.

  • Final Disposal:

    • Dispose of the contents and container at an authorized hazardous or special waste collection point in accordance with all local, state, and federal regulations.[1]

    • It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] However, this should only be performed by a licensed waste disposal facility.

Experimental Workflow for Disposal

DisposalWorkflow cluster_preparation Preparation cluster_procedure Disposal Procedure cluster_final Final Disposal A Wear Appropriate PPE B Work in a Ventilated Area A->B C Package and Label Waste B->C D Segregate from Other Waste C->D E Store in Designated Area D->E F Transfer to Authorized Hazardous Waste Collector E->F

Caption: A flowchart illustrating the key steps for the proper disposal of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.

Disclaimer: This information is provided as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the most current Safety Data Sheet for the chemicals you are working with.

References

Personal protective equipment for handling 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and operational integrity.

1. Hazard Identification and Precautionary Measures

3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is a chemical compound that requires careful handling to prevent adverse health effects. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Therefore, it is imperative to avoid all personal contact, including the inhalation of dust.[4][5] Always handle this substance in a well-ventilated area, preferably within a chemical fume hood.[1][5] When handling, refrain from eating, drinking, or smoking to prevent accidental ingestion.[4]

2. Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment to be used when handling 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde. The selection of specific glove types should be based on the frequency and duration of contact.[4] For prolonged or frequently repeated contact, gloves with a higher protection class are recommended.[4]

Protection TypeRequired EquipmentStandards/Specifications
Eye Protection Safety glasses with side-shields or chemical goggles.[1][4][5]European Standard EN 166 or OSHA 29 CFR 1910.133.[2]
Hand Protection Protective gloves (e.g., nitrile rubber).[1][4][6]Europe EN 374, US F739.[4]
Skin and Body Overalls, lab coat, and/or a P.V.C. apron to prevent skin exposure.[1][4][5]N/A
Respiratory A NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary if engineering controls do not adequately prevent exposure or in case of dust generation.[1][4][5]N/A

3. Procedural Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde from receipt to disposal.

Safe Handling Workflow for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage_disposal Storage & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weighing and Transfer prep_workspace->handling_weigh handling_reaction Running Reaction handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate storage Store in a Cool, Dry, Well-Ventilated Area handling_reaction->storage cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe disposal Dispose of Waste via Approved Channels cleanup_decontaminate->disposal cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A logical workflow for the safe handling of chemicals.

4. Storage and Spill Management

Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][7] Some sources also recommend refrigeration.[1]

Spill Response:

  • Minor Spills: In the event of a minor spill, immediately clean up all spilled material.[4] It is important to avoid breathing in any dust and to prevent contact with skin and eyes.[4] Wear the appropriate protective clothing, gloves, safety glasses, and a dust respirator during cleanup.[4][5] Use dry clean-up procedures and avoid generating dust.[4][5] The spilled material should be placed in a clean, dry, sealable, and labeled container for disposal.[4][5]

  • Major Spills: For major spills, the area should be evacuated.[4] Alert emergency responders and inform them of the location and nature of the hazard.[4][5] Personal contact with the spilled material must be controlled by wearing appropriate protective clothing.[4]

5. Disposal Plan

All waste materials, including the chemical itself and any contaminated items, must be disposed of in accordance with national and local regulations. Dispose of the contents and the container at an approved waste disposal plant.[1][2] It is crucial to leave chemicals in their original containers and not to mix them with other waste. Uncleaned containers should be handled in the same manner as the product itself.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde
Reactant of Route 2
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.